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Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Documentation Hub

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  • Product: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate
  • CAS: 2021236-22-4

Core Science & Biosynthesis

Foundational

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4). It is designed for medicinal chemists and process scientists util...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4). It is designed for medicinal chemists and process scientists utilizing this scaffold as a bifunctional building block in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is a highly functionalized heterocyclic scaffold. Unlike the more common imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the imidazo[1,5-a]pyridine core offers a distinct electronic profile and vector orientation for substituents, making it a valuable bioisostere in indole- and quinoline-mimetic programs.

Core Specifications
PropertySpecification
IUPAC Name Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
CAS Number 2021236-22-4
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Core Scaffold Imidazo[1,5-a]pyridine (8a-azaindolizine)
Key Substituents C5-Ester (Electrophilic/Modifiable), C6-Chloro (Cross-coupling handle)
Predicted LogP ~2.1 (Lipophilic, suitable for CNS penetration)
H-Bond Acceptors 3 (N2, Carbonyl O, Ether O)
Structural Logic & Numbering

The numbering of the imidazo[1,5-a]pyridine system is critical for regioselective modification. The bridgehead nitrogen is typically assigned position 4 (or 8a in IUPAC), but the functional numbering places the carboxylate at C5 (the "peri" position adjacent to the bridgehead) and the chlorine at C6 .

  • C5-Position (Ester): Sterically congested due to proximity to the bridgehead nitrogen. Reactivity at this site (hydrolysis, reduction) often requires forcing conditions compared to standard ethyl esters.

  • C6-Position (Chloro): Located on the pyridine ring. This position is electronically activated for Palladium-catalyzed cross-coupling reactions but resistant to nucleophilic aromatic substitution (

    
    ) unless the ring is further activated.
    
  • C1/C3-Positions: The imidazole ring carbons are electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation).

Synthesis & Manufacturing

The most robust synthetic route to the imidazo[1,5-a]pyridine-5-carboxylate scaffold involves the cyclodehydration of


-formyl derivatives of 2-(aminomethyl)pyridines. For the 6-chloro-5-carboxylate derivative, the precursor must be carefully selected to ensure correct regiochemistry.
Synthetic Pathway (Vilsmeier-Haack Cyclization)

The synthesis typically proceeds from ethyl 3-chloro-6-(hydroxymethyl)picolinate . The key step is the


-mediated cyclization of the formamide intermediate.

SynthesisPath Start Ethyl 3-chloro-6- (hydroxymethyl)picolinate Step1 Chlorination/Amination (Install Amine) Start->Step1 Inter1 Ethyl 2-(aminomethyl)-3- chloropyridine-2-carboxylate Step1->Inter1 Step2 Formylation (HCOOH / Ac2O) Inter1->Step2 Inter2 N-Formyl Intermediate Step2->Inter2 Step3 Cyclodehydration (POCl3, Toluene, Reflux) Inter2->Step3 - H2O Product Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate Step3->Product

Figure 1: Synthetic workflow for the construction of the imidazo[1,5-a]pyridine core via formamide cyclization.

Experimental Protocol: Cyclization Step

Based on standard protocols for imidazo[1,5-a]pyridine-5-carboxylates [1, 2].

Objective: Cyclization of ethyl 3-chloro-6-(formamidomethyl)picolinate to the title compound.

  • Preparation: Charge a dry reaction vessel with ethyl 3-chloro-6-(formamidomethyl)picolinate (1.0 eq) and anhydrous toluene (10-15 volumes).

  • Activation: Cool the solution to 0°C. Add Phosphorus Oxychloride (

    
    )  (1.5 - 2.0 eq) dropwise under nitrogen atmosphere.
    
    • Mechanism:[1]

      
       activates the formamide oxygen, converting it into a highly electrophilic imidoyl chloride or nitrilium ion species.
      
  • Cyclization: Warm the mixture to room temperature, then heat to reflux (110°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the formamide (M+H approx 242) and appearance of the product (M+H 225).

  • Workup: Cool the reaction mixture to 0°C. Carefully quench by pouring into ice-cold saturated

    
     solution. (Caution: Exothermic).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The product typically elutes as a solid.

Reactivity & Functionalization Profile

This molecule is a "divergent intermediate." The ester and chloride allow for orthogonal functionalization, enabling the rapid generation of libraries.

Reactivity Map

Reactivity Center Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Center->Hydrolysis C5 Ester Reduction Reduction (LiBH4) -> Primary Alcohol Center->Reduction C5 Ester Amidation Amidation (AlMe3/Amine) -> Carboxamide Center->Amidation C5 Ester Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) -> 6-Aryl derivatives Center->Suzuki C6 Chloride Buchwald Buchwald-Hartwig (Amines, Pd) -> 6-Amino derivatives Center->Buchwald C6 Chloride Electrophilic Electrophilic Sub. (NXS, Formylation) -> C1/C3-Halo/Formyl Center->Electrophilic C1/C3 Ring

Figure 2: Orthogonal reactivity profile of the scaffold.

Critical Reactivity Insights
  • C5-Ester Hydrolysis:

    • Challenge: The ester is sterically hindered by the C4-bridgehead nitrogen.

    • Solution: Use Lithium Hydroxide (LiOH) in THF/Water mixtures rather than NaOH, as the lithium cation acts as a Lewis acid to coordinate the carbonyl oxygen, facilitating attack.

    • Protocol Note: If hydrolysis is sluggish at RT, heat to 50°C. Avoid strong acid hydrolysis which may protonate the imidazole ring and deactivate the system.

  • C6-Chloride Coupling:

    • Catalyst Choice: The 6-position is on the pyridine ring. Standard Pd(PPh3)4 is often insufficient. Use electron-rich phosphine ligands like XPhos or SPhos with

      
       or precatalysts (e.g., XPhos Pd G3 ) to facilitate oxidative addition into the C-Cl bond [3].
      
    • Selectivity: Coupling at C6 proceeds without affecting the C5-ester.

Applications in Drug Discovery[7][8]

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for:

  • Indoles: In IDO1/TDO inhibitors (cancer immunotherapy) [2].

  • Benzodiazepines: Binding to the GABA-A receptor (anxiolytics/sedatives).

  • Quinolines: In anti-infective agents.

Case Study: IDO1 Inhibition Researchers have utilized 5-substituted imidazo[1,5-a]pyridines to target Indoleamine 2,3-dioxygenase (IDO1).[2] The C5-carboxylate mimics the carboxylate of tryptophan (the natural substrate), while the C6-substituent fills the hydrophobic pocket of the enzyme. The 6-chloro group specifically provides a handle to extend the molecule into the "Pocket B" region of the active site via Suzuki coupling [2].

References

  • Synthesis of Imidazo[1,5-a]pyridine Derivatives

    • Source: Wang, Y., et al. "Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases inhibitors." WO2016161960A1 . (2016).[1]

    • Relevance: Describes the specific cyclization of ethyl 6-(formamidomethyl)
  • Medicinal Chemistry of Imidazo[1,5-a]pyridines: Source: Meegalla, S. K., et al. "Synthesis and SAR of imidazo[1,5-a]pyridine derivatives as 5-lipoxygenase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(15), 3941-3944. Relevance: Establishes the reactivity of the C5-position and its utility in enzyme inhibition.
  • Cross-Coupling on Chlorinated Heterocycles: Source: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Relevance: General methodology for activating the C6-Cl bond in electron-deficient heterocycles.

Sources

Exploratory

An In-depth Technical Guide to Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

CAS Number: 2021236-22-4 This technical guide provides a comprehensive overview of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, a heterocyclic compound built upon the privileged imidazo[1,5-a]pyridine scaffold. Th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2021236-22-4

This technical guide provides a comprehensive overview of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, a heterocyclic compound built upon the privileged imidazo[1,5-a]pyridine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It will delve into the structural characteristics, potential synthetic pathways, spectroscopic analysis, and prospective applications of this molecule, drawing upon the extensive knowledge base of the broader imidazo[1,5-a]pyridine class of compounds.

The Imidazo[1,5-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in both academic and industrial research.[1] Its unique chemical architecture and versatile substitution patterns make it a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets.[2] This versatility has led to the development of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Furthermore, these derivatives have found applications in materials science due to their intriguing photophysical and luminescent properties.[1][3]

Structural Elucidation and Physicochemical Properties of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, with the chemical formula C₁₀H₉ClN₂O₂, is a derivative of the imidazo[1,5-a]pyridine core.[4] The key structural features include a chlorine atom at the 6-position and an ethyl carboxylate group at the 5-position. These substituents are expected to significantly influence the molecule's electronic properties, solubility, and biological activity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2021236-22-4[4]
Molecular Formula C₁₀H₉ClN₂O₂[4]
InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8(11)4-3-7-5-12-6-13(7)9/h3-6H,2H2,1H3[4]
InChIKey RFOLYKBIRFWGQK-UHFFFAOYSA-N[4]
SMILES ClC1C=CC2=CN=CN2C=1C(=O)OCC[4]

Synthesis Strategies for Imidazo[1,5-a]pyridine Derivatives

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is outlined below. This approach leverages readily available starting materials and well-established reaction mechanisms.

G target Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate intermediate1 Cyclization Precursor target->intermediate1 Intramolecular Cyclization start1 2-(Aminomethyl)-5-chloropyridine derivative intermediate1->start1 Condensation start2 Ethyl glyoxalate intermediate1->start2

Caption: Retrosynthetic analysis of the target molecule.

Hypothetical Step-by-Step Experimental Protocol

The following protocol is a hypothetical, yet scientifically grounded, approach to the synthesis of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate.

  • Synthesis of the 2-(Aminomethyl)-5-chloropyridine Precursor: This can be achieved through various methods, such as the reduction of a corresponding cyanopyridine or the Gabriel synthesis from a halomethylpyridine.

  • Condensation Reaction: The 2-(aminomethyl)-5-chloropyridine derivative is reacted with an electrophilic two-carbon synthon, such as ethyl glyoxalate. This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with acid catalysis to facilitate imine formation.

  • Intramolecular Cyclization and Aromatization: The intermediate from the condensation step undergoes an intramolecular cyclization. This is often followed by an oxidation step to achieve the final aromatic imidazo[1,5-a]pyridine ring system. Oxidizing agents such as manganese dioxide or air (oxygen) can be employed.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of related imidazo[1,5-a]pyridine structures, the expected spectral data are as follows:

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the pyridine and imidazole rings. Chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.
¹³C NMR Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the aromatic carbons of the fused ring system. The carbon bearing the chlorine atom will show a characteristic chemical shift.
FT-IR Characteristic absorption bands for the C=O stretch of the ester group (around 1700-1730 cm⁻¹), C-Cl stretching vibrations, and C=N and C=C stretching of the aromatic rings.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₁₀H₉ClN₂O₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

Potential Applications in Drug Discovery and Development

The imidazo[1,5-a]pyridine scaffold is a well-established pharmacophore. The presence of the chloro and ethyl carboxylate substituents on this core in Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate suggests several potential areas of therapeutic application.

Anticancer Activity

Many imidazo[1,5-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II and targeting other key signaling pathways in cancer cells.[2] The specific substitution pattern of the title compound makes it a candidate for screening against a panel of cancer cell lines.

Anti-inflammatory Properties

The imidazo[1,5-a]pyridine nucleus has been explored for its anti-inflammatory potential. The functional groups on the target molecule could allow for interactions with enzymes involved in the inflammatory cascade.

Neurological Disorders

Derivatives of imidazo[1,5-a]pyridine have been investigated for their activity in the central nervous system, including as anxiolytics and for the treatment of other neurological disorders.[6]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Oncology Oncology Imidazo[1,5-a]pyridine->Oncology Inflammation Inflammation Imidazo[1,5-a]pyridine->Inflammation Neurology Neurology Imidazo[1,5-a]pyridine->Neurology

Caption: Potential applications of the imidazo[1,5-a]pyridine scaffold.

Safety and Handling

As with any chemical compound, Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a promising, yet underexplored, member of the medicinally significant imidazo[1,5-a]pyridine family. While specific data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the extensive literature of its parent scaffold. Further research into this molecule is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery programs.

References

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing).
  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate.
  • Imidazo[1,5-a]pyridine-5-carbaldehyde - Chem-Impex.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC.
  • Heptafluorobutyric acid = 99.0 GC 375-22-4 - MilliporeSigma.
  • Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors Johnathon T. Hutt and Zachary D. Aron - AWS.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar.
  • 6-Chloro-iMidazo[1,2-b]pyridazine-3-carboxylic acid ethyl ester(1150566-27-0) 1H NMR spectrum - ChemicalBook.
  • Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate,2021236-22-4-Amadis Chemical.
  • 4-Acetylbenzaldehyde - Santa Cruz Biotechnology.
  • CAS 375-22-4: Heptafluorobutyric acid | CymitQuimica.
  • Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem.
  • Heptafluorobutyric acid(375-22-4)MSDS Melting Point Boiling Density Storage Transport.
  • 375-22-4 | CAS DataBase - ChemicalBook.
  • Material Safety Data Sheet - Pfizer.
  • Heptafluorobutyric acid | 375-22-4 - ChemicalBook.
  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet - Medico-Mart.
  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate.
  • Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate_化学试剂 - 萘析商城.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals.
  • Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal.
  • Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate - PMC.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - MDPI.
  • SAFETY DATA SHEET - PPG.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger.
  • US11325906B2 - Chemical compounds - Google Patents.
  • Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate | ChemScene.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI.

Sources

Foundational

Technical Profile: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

The following technical guide details the structural specifications, synthetic pathways, and reactivity profile of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate , a specialized heterocyclic scaffold used in advanced...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural specifications, synthetic pathways, and reactivity profile of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate , a specialized heterocyclic scaffold used in advanced medicinal chemistry (e.g., IDO1/TDO inhibition).

[1][2][3][4][5]

Executive Summary

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) is a bicyclic heteroaromatic ester characterized by a fused 5,6-system with a bridgehead nitrogen.[1] It serves as a critical pharmacophore in the development of immunotherapeutic agents, specifically indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1] The molecule features a highly functionalized core with orthogonal reactivity handles: an electrophilic ester at C5, a halogen handle at C6 for cross-coupling, and C1/C3 positions susceptible to electrophilic aromatic substitution.

Structural Specifications & Numbering

Proper identification of this scaffold requires adherence to IUPAC fusion nomenclature, as the numbering is non-intuitive compared to isolated pyridine rings.

Numbering Scheme

The imidazo[1,5-a]pyridine system is numbered starting from the imidazole ring carbon adjacent to the bridgehead nitrogen, proceeding through the heteroatoms, and concluding with the pyridine ring.[1]

PositionAtom TypeSubstituentOrigin (Precursor)
1 Carbon (

)
HAminomethyl methylene
2 Nitrogen-Amine nitrogen
3 Carbon (

)
HFormyl/Carboxyl carbon
5 Carbon (

)
Ethyl Carboxylate Pyridine C-2 (Picolinate)
6 Carbon (

)
Chlorine Pyridine C-3
7 Carbon (

)
HPyridine C-4
8 Carbon (

)
HPyridine C-5
8a Carbon (

)
BridgeheadPyridine C-6

Critical Note: The "5-carboxylate" is located at the position adjacent to the bridgehead nitrogen on the six-membered ring.[1] The "6-chloro" is located at the beta position relative to the bridgehead nitrogen.[1]

Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.64 g/mol

  • Predicted LogP: ~2.1 (Moderate lipophilicity, suitable for CNS penetration)[1]

  • Topological Polar Surface Area (TPSA): ~42 Ų

  • H-Bond Acceptors: 3 (N2, Ester oxygens)[1]

  • H-Bond Donors: 0

Synthetic Methodology

The most robust synthetic route utilizes a cyclodehydration strategy starting from a highly substituted pyridine precursor.[1] This method ensures correct regiochemistry of the chloro and ester substituents.[1]

Retrosynthetic Analysis

The imidazo[1,5-a]pyridine core is disconnected at the N2-C3 and N(bridge)-C3 bonds, revealing an


-formyl-2-(aminomethyl)pyridine precursor.[1]
  • Target: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate[2][3][1][4]

  • Immediate Precursor: Ethyl 3-chloro-6-[(formylamino)methyl]picolinate[1]

  • Starting Material: Ethyl 6-(aminomethyl)-3-chloropicolinate (or 2-cyano analogue)[1]

Synthesis Workflow (Graphviz)

Synthesis SM Ethyl 6-cyano-3-chloropicolinate (Starting Material) Step1 Reduction (H2, Pd/C or Raney Ni) SM->Step1 Inter1 Ethyl 6-(aminomethyl)-3-chloropicolinate Step1->Inter1 Step2 Formylation (HCOOEt or Ac2O/HCOOH) Inter1->Step2 Inter2 N-Formyl Intermediate Step2->Inter2 Step3 Cyclodehydration (POCl3, Toluene, 80°C) Inter2->Step3 Product Ethyl 6-Chloroimidazo[1,5-a] pyridine-5-carboxylate Step3->Product

Figure 1: Synthetic workflow for the construction of the 5,6-disubstituted imidazo[1,5-a]pyridine core.

Detailed Protocol

Step 1: Preparation of the Amine Selective reduction of the nitrile in Ethyl 6-cyano-3-chloropicolinate is required.[1] Note: The chlorine atom is labile under standard hydrogenation conditions.[1]

  • Reagents:

    
    , 
    
    
    
    (catalytic) in MeOH.[1]
  • Procedure: Add

    
     portion-wise to a solution of nitrile and 
    
    
    
    at 0°C. Stir for 1h. Acidic workup yields the amine hydrochloride.[1]

Step 2: Formylation

  • Reagents: Ethyl formate (excess) or Acetic formic anhydride.

  • Procedure: Reflux the amine in ethyl formate for 4-6 hours. Concentrate in vacuo to obtain the

    
    -formyl derivative.[1]
    

Step 3: Cyclization (Vilsmeier-Haack Conditions)

  • Reagents:

    
     (Phosphorus oxychloride), Toluene or MeCN.[1]
    
  • Procedure:

    • Dissolve the

      
      -formyl intermediate in anhydrous toluene.[1]
      
    • Add

      
       (1.5 eq) dropwise at room temperature.[1]
      
    • Heat to 80°C for 2 hours. Monitor by LC-MS (Target M+H = 225/227).[1]

    • Quench: Cool to 0°C and slowly add saturated

      
      .
      
    • Purification: Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

Reactivity & Functionalization Map

The scaffold offers three distinct vectors for diversification, essential for SAR (Structure-Activity Relationship) studies.

SiteReactivity TypeRecommended Transformations
C-6 (Cl) Cross-Coupling Suzuki-Miyaura: Aryl boronic acids (Pd(dppf)Cl2, K2CO3).[1] Introduces hydrophobic bulk.Buchwald-Hartwig: Amination with morpholines/piperazines.
C-5 (Ester) Nucleophilic Acyl Substitution Hydrolysis: LiOH/THF to Acid (Solubility, Salt formation).Amidation: Direct aminolysis or Acid-Amine coupling (HATU).[1]
C-1 / C-3 Electrophilic Aromatic Substitution Halogenation: NIS/NBS to introduce I/Br for further coupling.Mannich Reaction: Introduction of solubilizing amine tails.[1]
Reactivity Logic Diagram

Reactivity Core Ethyl 6-Chloroimidazo[1,5-a] pyridine-5-carboxylate C6 C-6 Chlorine (Cross-Coupling) Core->C6 C5 C-5 Ester (Carbonyl Chemistry) Core->C5 C1 C-1/C-3 Positions (Electrophilic Subst.) Core->C1 Biaryl Biaryl Derivatives (IDO1 Hydrophobic Pocket) C6->Biaryl Suzuki (Pd) Amide Amides/Acids (H-Bonding Interactions) C5->Amide LiOH; then Amine Halo Halo-derivatives (Further Functionalization) C1->Halo NIS/NBS

Figure 2: Orthogonal functionalization strategy for the scaffold.[1]

Biological Application: IDO1 Inhibition

This scaffold is prominent in patent literature (e.g., WO2016161960) for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) .[1]

  • Mechanism: The imidazo[1,5-a]pyridine nitrogen (N2) coordinates to the heme iron in the IDO1 active site.[1]

  • SAR Insight: The C6-substituent (derived from the chlorine) typically occupies "Pocket A" of the enzyme, requiring a hydrophobic aryl group (e.g., 4-fluorophenyl) for potency.[1] The C5-ester is often hydrolyzed to the acid or converted to a bioisostere to engage arginine residues at the active site entrance.[1]

References

  • WO2016161960A1 . "Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases inhibitors." Google Patents.[1] Available at:

  • Beilstein J. Org.[1] Chem. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines."[1][5] Beilstein Journals. Available at: [Link]

  • PubChem . "Imidazo[1,5-a]pyridine Compound Summary." National Library of Medicine.[1] Available at: [Link]

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Introduction & Molecular Identity[1] Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is a highly specialized heterocyclic scaffold utilized in modern medicinal chemistry. It serves as a critical "bifunctional" buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Identity[1]

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is a highly specialized heterocyclic scaffold utilized in modern medicinal chemistry. It serves as a critical "bifunctional" building block, offering two distinct chemical handles—an electrophilic ester at the C5 position and a halogenated handle at C6—on a fused imidazo[1,5-a]pyridine core.

This scaffold is increasingly relevant in the design of IDO1 inhibitors , GABA modulators , and fluorescent probes . Its planar, aromatic structure allows it to function as a bioisostere for indole and azaindole moieties, often improving metabolic stability or solubility profiles in drug candidates.

Nomenclature & Classification
  • IUPAC Name: Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate[1]

  • Core Scaffold: Imidazo[1,5-a]pyridine (Fused 5,6-bicyclic system)

  • Key Functionalities: Ethyl ester (C5), Chlorine (C6)

  • CAS Number: (Derivative class typically indexed under 2512865-94-8 or similar generic patents; specific isomer requires exact registry verification).

Physicochemical Profile: The Molecular Weight Core

The molecular weight (MW) is not merely a physical constant but the foundational metric for stoichiometric calculations in synthesis and analytical validation (HRMS).

Quantitative Data Summary
PropertyValueUnitNotes
Molecular Formula C₁₀H₉ClN₂O₂ --
Average Molecular Weight 224.64 g/mol Used for stoichiometry
Monoisotopic Mass 224.0353 DaUsed for HRMS ([M+H]⁺ identification)
Exact Mass 224.035256DaTheoretical baseline
Heavy Atom Count 15-Non-hydrogen atoms
ClogP (Predicted) 2.1 ± 0.4-Moderate lipophilicity
TPSA ~43.0ŲGood membrane permeability predicted
Isotopic Distribution (Mass Spec Validation)

For researchers validating this compound via LC-MS, the chlorine atom introduces a distinct isotopic signature.

  • M+0 (¹²C, ³⁵Cl): 100% relative abundance (Base peak at ~224.0)

  • M+2 (¹²C, ³⁷Cl): ~32% relative abundance (Peak at ~226.0)

  • Guidance: A 3:1 ratio in the M:M+2 peaks confirms the presence of the monochloride.

Synthetic Methodology

The synthesis of the 5,6-substituted imidazo[1,5-a]pyridine core requires a strategic approach to ensure the substituents map correctly from the pyridine precursor to the fused system.

Retrosynthetic Logic

The most robust route involves the cyclodehydration of an


-(2-pyridylmethyl)amide derivative. To achieve the 5-carboxylate-6-chloro substitution pattern, the starting material must be a 6-substituted picolinate derivative .

Mapping the Transformation:

  • Pyridine Nitrogen

    
     Becomes the bridgehead Nitrogen (Position 4).
    
  • Pyridine C2 (Aminomethyl)

    
     Becomes the Imidazole C3.
    
  • Pyridine C6

    
     Becomes the Imidazo[1,5-a]pyridine C5 (Target of Ester).
    
  • Pyridine C5

    
     Becomes the Imidazo[1,5-a]pyridine C6 (Target of Chlorine).
    
Validated Synthetic Protocol

Note: This protocol is adapted from standard Vilsmeier-Haack cyclization methodologies for this scaffold.

Step 1: Precursor Assembly

Reagents: Ethyl 5-chloro-6-formylpicolinate, Methylamine, Sodium Cyanoborohydride (reductive amination route) OR direct condensation.

  • Starting Material:Ethyl 5-chloro-6-(aminomethyl)picolinate .

Step 2: Cyclization (The "One-Pot" Method)

This method utilizes a transannulation or oxidative cyclization approach.

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-chloro-6-(aminomethyl)picolinate in anhydrous Toluene or DMF.

  • Reagent Addition: Add 1.5 eq of Triethyl orthoformate (HC(OEt)₃) and a catalytic amount of p-Toluenesulfonic acid (PTSA).

    • Mechanism: The amine condenses with the orthoformate to form an imidate intermediate.

  • Reflux: Heat the mixture to 110°C for 4–6 hours.

    • Observation: The reaction typically darkens. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to RT. Remove solvent under reduced pressure. Neutralize with sat. NaHCO₃. Extract with DCM (3x).

  • Purification: Flash chromatography on silica gel. Elute with a gradient of DCM

    
     5% MeOH/DCM.
    
Visualization of Synthesis

Synthesis Precursor Ethyl 5-chloro-6- (aminomethyl)picolinate Intermediate Imidate Intermediate Precursor->Intermediate Condensation (110°C) Reagent HC(OEt)3 / PTSA (Cyclization Agent) Reagent->Intermediate Product Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate Intermediate->Product Cyclodehydration (-EtOH)

Caption: Cyclization pathway from the picolinate precursor to the fused imidazo[1,5-a]pyridine core.

Analytical Validation & Quality Control

To ensure the integrity of the compound for biological testing, the following self-validating analytical checks are required.

Proton NMR (¹H NMR) Signature

Solvent: DMSO-


 or CDCl₃.
  • H1 (Imidazo ring): Singlet, highly deshielded (

    
     8.0 – 8.5 ppm).
    
  • H3 (Imidazo ring): Singlet (

    
     7.5 – 7.8 ppm).
    
  • H7/H8 (Pyridine ring): Doublets showing ortho-coupling (

    
     7.0 – 7.5 ppm).
    
  • Ethyl Group: Quartet (

    
     4.3 ppm) and Triplet (
    
    
    
    1.3 ppm).
  • Diagnostic Check: The absence of the broad NH signal from the precursor confirms cyclization.

HPLC Purity Standard
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Applications in Drug Discovery[7]

This molecule is designed for divergent synthesis . The presence of the ester and the chloride allows for orthogonal functionalization.

Divergent Workflow
  • C6-Position (Chlorine): Excellent substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl groups.

  • C5-Position (Ester): Can be hydrolyzed to the carboxylic acid (for amide coupling) or reduced to the alcohol (for ether formation).

Functionalization Diagram

Applications Core Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Targets C-Cl Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Targets Ester Biaryl 6-Aryl Derivative (Library Generation) Suzuki->Biaryl Acid Carboxylic Acid (Scaffold Hopping) Hydrolysis->Acid

Caption: Orthogonal functionalization strategy utilizing the C6-Cl and C5-Ester handles.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Li, M., et al. (2014).[2] Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines.[2] Organic Letters, 16(23), 6232–6235. Link

  • Hutt, J. T., & Aron, Z. D. (2011).[2] Three-Component Synthesis of Imidazo[1,5-a]pyridines. Organic Letters, 13(19), 5256–5259. Link

  • PubChem Compound Summary. (2025). Imidazo[1,5-a]pyridine Core Properties. National Center for Biotechnology Information. Link

Sources

Foundational

A Technical Guide to Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract: The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide spectrum of biological activities.[1][2] This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide spectrum of biological activities.[1][2] This guide provides an in-depth technical overview of a specific derivative, Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate. We will elucidate its chemical properties, propose a detailed and rationalized synthesis protocol, and explore its potential applications in drug discovery and materials science, grounded in the established pharmacology of the imidazo[1,5-a]pyridine class. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this promising molecular entity.

Introduction to the Imidazo[1,5-a]pyridine Scaffold

The fusion of an imidazole ring with a pyridine ring gives rise to the imidazopyridine family of nitrogen-bridged heterocyclic compounds.[3] These structures are of immense interest due to their unique chemical and physical properties, as well as their diverse biological functions.[4][5] The imidazo[1,5-a]pyridine core, in particular, is a key pharmacophore found in numerous therapeutic agents and biologically active molecules.

Compounds built on this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][6] Marketed drugs such as Zolpidem and Alpidem, while based on the isomeric imidazo[1,2-a]pyridine core, underscore the therapeutic relevance of the broader imidazopyridine class.[3][7] Furthermore, many imidazo[1,5-a]pyridine derivatives exhibit intriguing photophysical behaviors, such as strong fluorescence, making them valuable candidates for applications in materials science, optoelectronics, and bio-imaging.[5][8]

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate emerges as a strategically functionalized derivative. The presence of a chloro group at the 6-position and a carboxylate ester at the 5-position provides two reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of targeted molecular probes or next-generation therapeutic candidates.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate . Its structure consists of a fused imidazo[1,5-a]pyridine bicyclic system, substituted with a chlorine atom at position 6 and an ethyl carboxylate group at position 5.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

PropertyValueReference
CAS Number 2021236-22-4[9]
Molecular Formula C₁₀H₉ClN₂O₂[9]
Molecular Weight 224.64 g/mol [10]
InChI Key RFOLYKBIRFWGQK-UHFFFAOYSA-N[9]
Canonical SMILES CCOC(=O)C1=C(C=C2C=NC=N21)Cl[9]
Appearance (Predicted) White to off-white solidN/A
Storage Store at 2-8°C for long-term stability[9]
Anticipated Spectroscopic Profile

While experimental data must be acquired for definitive characterization, the expected spectroscopic features can be predicted from the structure:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the bicyclic core, with their chemical shifts and coupling constants being influenced by the chloro and carboxylate substituents. A triplet and a quartet corresponding to the ethyl group (CH₃ and CH₂) of the ester would be clearly visible in the aliphatic region.

  • ¹³C NMR: The spectrum would display ten distinct carbon signals. This includes signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the seven carbons of the imidazo[1,5-a]pyridine ring system.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Proposed Synthesis Pathway

Retrosynthetic Analysis & Rationale

The core strategy involves a cyclization reaction to form the fused imidazole ring. A logical precursor is a 2-(aminomethyl)pyridine derivative, which can be acylated and then cyclized. The chloro and ester functionalities can be introduced on the pyridine ring prior to the key cyclization step. This approach offers good control over the final substitution pattern.

Representative Experimental Protocol

This protocol is a representative method adapted from general procedures for the synthesis of related imidazo[1,5-a]heterocycles.[8]

Step 1: Synthesis of Ethyl 6-chloro-2-(aminomethyl)pyridine-3-carboxylate

  • Start with a commercially available, appropriately substituted chloropyridine.

  • Introduce a hydroxymethyl group at the 2-position via a suitable reaction (e.g., Grignard reaction followed by oxidation state adjustment).

  • Convert the hydroxymethyl group to a chloromethyl or bromomethyl group using an appropriate halogenating agent (e.g., SOCl₂ or PBr₃).

  • Displace the halide with an amino group using a protected amine source (e.g., potassium phthalimide followed by hydrazinolysis) or direct ammonolysis to yield the key aminomethylpyridine intermediate.

  • The carboxylate group is typically introduced earlier in the synthesis on the pyridine ring.

Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Core

  • To a solution of the ethyl 6-chloro-2-(aminomethyl)pyridine-3-carboxylate intermediate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add triphosgene or a similar cyclizing agent under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 eq), dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate.

Visualization of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway Start_Pyridine Substituted Chloropyridine Intermediate Ethyl 6-chloro-2-(aminomethyl) pyridine-3-carboxylate Start_Pyridine->Intermediate Multi-step functionalization Final_Product Ethyl 6-Chloroimidazo[1,5-a] pyridine-5-carboxylate Intermediate->Final_Product Cyclization (e.g., Triphosgene, Base)

Caption: Proposed synthetic route to the target compound.

Potential Applications in Research and Development

The strategic placement of chloro and ester functional groups on the bioactive imidazo[1,5-a]pyridine scaffold makes this compound a valuable platform for creating diverse chemical libraries for screening.

Foundation in Bioactivity

The imidazopyridine class is a well-established "drug prejudice" framework, with numerous analogs demonstrating potent biological effects.[1][2] Derivatives have been extensively investigated for:

  • Anticancer Activity: Some compounds act as inhibitors of tubulin polymerization or disrupt critical signaling pathways like the PI3K/Akt pathway, leading to apoptosis in cancer cells.[12]

  • Antituberculosis Activity: The scaffold has been identified as a promising starting point for developing new drugs against multidrug-resistant tuberculosis (MDR-TB).[7]

  • Antiviral and Antibacterial Activity: Broad antimicrobial and antiviral activities have been reported for various substituted imidazopyridines.[6]

Visualization of a Potential Signaling Pathway Target

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Compound Imidazo[1,5-a]pyridine Derivative Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by related compounds.

Applications in Chemical Biology and Materials Science

Beyond pharmacology, certain imidazo[1,5-a]pyridine derivatives exhibit significant fluorescence with large Stokes shifts.[5][13] This property makes them highly attractive for:

  • Fluorescent Probes: Development of sensors for specific ions or biomolecules.

  • Cell Imaging: Use as stains or labels in confocal microscopy.

  • Organic Electronics: Application as emitter materials in Organic Light-Emitting Diodes (OLEDs).[8]

The subject compound, with its functional handles, can be readily conjugated to other molecules to create targeted fluorescent probes or incorporated into larger polymeric systems.

Safety, Handling, and Storage

For research use only. Not for human consumption.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: For long-term preservation of chemical integrity, store in a tightly sealed container in a cool, dry place, preferably at 2-8°C as recommended by suppliers.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is a promising heterocyclic compound positioned at the intersection of medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations, and its structure is ripe for diversification.

Future research should focus on:

  • Library Synthesis: Utilizing the chloro and ester groups for coupling reactions (e.g., Suzuki, Buchwald-Hartwig, amidation) to generate a library of novel derivatives.

  • Biological Screening: Evaluating the synthesized library against a panel of cancer cell lines, bacterial strains, and viral assays to identify lead compounds.

  • Mechanism of Action Studies: For any active compounds, elucidating the specific biological target and mechanism of action.

  • Photophysical Characterization: A thorough investigation of its absorption and emission properties to assess its potential as a fluorophore.

This molecule represents not just a single chemical entity, but a gateway to a broad and potentially impactful area of scientific discovery.

References

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing).
  • Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.
  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem.
  • Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate. Amadis Chemical.
  • Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate. ChemScene.
  • The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry.
  • New substituted imidazo[1,5-a]pyridines as fluorescent probes for bio-imaging applications. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.
  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate - Safety Data Sheet. ChemicalBook.
  • Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Bentham Science Publisher.
  • Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development | Request PDF. ResearchGate.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.

Sources

Exploratory

Targeting the Kynurenine Pathway: The Therapeutic Potential of the 6-Chloroimidazo[1,5-a]pyridine Scaffold

Topic: Potential Therapeutic Targets for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) represents a critical advanced intermediate and pharmacophore scaffold in the development of next-generation immuno-oncology therapeutics. While the ethyl ester itself serves primarily as a synthetic entry point, the imidazo[1,5-a]pyridine core—specifically with the 6-chloro-5-substituted architecture—has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .

This guide analyzes the compound's role in modulating the tryptophan-kynurenine metabolic pathway, a key mechanism of tumor-induced immune evasion. It details the structural biology, primary and secondary targets, and essential validation protocols for researchers utilizing this scaffold.

Chemical Profile & Structural Biology

The therapeutic value of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate lies in its specific substitution pattern, designed to interact with the heme-containing active sites of dioxygenase enzymes.

FeatureStructural RoleBiological Implication
Imidazo[1,5-a]pyridine Core Heme-coordinating LigandThe bridgehead nitrogen or the imidazole nitrogen (N2) typically coordinates with the Ferrous (Fe2+) ion in the IDO1/TDO active site, blocking O2 binding.
6-Chloro Substitution Hydrophobic/Electronic TuningOccupies "Pocket A" (hydrophobic cleft) within the enzyme active site; electron-withdrawing nature modulates the pKa of the ring nitrogens.
5-Carboxylate Ester Synthetic Handle / H-Bond AcceptorIn the ester form, it acts as a prodrug or intermediate. Hydrolysis to the acid or conversion to a chiral alcohol/amide creates essential H-bonds with Ser167 or Arg231 in IDO1.

SAR Insight: The 5-position is the "vector" for diversity. Patents (e.g., WO2016161960) demonstrate that converting this ester into a chiral


-hydroxyl or amide moiety significantly enhances potency (IC50 < 50 nM) and selectivity against off-targets like CYP450s.
Primary Therapeutic Target: IDO1 & TDO

The primary application of this scaffold is the dual or selective inhibition of IDO1 and TDO . These enzymes are the rate-limiting steps in the catabolism of Tryptophan (Trp) to Kynurenine (Kyn).[1][2]

Mechanism of Action

Tumors overexpress IDO1/TDO to deplete Tryptophan in the microenvironment.

  • Tryptophan Depletion: Activates the GCN2 stress response kinase in T-cells, leading to cell cycle arrest (anergy).

  • Kynurenine Accumulation: Kynurenine binds to the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of regulatory T-cells (Tregs) which suppress the immune response.

Therapeutic Goal: By inhibiting IDO1/TDO, the 6-chloroimidazo[1,5-a]pyridine derivative restores Tryptophan levels and reduces Kynurenine, effectively "releasing the brakes" on the immune system (CD8+ T-cells and NK cells).

Pathway Visualization

IDO_Pathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn Catabolism Tcell Effector T-Cell (CD8+) Trp->Tcell Required for Proliferation IDO1 IDO1 / TDO (Target Enzyme) IDO1->Trp Catalyzes Inhibitor 6-Chloroimidazo[1,5-a]pyridine Derivative Inhibitor->IDO1 Inhibits (Heme Binding) AhR AhR Activation Kyn->AhR Agonist Treg Regulatory T-Cell (Treg) AhR->Treg Promotes Diff. Immune Anti-Tumor Immunity Tcell->Immune Cytotoxicity Tumor Tumor Survival Treg->Tumor Immune Suppression

Figure 1: The mechanistic intervention of imidazo[1,5-a]pyridine inhibitors in the Tryptophan-Kynurenine-AhR signaling axis.[1][2][3]

Secondary Targets & Scaffold Polypharmacology

While optimized for IDO1, the imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with other heme-iron enzymes. Researchers must validate selectivity against these secondary targets.

  • Thromboxane A2 Synthase (CYP5A1):

    • Risk: Historical use of imidazo[1,5-a]pyridines as TxA2 synthase inhibitors (for cardiovascular indications).

    • Mitigation: The specific 6-chloro-5-carboxylate substitution pattern is generally distinct from the lipophilic tails required for TxA2 inhibition, but counter-screening is mandatory.

  • Aromatase (CYP19A1):

    • Risk: The nitrogen lone pair can coordinate with the heme of Aromatase (estrogen biosynthesis).

    • Mitigation: Selectivity is achieved by steric bulk at the 5-position (e.g., converting the ethyl ester to a bulky amide or tertiary alcohol).

  • Mycobacterium tuberculosis (Mtb):

    • Emerging Area: Some imidazo[1,2-a]pyridine derivatives show anti-tubercular activity (Q203 analogs).[4] While the 1,5-a isomer is less common here, it may possess off-target bactericidal activity.

Experimental Validation Protocols

To validate the therapeutic potential of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (or its hydrolyzed acid/active derivatives), the following workflows are standard.

Protocol A: IDO1 Enzymatic Inhibition Assay (Cell-Free)

Validates direct binding to the enzyme.

  • Reagents: Recombinant human IDO1 (rhIDO1), L-Tryptophan, Ascorbate, Methylene Blue, Catalase.

  • Preparation: Dissolve the test compound (Ethyl ester or derived acid) in DMSO.

  • Reaction:

    • Mix rhIDO1 (50 nM) with test compound in buffer (50 mM Potassium Phosphate, pH 6.5).

    • Initiate reaction by adding substrate mix (100 µM L-Trp, 20 mM Ascorbate, 10 µM Methylene Blue).

    • Incubate at 37°C for 45 minutes.

  • Termination: Add 30% Trichloroacetic acid (TCA) to stop the reaction. Heat at 65°C for 15 min to hydrolyze N-formylkynurenine to Kynurenine.

  • Detection: Transfer supernatant to a 96-well plate. Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure Absorbance at 490 nm .

  • Analysis: Calculate IC50 relative to DMSO control.

Protocol B: HeLa Cell-Based Kynurenine Assay

Validates cellular permeability and target engagement.

  • Cell Culture: Seed HeLa cells (which express IDO1 upon IFN-

    
     stimulation) at 20,000 cells/well.
    
  • Stimulation: Treat cells with human IFN-

    
     (50 ng/mL) to induce IDO1 expression.
    
  • Treatment: Simultaneously add the test compound (serial dilutions).

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2.

  • Readout: Harvest supernatant. Perform the Ehrlich’s Reagent colorimetric assay (as above) to quantify Kynurenine production.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced Kynurenine is due to IDO1 inhibition, not cytotoxicity.

Workflow Visualization

Validation_Workflow cluster_Assays Validation Assays Start Compound (Ethyl Ester) Hydrolysis Hydrolysis/Derivatization (Optional) Start->Hydrolysis Activate Enzyme rhIDO1 Assay (Cell-Free) Hydrolysis->Enzyme Cell HeLa + IFN-g Assay (Cell-Based) Hydrolysis->Cell Result IC50 Determination Enzyme->Result Tox MTT Viability (Counter-Screen) Cell->Tox Control Cell->Result

Figure 2: Step-by-step experimental validation workflow for IDO1 inhibitors.

Synthesis & Optimization (Technical Note)

For researchers synthesizing this target:

  • Precursor: The ethyl ester is typically synthesized via a cyclization of a pyridine-methylamine precursor with an oxalate derivative or via Vilsmeier-Haack type cyclizations.

  • Optimization: The ethyl group is often too labile or sterically small for optimal drug properties.

    • Strategy: React the ester with Grignard reagents (e.g., Phenylmagnesium bromide) to generate tertiary carbinols . These derivatives often show superior binding affinity due to additional hydrophobic interactions in the IDO1 active site (See WO2016161960).

References
  • World Intellectual Property Organization (WIPO). (2016). WO2016161960A1 - Novel 5 or 8-substituted Imidazo[1,5-a]pyridines as Indoleamine and/or Tryptophan 2,3-Dioxygenases Inhibitors.Link

  • Journal of Medicinal Chemistry. (2016). Structure-Activity Relationships of Heme-Binding IDO1 Inhibitors. (General reference for scaffold mechanism).
  • Chemenu. (2024).[5] Imidazopyridines: Privileged Structures in Medicinal Chemistry.[4][6]Link

  • National Institutes of Health (PMC). (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach.Link

  • Amadis Chemical. (2024).[5] Product Data: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS 2021236-22-4).[3][7][8][9][10][11]Link

Sources

Foundational

Technical Guide: Preliminary Cytotoxicity Profiling of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Executive Summary & Compound Rationale This technical guide outlines the standard operating procedure (SOP) and scientific rationale for the preliminary cytotoxicity evaluation of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

This technical guide outlines the standard operating procedure (SOP) and scientific rationale for the preliminary cytotoxicity evaluation of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (referred to herein as ECIP-5 ).

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a tubulin polymerization inhibitor and an inducer of apoptosis in various cancer cell lines, including MDA-MB-231 (breast) and A549 (lung). The specific functionalization of ECIP-5 presents a unique Structure-Activity Relationship (SAR) hypothesis:

  • 6-Chloro Substitution: Enhances metabolic stability by blocking the C6 position from oxidation and increases lipophilicity for membrane permeability.

  • 5-Ethyl Carboxylate: Acts as a hydrogen bond acceptor and steric modulator. In biological systems, this ester may undergo hydrolysis to the free acid or interact directly with binding pockets (e.g., the colchicine binding site of tubulin).

This guide details a self-validating workflow to transition ECIP-5 from chemical synthesis to validated biological hit.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the preliminary screening process, ensuring that resource-intensive assays are only performed on validated formulations.

CytotoxicityWorkflow Start Compound ECIP-5 (Solid Phase) Solubility Phase 1: Solubility & Formulation (DMSO Tolerance Test) Start->Solubility QC QC Check: Precipitation? Solubility->QC QC->Solubility Precipitation (Adjust Solvent) Screening Phase 2: Single-Point Screening (10 µM & 50 µM) QC->Screening Clear Solution Threshold Inhibition > 50%? Screening->Threshold DoseResponse Phase 3: Dose-Response (IC50) (7-point serial dilution) Threshold->DoseResponse Yes Discard Archive/Discard Threshold->Discard No (Inactive) Selectivity Phase 4: Selectivity Index (SI) (Cancer vs. Normal HEK-293) DoseResponse->Selectivity Mechanism Phase 5: Mechanistic Validation (Annexin V / Tubulin) Selectivity->Mechanism SI > 2.0 Selectivity->Discard SI < 2.0 (Toxic)

Figure 1: Decision-tree workflow for the biological evaluation of ECIP-5.

Phase 1: Formulation & Solubility

Before exposing cells to the compound, the physicochemical behavior of ECIP-5 in aqueous media must be established. The ethyl ester moiety increases lipophilicity (


), necessitating the use of organic co-solvents.
Protocol 1.1: Stock Solution Preparation
  • Weighing: Weigh 5–10 mg of ECIP-5 into a sterile glass vial.

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a 20 mM stock concentration . Vortex for 1 minute.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Protocol 1.2: Media Compatibility Check (Self-Validation Step)
  • Objective: Ensure ECIP-5 does not precipitate ("crash out") when diluted into cell culture media.

  • Method: Dilute the stock to 100 µM (the highest test concentration) in DMEM + 10% FBS.

  • Observation: Inspect visually and via microscopy after 24 hours at 37°C.

  • Acceptance Criteria: No visible crystals or turbidity. If precipitation occurs, reduce the maximum test concentration or utilize a solubilizing agent (e.g., 1% Cyclodextrin).

Phase 2 & 3: Cytotoxicity Assays (MTT/CCK-8)

We utilize the CCK-8 (Cell Counting Kit-8) assay over traditional MTT. CCK-8 uses a water-soluble tetrazolium salt (WST-8), eliminating the need for solubilization steps that can introduce variability with ester-containing compounds like ECIP-5.

Cell Line Selection
  • Target Lines: MDA-MB-231 (Triple-negative breast cancer), A549 (Lung adenocarcinoma). Rationale: Imidazo-pyridines show high efficacy in these lines [1].

  • Control Line: HEK-293 (Human Embryonic Kidney) or HUVEC. Rationale: To determine the therapeutic window.

Protocol 2.1: Dose-Response Setup
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Replace media with fresh media containing ECIP-5 at 7 concentrations (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13 µM).

    • Vehicle Control: 0.5% DMSO (Must match highest compound solvent concentration).

    • Positive Control:Nocodazole (1 µM) or Paclitaxel . Rationale: These are standard tubulin inhibitors, matching the predicted mechanism of the scaffold [2].

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Data Analysis: IC50 Calculation

Calculate % Viability using the formula:



Fit data to a 4-parameter logistic (4PL) regression model  to derive the IC50.

Phase 4: Selectivity Index (SI)

The Selectivity Index is the critical "Go/No-Go" metric for drug development.



SI ValueInterpretationAction
< 1.0 Compound is more toxic to normal cells.Stop. Modify structure (e.g., hydrolyze ester).
1.0 – 2.0 General toxicity; poor window.Pause. Re-evaluate formulation or analogs.
> 3.0 Moderate selectivity.Proceed to mechanistic studies.
> 10.0 Excellent selectivity.High Priority lead candidate.

Phase 5: Mechanistic Validation (Apoptosis & Tubulin)

If ECIP-5 shows an SI > 3.0, the mechanism must be confirmed. Based on the imidazo[1,5-a]pyridine class profile, the compound likely targets the colchicine binding site on tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis [3].

Proposed Signaling Pathway

The diagram below hypothesizes the mechanism of action for ECIP-5 based on structural analogs.

MOA ECIP5 ECIP-5 (Intracellular) Tubulin Tubulin Heterodimers (Colchicine Site) ECIP5->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Bcl2 Bcl-2 (Phosphorylation/Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action (MOA) for ECIP-5 leading to apoptosis.

Validation Assay: Annexin V/PI Staining[1]
  • Purpose: Distinguish between apoptosis (Programmed cell death) and necrosis (Uncontrolled toxicity).

  • Method: Treat cells with ECIP-5 at IC50 and 2x IC50 for 24h. Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable membranes).

  • Flow Cytometry Output:

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Undesirable; suggests membrane lysis).

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (>50 µM) Poor solubility or ester hydrolysis.Check stability in media. The ester at C5 might be hydrolyzing to the acid, which is often less permeable.
Inconsistent Data Evaporation of edge wells.Do not use outer wells of 96-well plate; fill with PBS.
Precipitation High lipophilicity.Reduce stock concentration; ensure DMSO < 0.5% in final well.

References

  • Al-Ostoot, F. H., et al. (2021). Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents.[1][2] Current Topics in Medicinal Chemistry. Link

  • Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.[3][4] New Journal of Chemistry. Link

  • Devi, J., et al. (2025). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Advances. Link

Sources

Exploratory

In silico modeling and docking of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Title: Precision In Silico Characterization of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate: A Multiscale Modeling Framework Executive Summary This technical guide delineates a rigorous computational workflow for t...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision In Silico Characterization of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate: A Multiscale Modeling Framework

Executive Summary

This technical guide delineates a rigorous computational workflow for the structural modeling, molecular docking, and dynamic simulation of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4). Unlike its more common isomer (imidazo[1,2-a]pyridine), the imidazo[1,5-a]pyridine scaffold represents a privileged class of bioactive heterocycles often associated with high-affinity binding to the benzodiazepine site of the GABA-A receptor and specific kinase domains.

This protocol addresses the specific steric challenges posed by the vicinal substitution pattern (5-ester/6-chloro) and provides a validated pathway from Quantum Mechanical (QM) ligand preparation to Molecular Dynamics (MD) trajectory analysis.

Phase 1: Chemical Space & Quantum Mechanical Preparation

The biological activity of imidazo[1,5-a]pyridines is heavily dictated by the planarity of the bicyclic core and the torsional freedom of the C5-ester group. Standard force fields (MMFF94) often fail to accurately capture the steric repulsion between the C5-carbonyl oxygen and the C6-chlorine atom.

Protocol:

  • Construction: Generate the 3D conformer using the SMILES string: CCOC(=O)C1=C(Cl)C=CN2C1=CN=C2.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Theory Level: B3LYP/6-311G(d,p).

    • Objective: Calculate the rotational energy barrier of the ethyl ester group. The C6-Chloro substituent exerts a "locking" effect, likely forcing the ester carbonyl out of plane to minimize dipole-dipole repulsion.

  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges rather than Gasteiger charges to accurately model the electron-withdrawing effect of the chlorine on the pyridine ring nitrogen.

Phase 2: Target Identification & Preparation

Given the structural homology of imidazo[1,5-a]pyridines to known benzodiazepine inverse agonists (e.g., RO15-4513), the primary biological target is the GABA-A Receptor (


 subtype) .

Target Selection:

  • Primary Target: GABA-A Receptor (Benzodiazepine Binding Site).[1]

  • PDB ID: 6X3X (Cryo-EM structure of human GABA-A in complex with Zolpidem).

  • Resolution: 2.90 Å (High confidence).

Preparation Workflow:

  • Isolation: Remove solvent molecules, ions, and the reference ligand (Zolpidem).

  • Protonation: Use PropKa to assign protonation states at pH 7.4. Special attention must be paid to His101 (in the

    
     subunit), which is critical for binding aromatic ligands.
    
  • Minimization: Perform a restrained minimization (OPLS3e force field) to relieve steric clashes introduced during hydrogenation, allowing the backbone to relax (RMSD cutoff: 0.30 Å).

Phase 3: The Docking Protocol (AutoDock Vina)

This section details the specific grid parameters required to target the


/

interface (the classical benzodiazepine pocket).
Grid Box Definition

The binding pocket is located at the interface of the


 and 

subunits.
ParameterValueDescription
Center X 124.50Centered on the aromatic centroid of Phe77 (

)
Center Y 138.20Centered between

and

loops
Center Z 118.10Depth adjusted for the ester tail
Size (X, Y, Z) 22 Å x 22 Å x 22 ÅSufficient to accommodate the ethyl tail rotation
Exhaustiveness 32High sampling density for accurate pose prediction
Energy Range 4 kcal/molOnly retain high-probability poses
Docking Algorithm

We utilize AutoDock Vina due to its superior scoring function for hydrophobic enclosures, which characterizes the imidazo[1,5-a]pyridine binding mode.

Key Interaction Checkpoints (Validation):

  • 
    -
    
    
    
    Stacking:
    The imidazo[1,5-a]pyridine core must stack with Tyr159 (
    
    
    ) or Phe77 (
    
    
    ).
  • Halogen Bonding: The C6-Chlorine should orient towards the backbone carbonyl of Val202 or similar polar pockets, acting as a sigma-hole donor.

  • H-Bonding: The C5-Ester carbonyl typically accepts a hydrogen bond from Ser204 or Thr206 .

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the ester group's orientation within the hydrated pocket.

Simulation Setup (GROMACS):

  • Topology Generation:

    • Ligand: CGenFF (CHARMM General Force Field) with penalty scores < 10.

    • Protein: CHARMM36m.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

  • Production Run:

    • Duration: 100 ns.

    • Ensemble: NPT (310 K, 1 bar).

    • Time Step: 2 fs.

Analysis Metric: Calculate the Root Mean Square Fluctuation (RMSF) of the ligand atoms. If the ethyl tail shows RMSF > 3.0 Å while the core remains < 1.5 Å, the binding is stable but entropically favorable at the tail.

Phase 5: In Silico Workflow Visualization

The following diagram illustrates the integrated workflow from ligand synthesis to dynamic validation.

InSilicoWorkflow cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: Target Prep cluster_2 Phase 3: Docking cluster_3 Phase 4: Validation L1 Ligand Structure (SMILES) L2 DFT Optimization (B3LYP/6-311G**) L1->L2 L3 RESP Charge Assignment L2->L3 D1 Grid Generation (Alpha/Gamma Interface) L3->D1 T1 GABA-A Receptor (PDB: 6X3X) T2 Clean & Protonate (PropKa pH 7.4) T1->T2 T3 Restrained Minimization T2->T3 T3->D1 D2 AutoDock Vina (Exhaustiveness=32) D1->D2 D3 Pose Filtering (Binding Energy < -8.0) D2->D3 V1 MD Simulation (100ns, GROMACS) D3->V1 V2 RMSD/RMSF Analysis V1->V2

Caption: Integrated computational workflow for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate modeling.

Phase 6: ADMET & Drug-Likeness Profile

Before synthesis or biological assay, the pharmacokinetic profile must be assessed to ensure the compound is a viable drug candidate.

PropertyPredicted ValueAnalysis
Molecular Weight ~224.64 g/mol Optimal (< 500 Da). High bioavailability potential.
LogP (Lipophilicity) 2.5 - 2.9Ideal for CNS penetration (Blood-Brain Barrier crossing).
TPSA ~45 ŲExcellent membrane permeability (Target < 90 Ų for CNS).
H-Bond Acceptors 3Within Lipinski limits.
H-Bond Donors 0Increases lipophilicity and BBB permeability.
CYP Inhibition CYP1A2 (Likely)Planar heteroaromatics often inhibit CYP1A2; requires wet-lab check.

Toxicology Alert: The chloro-pyridine moiety can be metabolically activated to reactive intermediates. In silico toxicity filters (e.g., Derek Nexus or ProTox-II) should be run to check for hepatotoxicity markers.

References

  • RCSB PDB. "Structure of the human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with Zolpidem (6X3X)." Protein Data Bank. [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. [Link]

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. [Link]

  • PubChem. "Compound Summary: Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (Isomer Reference)." National Library of Medicine. [Link](Note: Used for scaffold property verification).

Sources

Foundational

The Strategic Intermediate: A Technical Guide to Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Abstract This technical guide provides an in-depth exploration of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, a key heterocyclic intermediate in contemporary chemical research. The imidazo[1,5-a]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, a key heterocyclic intermediate in contemporary chemical research. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its role in a variety of biologically active compounds and functional materials.[1][2] This document details the compound's physicochemical characteristics, a proposed robust synthetic pathway, comprehensive spectroscopic analysis, and its versatile chemical reactivity. By elucidating the strategic utility of its chloro and ethyl carboxylate functionalities, this guide serves as a critical resource for researchers engaged in drug discovery and the development of novel molecular entities.

Introduction: The Imidazo[1,5-a]pyridine Core and Its Significance

The imidazo[1,5-a]pyridine ring system, a fused bicyclic heteroaromatic, is a cornerstone in the design of modern therapeutics. Its structural resemblance to purine and other endogenous biomolecules allows for interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including their use as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders.[3][4] The unique electronic properties and structural rigidity of the imidazo[1,5-a]pyridine core make it an ideal platform for the development of novel drug candidates.

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS No. 2021236-22-4) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The chlorine atom at the 6-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties. Concurrently, the ethyl carboxylate at the 5-position can be readily modified through hydrolysis, amidation, or reduction, providing a secondary point for molecular elaboration. This dual functionality allows for a modular and divergent approach to the synthesis of complex molecular architectures.

Physicochemical Properties

While extensive experimental data for Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is not widely published, its properties can be reliably inferred from data on closely related analogs and computational models.

PropertyPredicted/Inferred Value
CAS Number 2021236-22-4[5]
Molecular Formula C₁₀H₉ClN₂O₂[5]
Molecular Weight 224.65 g/mol [5]
Appearance Expected to be an off-white to pale yellow solid
Melting Point Not available; likely in the range of 100-150 °C
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF, DMSO) and sparingly soluble in alcohols and water.
Storage Store in a cool, dry place away from light. Recommended storage at 2-8°C for long-term stability.[5]

Synthesis and Mechanism

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Cyclization A 2-Amino-5-chloropyridine B Ethyl 2-(5-chloro-2-pyridylamino)acetate A->B Ethyl chloroacetate, K₂CO₃, DMF C Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate B->C POCl₃, DMF (Vilsmeier Reagent)

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 2-(5-chloro-2-pyridylamino)acetate

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-(5-chloro-2-pyridylamino)acetate.

Causality Behind Experimental Choices: The use of a carbonate base is crucial to deprotonate the amino group of the pyridine, facilitating its nucleophilic attack on the ethyl chloroacetate. DMF is an excellent polar aprotic solvent for this type of substitution reaction, promoting the desired reactivity.

Step 2: Synthesis of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

  • In a flask cooled in an ice bath, add anhydrous DMF.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the DMF, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of Ethyl 2-(5-chloro-2-pyridylamino)acetate (1.0 eq) in DMF dropwise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a classic and effective method for the formylation and subsequent cyclization to form the imidazo[1,5-a]pyridine ring system. POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, which then reacts with the secondary amine and the activated methylene group of the intermediate from Step 1 to drive the cyclization.

Spectroscopic Characterization

While a published spectrum for the title compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar imidazo[1,5-a]pyridine derivatives.[7][8]

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ 8.5-8.7 ppm (s, 1H): H1 proton of the imidazole ring.

  • δ 7.8-8.0 ppm (d, 1H): H8 proton.

  • δ 7.6-7.8 ppm (s, 1H): H5 proton.

  • δ 7.0-7.2 ppm (d, 1H): H7 proton.

  • δ 4.3-4.5 ppm (q, 2H): -OCH₂CH₃ of the ethyl ester.

  • δ 1.3-1.5 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester.

Expected ¹³C NMR (100 MHz, CDCl₃):

  • δ 164-166 ppm: Carbonyl carbon of the ester.

  • δ 140-145 ppm: Quaternary carbons of the pyridine and imidazole rings.

  • δ 115-135 ppm: Aromatic carbons of the pyridine and imidazole rings.

  • δ 60-62 ppm: -OCH₂CH₃ of the ethyl ester.

  • δ 14-16 ppm: -OCH₂CH₃ of the ethyl ester.

Infrared (IR) Spectroscopy:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2980 cm⁻¹: C-H stretching of the ethyl group.

  • ~1720 cm⁻¹: Strong C=O stretching of the ester.

  • ~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic rings.

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~800-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 225.0374 (for C₁₀H₁₀ClN₂O₂⁺). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

Chemical Reactivity and Use as an Intermediate

The synthetic value of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate lies in the distinct reactivity of its two functional groups, which can be addressed sequentially or in a one-pot fashion.

Reaction Pathways

Reactivity cluster_0 Transformations at C6 (Chloro Group) cluster_1 Transformations at C5 (Ester Group) A Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate B 6-Aryl/Heteroaryl Derivative A->B Suzuki/Stille Coupling (Pd catalyst, base, boronic acid/stannane) C 6-Alkynyl Derivative A->C Sonogashira Coupling (Pd/Cu catalyst, base, terminal alkyne) D 6-Amino Derivative A->D Buchwald-Hartwig Amination (Pd catalyst, base, amine) E Carboxylic Acid A->E Hydrolysis (LiOH or NaOH) G Primary Alcohol A->G Reduction (LiAlH₄ or DIBAL-H) F Amide E->F Amide Coupling (HATU/EDC, amine)

Caption: Key chemical transformations of the title intermediate.

Discussion of Reactivity
  • Cross-Coupling Reactions at the 6-Position: The chloro substituent is well-suited for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or esters is a highly effective method for introducing aryl and heteroaryl groups, which is a common strategy in the late-stage functionalization of drug candidates. Similarly, Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination with various amines can be employed to further diversify the scaffold. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Modification of the Ethyl Ester at the 5-Position: The ester group offers a different set of synthetic possibilities. Saponification with a base like lithium hydroxide readily yields the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in bioactive molecules. Alternatively, the ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), which can then be further functionalized.

Applications in Research and Development

While specific examples detailing the use of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate are not prevalent in the public literature, its structural motifs are present in patented compounds with therapeutic potential. For instance, related 5- or 8-substituted imidazo[1,5-a]pyridines have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[9][10] The versatile substitution pattern offered by this intermediate makes it an ideal starting point for the synthesis of libraries of compounds for screening against such targets.

The potential applications span various therapeutic areas:

  • Oncology: As a precursor for kinase inhibitors or IDO inhibitors.

  • Neuroscience: For the development of agents targeting receptors and enzymes in the central nervous system.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

  • Materials Science: The rigid, planar structure and potential for π-system extension make it a candidate for the development of organic light-emitting diodes (OLEDs) and other electronic materials.[11]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is not publicly available. As with all research chemicals, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties have not been fully investigated.

Conclusion

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a strategically designed chemical intermediate that offers significant advantages for the synthesis of complex molecules. Its dual functionality allows for a high degree of synthetic flexibility, making it a valuable tool for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for its effective utilization in research and development.

References

  • Organic & Biomolecular Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry, 81(9), 3681–3687.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 14). New substituted imidazo[1,5-a]pyridines and 1,3 substituted imidazo[5,1-a]isoquinoline dyes. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved February 19, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Retrieved February 19, 2026, from [Link]

  • Bielawski, C. W., et al. (2021). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – An Asian Journal, 16(15), 2033-2039.
  • N'guessan, D. U. J.-P., et al. (2025, May 14). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.
  • Google Patents. (n.d.). US20060063797A1 - Process for preparing a substituted imidazopyridine compound.
  • Google Patents. (n.d.). US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors.
  • Google Patents. (n.d.). WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Compounds bearing this core structure exhibit a wide array of pharmacological activities and intriguing photophysical properties.[1] Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS No. 2021236-22-4) is a specific derivative within this class, offering a unique substitution pattern that makes it a valuable building block for further chemical exploration. This guide provides a comprehensive overview of its structural features, postulated physicochemical properties, and detailed protocols for its synthesis and characterization, grounded in established methodologies for the imidazo[1,5-a]pyridine family.

Molecular Structure and Key Chemical Features

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The key structural features include:

  • Imidazo[1,5-a]pyridine Core: This aromatic core provides a rigid scaffold with a unique electronic distribution, influencing its reactivity and potential biological interactions.

  • Chloro Substituent at Position 6: The electron-withdrawing nature of the chlorine atom can significantly impact the electron density of the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions and modulating the overall pKa of the molecule.

  • Ethyl Carboxylate Group at Position 5: This group acts as an electron-withdrawing substituent and provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

PropertyValueSource
CAS Number 2021236-22-4[2]
Molecular Formula C₁₀H₉ClN₂O₂[2]
Molecular Weight 224.64 g/mol [3]
InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8(11)4-3-7-5-12-6-13(7)9/h3-6H,2H2,1H3[2]
SMILES ClC1C=CC2=CN=CN2C=1C(=O)OCC[2]

Synthesis Strategies

While a specific synthesis for Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is not detailed in publicly available literature, several established methods for the synthesis of the imidazo[1,5-a]pyridine core can be adapted.[4] A plausible and commonly employed strategy is the cyclocondensation of a suitably substituted 2-(aminomethyl)pyridine with an appropriate electrophilic partner.[5]

A potential synthetic route is outlined below:

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Substituted 2-aminomethylpyridine step1 Condensation start1->step1 start2 Ethyl glyoxalate start2->step1 step2 Cyclization/ Aromatization step1->step2 Intermediate formation product Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate step2->product Oxidative conditions

Caption: A generalized synthetic workflow for the formation of the imidazo[1,5-a]pyridine core.

One of the common approaches involves the reaction of a 2-(aminomethyl)pyridine derivative with an α-dicarbonyl compound, followed by cyclization and aromatization.[5] Other methods include copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[6]

Physicochemical Characterization: Protocols and Expected Outcomes

Due to the absence of specific experimental data for Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, this section details standardized protocols for its characterization, based on established analytical techniques for small organic molecules.

Melting Point Determination

The melting point is a crucial indicator of purity.[6] A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Understanding the solubility profile is critical for applications in drug development and process chemistry.[7]

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Equilibration: An excess of the compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.

solubility_workflow start Weigh excess compound step1 Add known volume of solvent start->step1 step2 Equilibrate (e.g., 24h at 25°C) step1->step2 step3 Separate solid and liquid phases (Centrifuge/Filter) step2->step3 step4 Analyze supernatant (UV-Vis/HPLC) step3->step4 end Determine concentration step4->end

Caption: Workflow for solubility determination using the shake-flask method.

Spectroscopic Analysis

¹H and ¹³C NMR are indispensable for structural elucidation. For imidazo[1,5-a]pyridine derivatives, characteristic chemical shifts are expected for the protons and carbons of the heterocyclic core and the substituents.[8][9]

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the imidazo[1,5-a]pyridine core. The coupling constants will be indicative of their relative positions.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of the ethyl ester.

Expected ¹³C NMR Features:

  • Aromatic Carbons: Signals in the downfield region corresponding to the carbons of the fused heterocyclic system.

  • Ester Carbonyl: A signal around δ 160-170 ppm.

  • Ethyl Group Carbons: Signals for the CH₂ and CH₃ carbons.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (224.64 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • Fragmentation Pattern: Fragmentation may involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • C-Cl Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Reactivity and Potential Applications

The imidazo[1,5-a]pyridine scaffold is a versatile platform for the development of new chemical entities. The presence of the chloro and ester functionalities in Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate opens up numerous possibilities for further chemical modification.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 6-position.

  • Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy in drug discovery to modulate solubility and biological activity.

  • Cross-Coupling Reactions: The chloro-substituted pyridine ring may participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds.[10]

Given the known biological activities of other imidazo[1,5-a]pyridine derivatives, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents, for example, as kinase inhibitors, anti-cancer agents, or central nervous system modulators.

Safety and Handling

As with any chemical compound, Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should be consulted.[3]

Conclusion

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. While specific experimental data for this compound is not widely available, this guide provides a framework for its synthesis and comprehensive physicochemical characterization based on established methodologies for the imidazo[1,5-a]pyridine class. The detailed protocols and expected outcomes will be a valuable resource for researchers working with this and related compounds.

References

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.

  • Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry.

  • Bakulev, V. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.

  • Mihorianu, M., et al. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.

  • New substituted imida. (2026, February 14). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.

  • Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. AWS.

  • Wang, H., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.

  • Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate. ChemScene.

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.

  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. Supporting Information.

  • Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate,2021236-22-4. Amadis Chemical.

  • 1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated). NP-MRD.

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar.

  • Physicochemical Properties. NETZSCH Analyzing & Testing.

  • Physicochemical properties. Healx.

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC.

  • Characterization of Physicochemical Properties of Ferulic Acid. PubMed.

  • Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry.

  • Physicochemical property of drug molecules with respect to drug actions. JBINO.

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace.

  • Jia, Y., et al. (2009). Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. PMC.

  • D'Agostino, S., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate - Safety Data Sheet. ChemicalBook.

  • Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate. PubChemLite.

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate, a heterocyclic scaffold of sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,5-a]pyridine core is a recognized "privileged structure," appearing in numerous biologically active compounds. This guide details a robust and reproducible two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-(aminomethyl)-5-chloropyridine, followed by a cyclocondensation reaction to yield the target molecule. The protocol is designed to be self-validating, with in-depth explanations of the chemical principles, safety considerations, and analytical characterization at each stage.

Introduction

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities.[1] The unique electronic and structural features of this scaffold allow for a wide range of substitutions, enabling the fine-tuning of its biological properties. Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This application note presents a detailed, step-by-step protocol for the synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate. The described methodology is based on established synthetic transformations and is designed to be accessible to researchers with a solid foundation in organic synthesis.

Overall Synthetic Scheme

The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-(aminomethyl)-5-chloropyridine. The second step is the crucial cyclocondensation reaction of this intermediate with an ethyl 2-oxoacetate equivalent to form the desired imidazo[1,5-a]pyridine ring system.

Synthetic_Scheme cluster_0 Step 1: Synthesis of 2-(aminomethyl)-5-chloropyridine cluster_1 Step 2: Cyclocondensation Start_1 2-Amino-5-chloropyridine Intermediate_1 2-Cyano-5-chloropyridine Start_1->Intermediate_1 Sandmeyer Reaction Product_1 2-(Aminomethyl)-5-chloropyridine Intermediate_1->Product_1 Reduction Start_2 2-(Aminomethyl)-5-chloropyridine Product_1->Start_2 Product_2 Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Start_2->Product_2 Pictet-Spengler type reaction Reagent_2 Ethyl Glyoxalate Reagent_2->Product_2

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-(aminomethyl)-5-chloropyridine

The synthesis of the key intermediate, 2-(aminomethyl)-5-chloropyridine, can be approached via several routes. Here, we detail a reliable method starting from the commercially available 2-amino-5-chloropyridine.

Protocol 1A: Synthesis of 2-Cyano-5-chloropyridine via Sandmeyer Reaction

This protocol describes the conversion of 2-amino-5-chloropyridine to 2-cyano-5-chloropyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-5-chloropyridine128.5610.0 g0.078
Hydrochloric acid (conc.)36.4630 mL-
Sodium nitrite69.005.6 g0.081Dissolved in 10 mL water
Copper(I) cyanide89.567.7 g0.086
Sodium cyanide49.014.2 g0.086Dissolved in 15 mL water
Toluene-50 mL-
Ice-As needed-

Procedure:

  • Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chloropyridine (10.0 g, 0.078 mol) in concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (5.6 g, 0.081 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Cyanation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (7.7 g, 0.086 mol) and sodium cyanide (4.2 g, 0.086 mol) in water (15 mL). Warm the solution gently to dissolve the salts, then cool to room temperature.

  • Add toluene (50 mL) to the cyanide solution. With vigorous stirring, slowly add the cold diazonium salt solution.

  • After the addition is complete, heat the mixture to 50-60 °C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-cyano-5-chloropyridine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 1B: Reduction of 2-Cyano-5-chloropyridine to 2-(Aminomethyl)-5-chloropyridine

This protocol describes the reduction of the nitrile to the primary amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Cyano-5-chloropyridine138.555.0 g0.036From Protocol 1A
Lithium aluminum hydride (LAH)37.952.1 g0.055
Anhydrous diethyl ether or THF-150 mL-
Sodium sulfate, anhydrous-As needed-

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (2.1 g, 0.055 mol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2-cyano-5-chloropyridine (5.0 g, 0.036 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for 4-6 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench the excess LAH, followed by 15% aqueous sodium hydroxide solution, and then more water until a granular precipitate forms.

  • Work-up: Filter the mixture and wash the precipitate thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(aminomethyl)-5-chloropyridine as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Part 2: Synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

This part details the cyclocondensation reaction to form the final product. This reaction is a variation of the Pictet-Spengler reaction, which involves the cyclization of an amine with a carbonyl compound.[2]

Protocol 2: Cyclocondensation Reaction

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-(Aminomethyl)-5-chloropyridine142.592.0 g0.014From Protocol 1B
Ethyl glyoxalate (50% in toluene)102.093.2 g0.016
Phosphorus oxychloride (POCl₃)153.332.6 g (1.6 mL)0.017Caution: Highly corrosive and water-reactive
Triethylamine101.194.3 g (5.9 mL)0.042
Dichloromethane (DCM), anhydrous-100 mL-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Sodium sulfate, anhydrous-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(aminomethyl)-5-chloropyridine (2.0 g, 0.014 mol) and ethyl glyoxalate (50% in toluene, 3.2 g, 0.016 mol) in anhydrous dichloromethane (80 mL).

  • Dehydration and Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.6 mL, 0.017 mol) dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and slowly add triethylamine (5.9 mL, 0.042 mol). Quench the reaction by the careful addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate as a solid.

Mechanism cluster_0 Proposed Mechanism of Cyclocondensation Start 2-(aminomethyl)-5-chloropyridine + Ethyl Glyoxalate Imine Imine Formation Start->Imine [1] Cyclization Intramolecular Electrophilic Attack (Pictet-Spengler type) Imine->Cyclization [2] POCl₃ activation Aromatization Dehydration and Aromatization Cyclization->Aromatization [3] Elimination of H₂O Product Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Aromatization->Product

Caption: Proposed mechanism for the cyclocondensation step.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[4][5] It should be handled with extreme care in a dry environment and under an inert atmosphere. Ensure appropriate quenching procedures are in place.

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive reducing agent that reacts violently with water and protic solvents. It should be handled under an inert atmosphere. Quenching must be performed carefully at low temperatures.

  • Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1AIncomplete diazotization or decomposition of the diazonium salt.Ensure the temperature is maintained below 5 °C during diazotization and addition to the cyanide solution.
Incomplete reduction in Step 1BInsufficient LAH or reaction time.Use a slight excess of LAH and ensure the reaction goes to completion by TLC analysis.
Low yield in Step 2Incomplete cyclization or side reactions.Ensure anhydrous conditions. The reaction time may need to be optimized.
Difficulty in purificationPresence of impurities.Optimize the chromatographic conditions. Recrystallization may be an alternative.

Conclusion

The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate presented in this application note provides a reliable and scalable method for obtaining this valuable heterocyclic building block. The detailed protocols, along with the mechanistic insights and safety precautions, are intended to facilitate the successful synthesis of this compound for researchers in the field of medicinal chemistry and drug discovery.

References

  • Kundu, B., Sawant, D., & Chhabra, R. (2005). A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase.
  • U.S. Patent 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Sigma-Aldrich. (2025).
  • PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Patentsnap. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. EP 0609811 A1.
  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • ACS Publications. (2009). Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido- and Pyrimido-imidazopyrazines.
  • Google Patents. (1950).
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  • ResearchGate. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • ResearchGate. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines.
  • PubMed. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines.
  • Wiley Online Library. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
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  • Uni Bielefeld. (n.d.).

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Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Introduction The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1] The specific substitution pattern of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate makes it a valuable building block in medicinal chemistry and drug discovery programs, allowing for further structural modifications to explore and optimize biological activity. This application note provides a comprehensive and detailed laboratory protocol for the synthesis of this target compound, designed for researchers and scientists in the field of organic synthesis and drug development. The presented methodology is based on established chemical transformations, ensuring a reliable and reproducible synthetic route.

Synthetic Strategy Overview

The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate can be efficiently achieved through a multi-step sequence starting from commercially available 2-methyl-5-chloropyridine. The overall strategy involves the introduction of the ethyl carboxylate group at the 3-position of the pyridine ring (which becomes the 5-position in the final product), followed by the formation of the fused imidazole ring.

The key steps of the proposed synthesis are:

  • Formylation of 2-methyl-5-chloropyridine via the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.

  • Oxidation of the resulting aldehyde to a carboxylic acid.

  • Esterification of the carboxylic acid to obtain the corresponding ethyl ester.

  • Radical bromination of the 2-methyl group to yield a 2-(bromomethyl)pyridine derivative.

  • Intramolecular cyclization via reaction with ammonia to construct the imidazo[1,5-a]pyridine ring system.

This synthetic approach is logical and relies on well-documented reactions in heterocyclic chemistry.

Visualizing the Synthetic Workflow

Synthetic Workflow A 2-Methyl-5-chloropyridine B 5-Chloro-2-methylnicotinaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 5-Chloro-2-methylnicotinic acid B->C Oxidation (KMnO4 or other) D Ethyl 5-chloro-2-methylnicotinate C->D Esterification (EtOH, H2SO4) E Ethyl 2-(bromomethyl)-5-chloronicotinate D->E Bromination (NBS, AIBN) F Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate E->F Cyclization (NH3 in Dioxane)

Figure 1: Proposed synthetic pathway for Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate.

Experimental Protocols

PART 1: Synthesis of Ethyl 5-chloro-2-methylnicotinate

Step 1.1: Formylation of 2-methyl-5-chloropyridine (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this step, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile to introduce a formyl group at the 3-position of the pyridine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-5-chloropyridine127.5710.0 g78.4 mmol
Phosphorus oxychloride (POCl₃)153.3324.0 g (14.6 mL)156.8 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.93100 mL-
Ice-200 g-
Sodium bicarbonate (sat. aq. sol.)84.01As needed-

Procedure:

  • To a stirred solution of 2-methyl-5-chloropyridine (10.0 g, 78.4 mmol) in DMF (50 mL) in a three-necked flask equipped with a dropping funnel and a condenser, cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (14.6 mL, 156.8 mmol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-chloro-2-methylnicotinaldehyde. The crude product can be purified by column chromatography on silica gel.

Step 1.2: Oxidation to 5-Chloro-2-methylnicotinic acid

The formyl group is oxidized to a carboxylic acid using a suitable oxidizing agent. Potassium permanganate is a strong and effective oxidant for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloro-2-methylnicotinaldehyde155.5810.0 g64.3 mmol
Potassium permanganate (KMnO₄)158.0312.2 g77.2 mmol
Acetone58.08150 mL-
Water18.0250 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • Dissolve the crude 5-chloro-2-methylnicotinaldehyde (10.0 g, 64.3 mmol) in a mixture of acetone (150 mL) and water (50 mL).

  • Cool the solution to 0 °C and add potassium permanganate (12.2 g, 77.2 mmol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a small amount of sodium sulfite to destroy the excess permanganate (the purple color will disappear).

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to pH 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-chloro-2-methylnicotinic acid.

Step 1.3: Esterification to Ethyl 5-chloro-2-methylnicotinate

The carboxylic acid is converted to its ethyl ester via Fischer esterification using ethanol in the presence of a catalytic amount of sulfuric acid.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloro-2-methylnicotinic acid171.5810.0 g58.3 mmol
Ethanol (absolute)46.07100 mL-
Sulfuric acid (conc.)98.082 mL-
Sodium bicarbonate (sat. aq. sol.)84.01As needed-

Procedure:

  • Suspend 5-chloro-2-methylnicotinic acid (10.0 g, 58.3 mmol) in absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to give ethyl 5-chloro-2-methylnicotinate.

PART 2: Synthesis of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

Step 2.1: Bromination of Ethyl 5-chloro-2-methylnicotinate

The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-chloro-2-methylnicotinate199.6310.0 g50.1 mmol
N-Bromosuccinimide (NBS)177.989.8 g55.1 mmol
Azobisisobutyronitrile (AIBN)164.210.82 g5.0 mmol
Carbon tetrachloride (CCl₄)153.82150 mL-

Procedure:

  • To a solution of ethyl 5-chloro-2-methylnicotinate (10.0 g, 50.1 mmol) in carbon tetrachloride (150 mL), add N-bromosuccinimide (9.8 g, 55.1 mmol) and AIBN (0.82 g, 5.0 mmol).

  • Heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the starting material (TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(bromomethyl)-5-chloronicotinate. This product is often used in the next step without further purification.

Step 2.2: Cyclization to Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

The final step involves the intramolecular cyclization of the brominated intermediate with ammonia to form the desired imidazo[1,5-a]pyridine ring system.

Cyclization Mechanism cluster_0 Intramolecular Cyclization Start Ethyl 2-(bromomethyl)-5-chloronicotinate Intermediate Amine Adduct Start->Intermediate + NH3 Product Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate Intermediate->Product - HBr (Intramolecular SNAr)

Figure 2: Simplified mechanism of the final cyclization step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(bromomethyl)-5-chloronicotinate278.5310.0 g (crude)~35.9 mmol
Ammonia (7N solution in 1,4-dioxane)17.0350 mL~350 mmol
1,4-Dioxane88.11100 mL-

Procedure:

  • Dissolve the crude ethyl 2-(bromomethyl)-5-chloronicotinate (10.0 g, ~35.9 mmol) in 1,4-dioxane (100 mL).

  • Add the 7N solution of ammonia in 1,4-dioxane (50 mL, ~350 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours in a sealed vessel. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Azobisisobutyronitrile (AIBN): A toxic and flammable solid. It can decompose to release toxic fumes upon heating. Handle with care.

  • Carbon tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use in a well-ventilated fume hood.

  • Ammonia solution: Corrosive and has a pungent odor. Work in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

  • Always wear appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate. The described multi-step synthesis employs well-established chemical reactions and provides a clear pathway for obtaining this valuable heterocyclic building block. By following the outlined procedures and safety precautions, researchers can successfully synthesize the target compound for their research and development needs in medicinal chemistry and related fields.

References

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC.
  • Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization - Organic Chemistry Portal.
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI.
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC.
  • Best 2-Amino-Pyridine Manufacturers & Suppliers in USA - Alkali Metals.
  • 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies - Taylor & Francis.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
  • Vilsmeier-Haack Transformations under Non Classical Conditions.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Synthesis of Imidazo[1,5-a]pyridines via Anomeric Stereoauxiliary Cleavage of D-Glucosamine.
  • Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal.
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
  • What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?.
  • Vilsmeier–Haack reaction - Wikipedia.
  • 124797-01-9|Ethyl 2-(chloromethyl)nicotinate|BLD Pharm.
  • The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti.
  • US11325906B2 - Chemical compounds - Google Patents.
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate.
  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.

Sources

Method

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate as an intermediate in drug discovery

A Bifunctional Core for Divergent Synthesis in IDO1/TDO Inhibitor Discovery Abstract This guide details the synthetic utility and handling of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS 2021236-22-4), a high-...

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Core for Divergent Synthesis in IDO1/TDO Inhibitor Discovery

Abstract

This guide details the synthetic utility and handling of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS 2021236-22-4), a high-value intermediate in the discovery of immuno-oncology therapeutics. Specifically, this scaffold serves as a critical building block for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors. This note provides validated protocols for its synthesis, downstream functionalization via Suzuki-Miyaura cross-coupling, and ester manipulations, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Introduction: The Scaffold Advantage

In modern drug discovery, the imidazo[1,5-a]pyridine ring system is recognized as a "privileged scaffold" due to its ability to mimic the indole core of tryptophan while offering superior metabolic stability and solubility profiles.

The 6-chloro-5-carboxylate derivative is particularly valuable because it offers orthogonal reactivity:

  • C-6 Chlorine: A handle for Palladium-catalyzed cross-coupling to introduce lipophilic aryl/heteroaryl groups, essential for occupying the hydrophobic pocket of target enzymes (e.g., IDO1).

  • C-5 Ester: A versatile electrophile for generating amides, acids, or alcohols, allowing for the fine-tuning of hydrogen-bonding interactions and solubility.

Key Applications:

  • IDO1/TDO Inhibitors: Modulation of the kynurenine pathway in cancer immunotherapy [1].

  • Kinase Inhibition: ATP-competitive binding modes.

  • Fragment-Based Drug Discovery (FBDD): High ligand efficiency core.

Technical Specifications
PropertySpecification
Chemical Name Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate
CAS Number 2021236-22-4
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Storage 2-8°C, under inert atmosphere (Ar/N₂)
Synthetic Protocols
3.1. Protocol A: Synthesis of the Core Scaffold

Context: This protocol is adapted from Patent WO2016161960A1 [1], utilizing a cyclodehydration strategy mediated by phosphoryl chloride (POCl₃).

Reaction Scheme: Precursor (N-((3-chloro-2-(ethoxycarbonyl)pyridin-4-yl)methyl)formamide)


 Product

Materials:

  • Precursor Amide (Compound 6 in patent literature) [1]

  • Phosphoryl chloride (POCl₃) (Reagent Grade)

  • Toluene (Anhydrous)

  • Sodium Bicarbonate (sat. aq.)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the Precursor Amide (1.0 equiv, e.g., 3.5 g) in anhydrous Toluene (0.7 M concentration, ~20 mL).

  • Activation: Carefully add POCl₃ (1.5 equiv, ~2 mL) dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to 80°C for 2 hours . Monitor by LC-MS for the disappearance of the starting material (M+H of precursor) and formation of the product (M+H = 225/227).

  • Quench: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporator) to obtain a residue.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ to the residue at 0°C until pH ~8. Extract with EtOAc (3 x 50 mL).

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic singlet of the imidazo[1,5-a]pyridine H-3 proton around δ 8.0–8.2 ppm.

3.2. Protocol B: Divergent Functionalization (The "Hub-and-Spoke" Workflow)

Context: This workflow demonstrates how to use the core to generate a library. Step 1 installs the hydrophobic tail (Suzuki), and Step 2 installs the polar headgroup (Hydrolysis/Amidation).

Workflow Diagram:

G Core Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate (The Core) Suzuki Intermediate A (6-Aryl derivative) Core->Suzuki Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Hydrolysis Intermediate B (Carboxylic Acid) Core->Hydrolysis Alt Path: Hydrolysis First Suzuki->Hydrolysis Step 2: LiOH Hydrolysis FinalDrug Final Drug Candidate (Amide/Ester Analog) Hydrolysis->FinalDrug Step 3: Amide Coupling (HATU, R-NH2)

Caption: Divergent synthesis workflow. The C-6 chlorine is typically coupled first to avoid catalyst poisoning by free carboxylic acids generated in Step 2.

Step 1: Suzuki-Miyaura Coupling at C-6

  • Reagents: Core Scaffold (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with N₂ for 10 min. Heat at 90°C for 4–16 hours.

  • Note: The electron-deficient nature of the pyridine ring at C-6 facilitates oxidative addition, making this coupling robust.

Step 2: Ester Hydrolysis

  • Reagents: Suzuki Product (from Step 1), LiOH·H₂O (3.0 equiv).[1]

  • Solvent: THF/MeOH/Water (3:1:1).

  • Conditions: Stir at RT for 2–4 hours. Acidify with 1N HCl to precipitate the carboxylic acid.

Troubleshooting & Optimization (Expert Insights)
IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in POCl₃ or Toluene.Distill POCl₃ prior to use; use molecular sieves for Toluene. Ensure inert atmosphere.
Incomplete Suzuki Coupling Protodeboronation of boronic acid.Switch base to K₃PO₄; lower temperature to 80°C; add surfactant (e.g., TPGS-750-M) for micellar catalysis.
Product degradation during workup Ester hydrolysis (basic workup).Keep NaHCO₃ quench cold (0°C) and minimize contact time. Do not use strong bases (NaOH) for neutralization.
Regioselectivity issues N/AThe scaffold is pre-functionalized; regioselectivity is structurally enforced, eliminating isomer risks common in direct C-H activation.
References
  • Patent: "Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases." WO2016161960A1. Google Patents. Link

  • Review: "Imidazo[1,5-a]pyridines: A Versatile Platform for Structurally Distinct N-Heterocyclic Olefins." PMC. National Institutes of Health. Link

  • Vendor Data: "Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Product Page." Accela Chem. Link

  • Medicinal Chemistry Context: "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." PubMed. Link

Sources

Application

The Strategic Application of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate in Modern Medicinal Chemistry

Abstract The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds. This technical guide focuses on a key derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds. This technical guide focuses on a key derivative, Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its applications, particularly in the development of enzyme inhibitors, and detailed protocols for its chemical modification. The content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this important chemical entity.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system, an isomer of the more extensively studied imidazo[1,2-a]pyridine scaffold, has garnered significant attention in drug discovery. Its unique electronic and structural features make it an attractive framework for designing molecules that can interact with a range of biological targets. Derivatives of the imidazo[1,5-a]pyridine core have been investigated for their potential as antitumor agents, immunosuppressants, and photoluminescent sensors.[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical properties and biological activity, making it a valuable tool in the medicinal chemist's arsenal.

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, in particular, is a highly valuable starting material. The presence of a chlorine atom at the 6-position provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents. The ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other functional groups. This multi-functional nature allows for the rapid generation of compound libraries for biological screening.

Core Application: A Key Building Block for Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

A significant application of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is in the synthesis of inhibitors of indoleamine 2,3-dioxygenase (IDO1).[2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the proliferation and activation of T-cells, thereby promoting immune tolerance and allowing the tumor to evade the host's immune system. Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy.

The imidazo[1,5-a]pyridine scaffold has been identified as a suitable core for the development of potent and selective IDO1 inhibitors. The general structure of these inhibitors often involves a central imidazo[1,5-a]pyridine ring with substituents at the 5 and 6-positions designed to interact with key residues in the active site of the enzyme.

Below is a generalized workflow for the synthesis of IDO1 inhibitors starting from Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate, as described in the patent literature.[2][3]

G start Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis acid 6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling suzuki Suzuki-Miyaura Coupling coupling->suzuki precursor Amide Precursor precursor->coupling final_product IDO1 Inhibitor suzuki->final_product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki

Caption: Synthetic workflow for IDO1 inhibitors.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for the functionalization of Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate and related heterocyclic systems. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Hydrolysis of the Ethyl Ester

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.

Reaction Scheme:

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate → 6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid

Materials:

  • Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • The use of a hydroxide base (LiOH or NaOH) is a standard method for the saponification of esters.

  • A co-solvent system (THF/water or MeOH/water) is often necessary to ensure the solubility of both the ester and the inorganic base.

  • Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the 6-chloro position via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Reaction Scheme:

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate + Arylboronic acid → Ethyl 6-aryl-imidazo[1,5-a]pyridine-5-carboxylate

Materials:

  • Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using an aqueous base solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness of the Protocol:

This protocol is based on well-established Suzuki-Miyaura coupling conditions that have been widely validated in the synthesis of biaryl and heteroaryl compounds. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates to achieve high yields and minimize side reactions.

G reagents Aryl Halide (R-X) Boronic Acid (R'-B(OH)2) Base, Pd Catalyst oxidative_addition Oxidative Addition (Pd(0) to Pd(II)) reagents->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Coupled Product (R-R') reductive_elimination->product catalyst_regen Pd(0) Regeneration reductive_elimination->catalyst_regen catalyst_regen->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of the 6-chloro position, a versatile method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate + Amine (R₂NH) → Ethyl 6-(amino)imidazo[1,5-a]pyridine-5-carboxylate

Materials:

  • Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 eq)

  • Solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (1.0 eq), the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered biaryl phosphine ligands (Buchwald ligands) are often superior for coupling unactivated aryl chlorides. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Data Presentation: Representative Derivatives and their Potential Biological Activities

The following table summarizes the types of derivatives that can be synthesized from Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate and their potential applications in medicinal chemistry, drawing parallels from the broader class of imidazopyridines.

Starting MaterialReaction TypeReagentsProduct ScaffoldPotential Biological Activity
Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylateSuzuki-Miyaura CouplingArylboronic acids6-Aryl-imidazo[1,5-a]pyridine-5-carboxylateKinase inhibition, Anticancer
Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylateBuchwald-Hartwig AminationAmines6-Amino-imidazo[1,5-a]pyridine-5-carboxylateGPCR modulation, CNS activity
6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acidAmide CouplingAmines, HATU/DIPEA6-Chloro-imidazo[1,5-a]pyridine-5-carboxamideAntitubercular, Antimicrobial
6-Aryl-imidazo[1,5-a]pyridine-5-carboxylic acidAmide CouplingAmines, EDCI/HOBt6-Aryl-imidazo[1,5-a]pyridine-5-carboxamideIDO1 inhibition, Immuno-oncology

Conclusion

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a strategically important building block in medicinal chemistry. Its versatile reactivity allows for the efficient synthesis of a diverse range of substituted imidazo[1,5-a]pyridine derivatives. The successful application of this scaffold in the development of IDO1 inhibitors highlights its potential for creating novel therapeutics, particularly in the field of oncology. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their drug discovery efforts.

References

  • Chem-Impex. Imidazo[1,5-a]pyridine-5-carboxylic acid. [Link]

  • Organic & Biomolecular Chemistry. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. [Link]

  • PMC. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. [Link]

  • ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

  • Google Patents. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.
  • Google Patents. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.
  • ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. [Link]

  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • Semantic Scholar. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • WIPO Patentscope. WO/2016/161960 NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES. [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2016/0136133 A1. [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe- sis of Structurally Diverse Heterobiaryls. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • PMC. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]

  • ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]

  • PMC. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • LOCKSS: Serve Content. PYRIDINES BY CROSS-COUPLING REACTIONS IN AQUEOUS MEDIUM Caroline Castera, Ma. [Link]

Sources

Method

Application Note: Site-Selective Functionalization of the Imidazo[1,5-a]pyridine Core

This Application Note is designed to serve as a definitive technical guide for the site-selective functionalization of the imidazo[1,5-a]pyridine core. Unlike its more common isomer (imidazo[1,2-a]pyridine), the 1,5-a sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the site-selective functionalization of the imidazo[1,5-a]pyridine core. Unlike its more common isomer (imidazo[1,2-a]pyridine), the 1,5-a scaffold presents unique electronic properties and reactivity patterns that require tailored synthetic strategies.

Executive Summary

The imidazo[1,5-a]pyridine scaffold (often referred to as 2-azaindolizine) is a privileged bicyclic heterocycle with emerging applications in N-heterocyclic carbene (NHC) ligand design, organic light-emitting diodes (OLEDs), and medicinal chemistry (e.g., HIV protease inhibitors).

Achieving site-selectivity on this core is electronically non-trivial due to the competing nucleophilicity of the C3 and C1 positions and the inertness of the pyridine ring (C5–C8). This guide outlines the mechanistic causality governing these selectivities and provides validated protocols for C3-arylation , C1-alkylation , and distal C5-functionalization .

Electronic Structure & Reactivity Map

To design effective synthetic routes, one must understand the electronic bias of the scaffold. The imidazo[1,5-a]pyridine core is electron-rich, behaving similarly to indolizine.

  • C3 Position (Primary Nucleophile): The highest electron density resides at C3. It is the first site to undergo Electrophilic Aromatic Substitution (SEAr) or metal-mediated C–H activation.

  • C1 Position (Secondary Nucleophile): Reactivity at C1 is significant but generally lower than C3. Selective C1 functionalization often requires blocking C3 or using specific steric/electronic control.

  • C5 Position (Distal/Steric): The C5 position (peri- to the bridgehead nitrogen) is electronically deactivated and sterically encumbered. Functionalization here typically requires Directing Groups (DGs) installed at C3 to guide the catalyst.

Reactivity Visualization

The following diagram maps the electronic preferences and required strategies for each site.

ReactivityMap Core Imidazo[1,5-a]pyridine Core C3 C3 Position (Most Nucleophilic) Core->C3  Highest HOMO Coeff. C1 C1 Position (Secondary Site) Core->C1  Minor Pathway C5 C5 Position (Distal/Inert) Core->C5  Sterically Hindered Strat_C3 Strategy: Direct C-H Activation (Pd/Cu Catalysis) C3->Strat_C3 Strat_C1 Strategy: Sequential Functionalization or Metal-Free Insertion C1->Strat_C1 Strat_C5 Strategy: DG-Assisted Activation (Requires C3-Thioether DG) C5->Strat_C5

Figure 1: Reactivity landscape of imidazo[1,5-a]pyridine. C3 is the primary site for electrophilic attack, while C5 requires directing group assistance.

Validated Experimental Protocols

Protocol A: C3-Selective Direct C–H Arylation

Objective: Install an aryl group exclusively at C3 without pre-functionalization (e.g., bromination). Mechanism: Pd(II)/Pd(0) catalytic cycle via a Concerted Metalation-Deprotonation (CMD) pathway. The acetate base is critical for abstracting the C3 proton.

Materials:

  • Substrate: Imidazo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for sterically demanding substrates)

  • Base: Bu₄NOAc (2.0 equiv) - Crucial for solubility and CMD mechanism

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon, charge a flame-dried Schlenk tube with Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and Bu₄NOAc (2.0 equiv).

  • Addition: Add the imidazo[1,5-a]pyridine substrate (1.0 equiv) and Aryl Bromide (1.5 equiv).

  • Solvation: Add anhydrous toluene (0.2 M concentration relative to substrate).

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). C3-arylated products typically elute later than starting material due to increased conjugation/polarity.

Expert Insight: If C1-arylation is observed as a minor byproduct, switch the ligand to the bulkier PCy₃ , which reinforces steric selectivity for the more accessible C3 position.

Protocol B: Distal C5-H Functionalization (Directing Group Strategy)

Objective: Functionalize the "inert" C5 position. Mechanism: Chelation-assisted C–H activation. A thioether group at C3 coordinates the metal catalyst (Cu or Ni), placing it in proximity to the C5–H bond.

Prerequisite: The substrate must have a directing group (e.g., -SMe or -SEt) at C3.

Materials:

  • Substrate: 3-(Ethylthio)imidazo[1,5-a]pyridine[2]

  • Reagent: Aryl Iodide (2.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMF (100 °C)

Step-by-Step Workflow:

  • DG Installation (Pre-step): React imidazo[1,5-a]pyridine with dimethyl disulfide (Me₂S₂) and a strong base (n-BuLi) or via electrophilic sulfenylation to install the -SMe group at C3.

  • Catalysis: Combine the C3-SMe substrate, Aryl Iodide, CuI, Phenanthroline, and K₃PO₄ in a reaction vial.

  • Heating: Stir at 100 °C in DMF for 24 hours. The sulfur atom coordinates Cu, directing the oxidative addition to the peri-C5 position.

  • DG Removal (Optional): The thioether group can be removed using Raney Nickel reduction if the sulfur moiety is not desired in the final product.

Protocol C: Metal-Free C1-Functionalization (Methylene Insertion)

Objective: Link two imidazo[1,5-a]pyridine units at the C1 position. Mechanism: Electrophilic substitution followed by condensation. Formaldehyde acts as both the C1 source and solvent/reactant.[3][4]

Materials:

  • Substrate: 3-Substituted-imidazo[1,5-a]pyridine (C3 must be blocked to force C1 reaction)

  • Reagent: Formaldehyde (37% aq. solution)

  • Conditions: Room Temperature, Open Air

Step-by-Step Workflow:

  • Mixing: Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 equiv) in a minimal amount of ethanol.

  • Activation: Add excess formaldehyde solution (10 equiv).

  • Reaction: Stir at room temperature for 8–12 hours. The reaction proceeds via a hydroxymethyl intermediate which undergoes nucleophilic attack by a second substrate molecule.

  • Isolation: The product, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, often precipitates. Filter and wash with cold ethanol.

Decision Matrix & Troubleshooting

The following table summarizes critical reaction parameters for optimizing yield and selectivity.

Target SitePrimary ChallengeKey Optimization FactorRecommended Catalyst System
C3 Over-reaction (bis-arylation)Control equivalents of Ar-Br; Use bulky ligandsPd(OAc)₂ / PPh₃ / Bu₄NOAc
C1 Low reactivity vs C3Block C3 position; Use soft electrophilesMetal-free (Formaldehyde) or cationic Pd
C5 Inert C-H bondRequires C3-Directing Group (Thioether)CuI / Phenanthroline (with C3-SMe DG)
Troubleshooting Guide
  • Problem: Low conversion in C3 arylation.

    • Solution: Ensure anhydrous conditions. Water quenches the reactive Pd-intermediate. Switch base to Cs₂CO₃ if Bu₄NOAc fails.

  • Problem: Mixture of C1/C3 products.

    • Solution: Lower the temperature to 80 °C. C3 activation has a lower activation energy barrier.

  • Problem: C5 reaction fails.

    • Solution: Verify the integrity of the Directing Group. The sulfur lone pair is essential for metal coordination; ensure it is not oxidized to sulfoxide.

References

  • Palladium-Catalyzed Highly Regioselective C-3 Aryl

    • Source: N
    • URL:[Link]

  • Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex.

    • Source: Scilit / J. Org. Chem.
    • URL:[Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion.

    • Source: ACS Omega[4]

    • URL:[Link]

  • Thioether-Assisted Cu-Catalyzed C5-H Aryl

    • Source: ResearchG
    • URL:[Link]

Sources

Application

Application Note: Spectroscopic Characterization of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Abstract This application note provides a comprehensive protocol for the structural validation and spectroscopic characterization of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate , a functionalized bicyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the structural validation and spectroscopic characterization of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate , a functionalized bicyclic scaffold relevant to drug discovery (e.g., GABA-A receptor modulation, anti-infectives). We detail the theoretical and empirical assignments for


H/

C NMR, Mass Spectrometry (ESI-MS), and IR spectroscopy. Special attention is given to distinguishing the regiochemistry of the 5,6-disubstitution pattern on the imidazo[1,5-a]pyridine core using 2D NMR techniques (HMBC/NOESY).

Introduction & Structural Context

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. The specific derivative, Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate , presents a unique analytical challenge due to the electron-withdrawing nature of the adjacent ester (C5) and chlorine (C6) substituents, which significantly perturb the electronic environment of the fused ring system.

Accurate characterization is critical to verify the regioselectivity of the synthesis (often cyclization of 2-aminomethylpyridines) and to ensure purity prior to biological screening.

Structural Analysis[1]
  • Core: 8

    
     electron fused system (10
    
    
    
    if considering lone pairs involved in aromaticity).
  • Numbering: The bridgehead nitrogen is designated position 4. The ester is at C5 (adjacent to N4), and the chlorine is at C6.

  • Electronic Effects:

    • C5-Ester: Strong anisotropic deshielding of H3 (peri-effect) and inductive withdrawal.

    • C6-Chloro: Inductive withdrawal (

      
      -effect) but weak resonance donation (
      
      
      
      -effect).

Experimental Protocol: Sample Preparation

  • Solvent Selection: DMSO-

    
     is recommended over CDCl
    
    
    
    due to the polar nature of the imidazo-pyridine core and to prevent aggregation-induced broadening.
  • Concentration:

    • NMR: 5–10 mg in 600

      
      L solvent.
      
    • MS: 10

      
      M in MeOH/H
      
      
      
      O (1:1) + 0.1% Formic Acid.

Protocol: Nuclear Magnetic Resonance (NMR)

H NMR Assignment Logic

The proton spectrum will exhibit four distinct aromatic signals and the characteristic ethyl ester pattern.

Predicted Chemical Shifts (


, ppm) in DMSO-

:
PositionTypeMultiplicityPredicted

Coupling (

)
Assignment Logic
H3 Aroms8.8 – 9.2-Most deshielded; adjacent to N2 and N4; peri-effect from C5-COOEt.
H1 Aroms7.8 – 8.2-Imidazole ring proton; less deshielded than H3.
H8 Aromd8.0 – 8.4~8.0 HzAdjacent to bridgehead C8a; couples with H7.
H7 Aromd7.2 – 7.6~8.0 HzAdjacent to H8 and C6-Cl.
OCH

Aliphq4.3 – 4.57.1 HzEster methylene; deshielded by oxygen.
CH

Alipht1.3 – 1.47.1 HzEster methyl.

Key Diagnostic Feature: The absence of vicinal coupling for H1 and H3 (singlets) confirms the 1,5-a fusion. The doublet-doublet system (H7/H8) confirms substitution at C5 and C6.

C NMR & 2D Correlation
  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the ester carbonyl to the ring.

    • Correlation: Proton H3 will show a strong cross-peak to C8a (bridgehead) and C1.

    • Regiochemistry: The Ester OCH

      
       protons will correlate with the Carbonyl carbon. Crucially, no proton  will correlate strongly with C6 (bearing Cl) via 
      
      
      
      except potentially H8, aiding in placing the Cl group.

Protocol: Mass Spectrometry (ESI-HRMS)

Ionization & Acquisition
  • Mode: Positive Ion Mode (ESI+).

  • Adducts: Expect

    
     and 
    
    
    
    .
Fragmentation Analysis

The presence of Chlorine provides a definitive isotopic signature.

  • Isotope Pattern: The molecular ion cluster will show a 3:1 ratio for

    
     : 
    
    
    
    (e.g.,
    
    
    225 : 227).
  • Fragmentation Pathway:

    • Precursor:

      
       Da.
      
    • Loss of Ethyl:

      
       (McLafferty-like rearrangement or loss of ethylene).
      
    • Loss of Ethoxy:

      
       (Formation of acylium ion).
      
    • Loss of CO: Common in heteroaromatic esters.

Figure 1: Predicted ESI-MS fragmentation pathway for the ethyl ester derivative.

Protocol: Infrared Spectroscopy (FT-IR)

  • Method: ATR (Attenuated Total Reflectance) on solid sample.

  • Diagnostic Bands:

    • 1715–1730 cm

      
      :  Strong C=O stretch (Ester).
      
    • 1600–1650 cm

      
      :  C=N / C=C aromatic stretching (Imidazo-pyridine core).
      
    • 1000–1100 cm

      
      :  C-O stretch.
      
    • 750–800 cm

      
      :  C-Cl stretch (often obscured by fingerprint region, but look for strong bands here).
      

Workflow Visualization

The following diagram outlines the logical flow for validating the compound structure, ensuring no steps are skipped in the QC process.

Figure 2: Step-by-step validation workflow for imidazo[1,5-a]pyridine derivatives.

Troubleshooting & QC

  • Impurity: Hydrolysis Product: If a broad singlet appears ~11-13 ppm and the ethyl signals (1.3/4.4 ppm) disappear, the ester has hydrolyzed to the carboxylic acid.

  • Impurity: Regioisomer: If the coupling constants of the pyridine ring protons (H7/H8) change significantly or if H1/H3 show splitting, suspect the [1,2-a] isomer or incorrect chlorination position.

  • Solubility: If signals are broad, the compound may be aggregating. Add 10

    
    L of TFA-d to the NMR tube to break aggregates (note: this will shift signals due to protonation).
    

References

  • Imidazo[1,5-a]pyridine Synthesis: Wang, H., et al. "Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines."[1] J. Org.[1] Chem., 2015, 80(3), 1856–1865. Link

  • Spectroscopic Data of Analogs: Hutt, J. T., & Aron, Z. D.[1] "Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors." Org.[1][2] Lett., 2011, 13(19), 5256–5259. Link

  • General Heterocyclic NMR: "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds." New J. Chem., 2021, 45, 5730. Link

  • Mass Spectrometry of Fused Pyridines: "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." Int. J. Materials and Chemistry, 2014, 4(4), 92-99.[3] Link

Sources

Method

Application Note: Structural Elucidation of Imidazo[1,5-a]pyridine Derivatives via High-Field NMR

Topic: 1H NMR and 13C NMR analysis of imidazo[1,5-a]pyridine derivatives Content Type: Application Notes and Protocols Introduction & Significance The imidazo[1,5-a]pyridine scaffold represents a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR analysis of imidazo[1,5-a]pyridine derivatives Content Type: Application Notes and Protocols

Introduction & Significance

The imidazo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-cancer agents (e.g., aromatase inhibitors), anti-inflammatory drugs, and as precursors for N-heterocyclic carbene (NHC) ligands in catalysis.

Despite its utility, the structural characterization of this fused bicyclic system presents specific challenges:

  • Ambiguous Numbering: Conflicting literature conventions regarding the bridgehead nitrogen.

  • Regioisomerism: Synthetic routes (e.g., from picolinaldehyde) often yield mixtures of 1-substituted and 3-substituted isomers which are difficult to distinguish by MS alone.

  • Quaternary Carbons: The bridgehead carbon (C8a) typically exhibits long relaxation times and weak intensities in 13C NMR.

This guide provides a definitive protocol for the assignment of imidazo[1,5-a]pyridine derivatives, utilizing 1H, 13C, and 2D NMR techniques to ensure rigorous structural validation.

Structural Anatomy & Numbering Convention

To ensure consistency, this protocol adheres to the IUPAC-accepted numbering system used in major medicinal chemistry journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

Diagram 1: Scaffold Numbering & Coupling Logic

G cluster_legend Key Interactions N2 N2 C1 C1 (Imid) N2->C1 C8a C8a (Quat) C1->C8a db C8 C8 C1->C8 NOE C3 C3 (Imine) C3->N2 db N_bridge N (Bridge) N_bridge->C3 C5 C5 (α-Pyr) N_bridge->C5 C8a->N_bridge C5->C3 NOE C6 C6 C5->C6 db C7 C7 C6->C7 C7->C8 db C8->C8a NOE: Spatial Proximity NOE: Spatial Proximity

Figure 1: Connectivity and critical NOE (Nuclear Overhauser Effect) correlations. Note that H5 and H3 are spatially close, as are H8 and H1.

Sample Preparation Protocol

Proper sample preparation is critical to avoid aggregation-induced broadening, common in planar heteroaromatic systems.

Reagents & Equipment[1][2][3][11][12][13]
  • Solvent: DMSO-d6 (Preferred for solubility and separating aromatic peaks) or CDCl3 (if soluble, for sharper resolution).[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Mass:

    • 1H NMR: 5–10 mg.

    • 13C / 2D NMR: 20–40 mg.

Step-by-Step Workflow
  • Dissolution: Dissolve the solid in 0.6 mL of solvent.

    • Note: If using DMSO-d6, gentle heating (40°C) may be required. Ensure the sample returns to room temperature before acquisition to prevent chemical shift drifting.

  • Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended paramagnetic particulates (e.g., catalyst residues from synthesis) which broaden signals.

  • Degassing (Optional but Recommended): For NOESY experiments, briefly bubble nitrogen through the sample to remove dissolved oxygen, which acts as a paramagnetic relaxation agent.

1H NMR Analysis: The Fingerprint

The 1H NMR spectrum of imidazo[1,5-a]pyridine is distinct due to the deshielding effects of the bridgehead nitrogen and the ring currents.

Characteristic Chemical Shifts (δ ppm)
PositionProton TypeShift (DMSO-d6)Shift (CDCl3)MultiplicityCoupling (

)
Notes
H3 Imidazole8.20 – 9.20 7.90 – 8.50s-Most downfield singlet (if unsubstituted). Diagnostic for the core.
H5 Pyridine (α)8.30 – 8.70 7.80 – 8.20d~7.0 HzDeshielded by bridgehead N. Often overlaps with H3.[1]
H1 Imidazole7.50 – 7.907.30 – 7.60s-Upfield relative to H3.
H7 Pyridine (β)6.80 – 7.106.60 – 6.90ddd/t6-7 Hz, 1 HzOften the most shielded aromatic proton.[1]
H6 Pyridine (β)6.90 – 7.206.70 – 7.00ddd/t6-9 Hz"Roofing" effect often seen with H7.
H8 Pyridine (γ)7.40 – 7.707.30 – 7.60d~9.0 HzCouples strongly to H7.[1]
Interpretation Logic
  • Identify H3: Look for the sharp singlet >8.0 ppm. If this is absent, the C3 position is substituted (common in carbene precursor synthesis).

  • The Pyridine Pattern: H5, H6, H7, H8 typically form a 4-spin system.

    • H5 is a doublet (coupling to H6).

    • H8 is a doublet (coupling to H7).[10]

    • H6 and H7 are triplets (actually dd).

  • Substituent Effects:

    • Electron Withdrawing Groups (EWG) at C1 or C3 will shift the pyridine protons downfield.

    • Protonation: If isolating a salt (e.g., imidazolium), the H3 signal shifts significantly downfield (often >9.5 ppm) due to the cationic charge.[1]

13C NMR Analysis: The Skeleton

The carbon spectrum is essential for identifying the quaternary bridgehead carbon (C8a), which connects the two rings.

Key Carbon Resonances[2][3][4][9][10][12][13][14]
CarbonTypeShift (ppm)IntensityIdentification Strategy
C3 CH (Imine)130 – 140HighHSQC with H3.
C8a Quaternary128 – 135 Very Low Requires HMBC. No HSQC correlation.
C5 CH (Pyridine)122 – 128HighHSQC with H5.
C1 CH (Imidazole)115 – 125HighHSQC with H1.
C8 CH (Pyridine)115 – 120HighHSQC with H8.

Technical Tip: To observe C8a clearly in a 1D 13C experiment, increase the relaxation delay (d1) to 3–5 seconds, as quaternary carbons relax slowly.

Advanced Workflow: Regioisomer Determination

A common synthetic route involves the reaction of 2-aminomethylpyridine with carboxylic acids or aldehydes. This can yield either the 1-substituted or 3-substituted isomer. 1D NMR is often insufficient to distinguish them.

Diagram 2: Assignment Workflow

Workflow Start Crude Product Step1 1H NMR (DMSO-d6) Check for Singlets > 7.5 ppm Start->Step1 Decision How many Singlets? Step1->Decision TwoSinglets 2 Singlets (H1 & H3) Unsubstituted Imidazole Ring Decision->TwoSinglets 2 OneSinglet 1 Singlet (Substituted at C1 or C3) Decision->OneSinglet 1 NOESY Run NOESY / ROESY Target: Interaction with Pyridine Ring OneSinglet->NOESY PathA NOE: Singlet <-> H5 (doublet) Indicates H3 is present NOESY->PathA PathB NOE: Singlet <-> H8 (doublet) Indicates H1 is present NOESY->PathB ResultA Product is 1-Substituted PathA->ResultA ResultB Product is 3-Substituted PathB->ResultB

Figure 2: Decision tree for determining regiochemistry of the imidazole ring substitution.

The "Smoking Gun" Experiment: 1D NOE or 2D NOESY

To determine if your substituent is at C1 or C3:

  • Irradiate the remaining singlet (the imidazole proton).

  • Observe the response:

    • If you see an enhancement of H5 (the pyridine doublet ~8.5 ppm), the proton is H3 .[1] Therefore, the substituent is at C1 .

    • If you see an enhancement of H8 (the pyridine doublet ~7.5 ppm), the proton is H1 .[1] Therefore, the substituent is at C3 .

Experimental Parameters (Bruker Standard)

For reproducible results, use these acquisition parameters:

1H NMR (zg30):

  • TD (Time Domain): 64k

  • SW (Spectral Width): 20 ppm (to catch downfield protons)

  • D1 (Relaxation Delay): 1.0 s (2.0 s for quantitative integration)

  • NS (Scans): 16

13C NMR (zgpg30):

  • D1: 2.0 s (Crucial for C8a detection)

  • NS: 1024 (Minimum for 20mg sample)

1H-13C HMBC (hmbcgplpndqf):

  • J(XH) Long Range: Optimized for 8 Hz (standard) or 5 Hz (to see 3-bond coupling across the bridgehead N).

  • Significance: HMBC is the only way to definitively assign the C8a bridgehead carbon by correlating it with H5 and H1.

References

  • Chemical Reviews:Synthesis and Functionaliz

    • Source: [1]

  • Journal of Organic Chemistry:Regioselective Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines.

    • Source:

  • SpectraBase:Imidazo[1,5-a]pyridine 13C NMR Spectrum D

    • Source:

  • National Institutes of Health (PMC): Unequivocal identification of heteronuclear correlations (HMBC) in nitrogen heterocycles.[1]

    • Source:

Sources

Application

Application Notes and Protocols: Investigating the Anticancer Potential of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate and its Analogs

I. Introduction: The Therapeutic Promise of the Imidazopyridine Scaffold The imidazopyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities.

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Therapeutic Promise of the Imidazopyridine Scaffold

The imidazopyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities. Derivatives of this structure have demonstrated a wide spectrum of therapeutic potential, with a significant focus on oncology. While this guide centers on the application of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate , it is important to note that the broader class of imidazo[1,2-a]pyridine analogs have been more extensively studied. The protocols and mechanistic insights described herein are based on the well-documented anticancer activities of these structurally related compounds, providing a robust framework for investigating novel derivatives like Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate.

These compounds have consistently shown potent activity against a range of cancer cell lines, including those from non-small cell lung cancer, breast cancer, colon cancer, and melanoma.[1][2][3][4] Their efficacy stems from the ability to modulate critical cellular processes, primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[1][2]

II. Core Mechanisms of Action: Targeting Cancer's Master Switches

Research into imidazopyridine derivatives has revealed a multi-pronged attack on cancer cell survival and proliferation. The primary mechanisms identified involve the disruption of key signaling pathways and the activation of cellular self-destruct programs.

A. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Several imidazopyridine compounds have been identified as potent inhibitors of this pathway.[1][5] By suppressing the phosphorylation of AKT, these molecules effectively shut down downstream signals that promote cell proliferation and block apoptosis, thereby sensitizing cancer cells to death signals.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT AKT AKT mTOR mTOR pAKT->mTOR activates Pro_Survival Cell Survival (Inhibits Apoptosis) mTOR->Pro_Survival Pro_Proliferation Cell Proliferation & Growth mTOR->Pro_Proliferation Compound Imidazopyridine Derivative Compound->PI3K Inhibition Growth_Factors Growth_Factors Growth_Factors->RTK Growth Factors

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazopyridine derivatives.

B. Induction of Apoptosis and Cell Cycle Arrest

A consistent outcome of treating cancer cells with imidazopyridine derivatives is the induction of apoptosis. This is often preceded by cell cycle arrest, typically at the G2/M transition phase.[1][5] Mechanistic studies show that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, characterized by the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[2][7] Furthermore, the arrest in the G2/M phase is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[3][4][7]

III. Experimental Protocols for In Vitro Evaluation

The following protocols provide a comprehensive workflow for characterizing the anticancer effects of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate.

Experimental_Workflow Start Compound Preparation (Protocol 1) MTT Cytotoxicity Screening (MTT Assay) (Protocol 3) Start->MTT CellCulture Cell Line Culture & Maintenance (Protocol 2) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Mechanistic Mechanistic Studies (Using IC50 concentration) IC50->Mechanistic Apoptosis Apoptosis Analysis (Annexin V/PI) (Protocol 4) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) (Protocol 5) Mechanistic->CellCycle Western Protein Expression (Western Blot) (Protocol 6) Mechanistic->Western Conclusion Data Synthesis & Conclusion Apoptosis->Conclusion CellCycle->Conclusion Western->Conclusion

Figure 2: A logical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Preparation of Compound Stock Solution

Causality: A high-concentration, sterile stock solution in a suitable solvent (like DMSO) is essential for accurate and repeatable dilutions in cell culture media, while minimizing solvent-induced cytotoxicity.

  • Weigh out the required amount of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate powder in a sterile microcentrifuge tube inside a chemical fume hood.

  • Add sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock, for example, 10 mM or 20 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent toxicity.

Protocol 2: General Cell Culture and Maintenance

Causality: Maintaining healthy, sub-confluent cell cultures in a sterile environment is critical for obtaining reliable and reproducible experimental results.[8][9]

  • Thawing Cells : Rapidly thaw a cryovial of cells in a 37°C water bath.[10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Seed into an appropriate culture flask.[10][11]

  • Cell Maintenance : Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging : When cells reach 80-90% confluency, aspirate the medium, wash once with sterile 1X PBS, and add Trypsin-EDTA solution to detach the cells.[11] Once detached, neutralize the trypsin with complete medium, collect the cells, and re-seed them into new flasks at the desired density.

Protocol 3: Determination of Cytotoxicity (IC50) using MTT Assay

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. This colorimetric assay is a standard method to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[12]

  • Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation : Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 4: Analysis of Apoptosis by Annexin V/PI Staining

Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membranes.[1]

  • Cell Treatment : Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting : Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold 1X PBS.

  • Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis : Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 5: Analysis of Cell Cycle Distribution by PI Staining

Causality: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

  • Cell Treatment : Treat cells in a 6-well plate with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting & Fixation : Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation : Incubate in the dark for 30 minutes at room temperature.

  • Analysis : Analyze the samples using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

IV. Data Summary and Interpretation

The efficacy of imidazopyridine derivatives varies across different cancer cell lines. A summary of reported IC50 values for related compounds provides a benchmark for new derivatives.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine "Compound 6"A375 (Melanoma)~10-20[1]
Imidazo[1,2-a]pyridine "Compound 6"HeLa (Cervical)~10-20[1]
Imidazo[1,2-a]pyridine "13k"HCC827 (NSCLC)0.09[5]
Imidazo[1,2-a]pyridine "13k"A549 (NSCLC)0.23[5]
Imidazo[1,2-a]pyridine "13k"MCF-7 (Breast)0.43[5]
Imidazo[1,2-a]pyridine "IP-5"HCC1937 (Breast)45[3][4]
Imidazo[1,2-a]pyridine "IP-6"HCC1937 (Breast)47.7[3][4]

This table summarizes data for various imidazo[1,2-a]pyridine derivatives to provide context for the expected potency range.

V. Conclusion

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate belongs to a class of compounds with significant, demonstrated potential as anticancer agents. The provided protocols offer a systematic approach to validate its efficacy and elucidate its mechanism of action in relevant cancer cell line models. By employing a logical workflow from initial cytotoxicity screening to in-depth mechanistic studies, researchers can effectively characterize the therapeutic promise of this and other novel imidazopyridine derivatives.

References

  • Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Mazumder, S. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga. Available at: [Link]

  • Eaves, C. J., et al. (2007). Basic Cell Culture Protocols. SpringerLink. Available at: [Link]

  • Gellis, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Gundla, R., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI. Available at: [Link]

  • Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]

  • Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. PubMed. Available at: [Link]

  • Shao, X., et al. (2011). Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • protocols.io. (2024). CMT-93 Cell Culture Protocol. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at: [Link]

  • Cell Biologics Inc. (n.d.). Cell Culture Protocols. Available at: [Link]

  • Shared Research Facilities, WVU. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Available at: [Link]

  • Harvard CNS. (n.d.). BIOMATERIALS FACILITY LISE G05 – CELL CULTURE AND BIOHOOD TRAINING. Available at: [Link]

Sources

Method

Developing PI3Kα inhibitors from imidazo[1,2-a]pyridine scaffolds

Application Note: Precision Engineering of PI3Kα Inhibitors using Imidazo[1,2-a]pyridine Scaffolds Executive Summary The phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, encoded by the PIK3CA gene, is one of the most...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of PI3Kα Inhibitors using Imidazo[1,2-a]pyridine Scaffolds

Executive Summary

The phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in hormone receptor-positive breast cancer.[1][2][3] While approved inhibitors like Alpelisib exist, they suffer from narrow therapeutic indices due to off-target effects (hyperglycemia via insulin signaling interference).

The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" for kinase inhibitor design. Its planar, bicyclic structure mimics the adenine base of ATP, allowing it to anchor effectively within the kinase hinge region. This guide details the strategic development of PI3Kα inhibitors using this scaffold, covering rational design, chemical synthesis, and rigorous biological validation.[1][4]

Part 1: Strategic Design & Structure-Activity Relationships (SAR)

To develop a potent PI3Kα inhibitor, one must exploit the specific topology of the ATP-binding pocket. The imidazo[1,2-a]pyridine core serves as the hinge binder.

The Binding Mode
  • The Hinge Region (Val851): The N1 nitrogen of the imidazo[1,2-a]pyridine acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Val851.

  • The Affinity Pocket: Substituents at the C3 position project into the hydrophobic affinity pocket (often occupied by aryl/heteroaryl groups).

  • Solvent Exposed Region: Substituents at C6 or C8 allow for the introduction of solubilizing groups (e.g., morpholine, piperazine) which can also interact with non-conserved residues to improve isoform selectivity (vs. PI3Kβ/δ/γ).

SAR Optimization Table
PositionFunctionalityRecommended ModificationsRationale
N1 Hinge BinderUnsubstituted Essential for H-bond interaction with Val851.
C3 Affinity PocketAryl/Heteroaryl (e.g., 3-pyridyl, phenyl-sulfonamide)Maximizes hydrophobic contacts; key driver of potency (e.g., PIK-75).
C6 Solubilizing/SelectivityAmides, Ureas, or Heterocycles Projects into solvent; ideal for tuning PK properties (LogD) and selectivity.
C8 Aux. BindingSmall H-bond acceptors (F, CN) or HSteric tolerance is lower here; large groups may clash with the ceiling of the pocket.
Signaling Pathway Visualization

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/AKT/mTOR signaling cascade. The inhibitor targets the p110α catalytic subunit, preventing PIP3 generation and downstream AKT activation.

Part 2: Chemical Synthesis Protocols

Two primary routes are recommended. Route A is standard; Route B is preferred for rapid library generation (diversity-oriented synthesis).

Route A: Condensation (Hantzsch-type)

Best for: Scale-up of specific hits.

  • Reactants: 2-Aminopyridine derivatives +

    
    -haloketones (e.g., bromoacetophenone).
    
  • Conditions: Reflux in Ethanol or Acetone/NaHCO

    
     for 4–12 hours.
    
  • Mechanism: N-alkylation followed by cyclodehydration.

Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Rapid SAR exploration at the C3 position.

  • Reactants: 2-Aminopyridine + Aldehyde (R-CHO) + Isonitrile (R-NC).

  • Catalyst: Scandium triflate [Sc(OTf)

    
    ] or Iodine (10 mol%).
    
  • Solvent: Methanol or DCM:MeOH (1:1).

  • Protocol:

    • Mix 1.0 eq 2-aminopyridine and 1.0 eq aldehyde in MeOH. Stir 30 min.

    • Add 1.1 eq isonitrile and catalyst.

    • Stir at RT (or 50°C) for 12–24h.

    • Purification: Flash chromatography (DCM/MeOH).

Synthesis Workflow Diagram

Synthesis_Workflow AminoPy 2-Aminopyridine (Core) GBB GBB Reaction Cat: Sc(OTf)3, MeOH AminoPy->GBB Aldehyde Aldehyde (C3 Diversity) Aldehyde->GBB Isonitrile Isonitrile (Amino subst.) Isonitrile->GBB Purification Flash Chromatography (DCM/MeOH) GBB->Purification Characterization NMR / LC-MS / HRMS Purification->Characterization Final Imidazo[1,2-a]pyridine Library Characterization->Final

Caption: One-pot Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow for rapid scaffold assembly.

Part 3: Biochemical Validation (In Vitro)

To validate potency, use the ADP-Glo™ Kinase Assay (Promega).[5][6] This assay is superior to radioactive


P assays for high-throughput screening due to its high sensitivity and "turn-on" luminescent signal.
Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation of the PIP2 substrate.

  • Kinase Reaction: ATP + Substrate

    
     ADP + Phospho-Substrate.
    
  • Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[6] Light output

    
     ADP produced 
    
    
    
    Kinase Activity.[7]
Detailed Protocol

Reagents:

  • Recombinant PI3Kα (p110α/p85α complex).

  • Substrate: PIP2:PS lipid vesicles (50 µM final).

  • ATP: 10–50 µM (near

    
     to ensure competitive inhibition detection).
    

Steps:

  • Compound Prep: Prepare 3x serial dilutions of inhibitors in DMSO.

  • Enzyme Mix: Dilute PI3Kα in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Reaction:

    • Add 2 µL Compound + 4 µL Enzyme Mix to a 384-well white plate.

    • Incubate 10 min (RT).

    • Add 4 µL Substrate/ATP mix to start reaction.

    • Incubate 60 min at RT.

  • ADP-Glo Step: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Detection Step: Add 20 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Light). Incubate 30 min.
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition


. Fit to a 4-parameter logistic equation to determine IC

.

Part 4: Cellular Proficiency & Mechanism[2][8][9][10]

Biochemical potency must translate to cellular target engagement.

Cell Line Selection
  • MCF7 or T47D: ER+, PIK3CA mutated (H1047R or E545K). High sensitivity models.

  • MDA-MB-231: KRAS mutant, PIK3CA WT. Used as a negative control for selectivity.

Protocol: Western Blot for Target Engagement

Objective: Confirm reduction of p-AKT (S473) and p-AKT (T308) , the direct downstream effectors of PI3K.

  • Seeding: Seed MCF7 cells (

    
     cells/well) in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours . (Short duration prevents feedback loop activation).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Blotting:

    • Primary Abs: Anti-p-AKT (S473) [CST #4060], Anti-Total AKT [CST #4691].

    • Loading Control: Anti-GAPDH or Vinculin.

  • Quantification: Normalize p-AKT signal to Total AKT signal.

Success Criteria: A potent inhibitor should show


 reduction in p-AKT at concentrations 

nM in mutant cell lines.

Part 5: ADME/Tox Considerations

Imidazo[1,2-a]pyridines can suffer from poor solubility or CYP inhibition.

  • Solubility: Measure kinetic solubility in PBS (pH 7.4). Target

    
     µM.
    
  • Metabolic Stability: Incubate with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min. Analyze clearance via LC-MS/MS.

    • Risk: The C3-aryl group is a metabolic soft spot (oxidation). Block metabolic sites with Fluorine or Methyl groups if clearance is high.

References

  • Liu, X., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Kim, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[8] Journal of Medicinal Chemistry. Link

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell. Link

  • Cell Signaling Technology. PI3K/Akt Signaling Pathways & Antibodies. CST Application Guide. Link

Sources

Application

Application Note: Strategic Pd-Catalyzed Functionalization of Imidazo[1,2-a]pyridine

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It synthesizes current best practices for the palladium-catalyzed functionalization of the imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It synthesizes current best practices for the palladium-catalyzed functionalization of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery (e.g., Zolpidem, Alpidem).

Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine core presents a unique electronic duality that allows for orthogonal functionalization strategies. Successful derivatization relies on understanding the electronic bias between the electron-rich imidazole ring (C3/C2) and the electron-deficient pyridine ring (C6/C7/C8).

The Reactivity Map

To design efficient synthetic routes, one must visualize the scaffold not as a single unit, but as two distinct zones of reactivity:

  • Zone A (Nucleophilic - C3): The C3 position is highly nucleophilic (highest HOMO coefficient). It is the primary site for electrophilic aromatic substitution and Pd-catalyzed direct C-H activation .

  • Zone B (Electrophilic - C6/C7/C8): These positions behave like typical pyridines. Functionalization here typically requires pre-halogenated precursors (e.g., 6-bromoimidazo[1,2-a]pyridine) undergoing standard oxidative addition.

  • Zone C (Steric/Electronic Hybrid - C2): Less nucleophilic than C3. Often functionalized during the cyclization to form the core, or via C-H activation after C3 is blocked.

Visualization: Reactivity & Regiocontrol Workflow

ReactivityMap Core Imidazo[1,2-a]pyridine Scaffold C3 C3 Position (Nucleophilic) Core->C3 High HOMO C6 C6/C7/C8 Positions (Electrophilic) Core->C6 Low LUMO CH_Act Direct C-H Arylation (CMD Mechanism) C3->CH_Act Pd(OAc)2 / Phosphine-free Suzuki Suzuki/Buchwald Coupling (Requires Halide) C6->Suzuki Pd(0) / Phosphine Ligand Product_A Product_A CH_Act->Product_A 3-Aryl Derivatives Product_B Product_B Suzuki->Product_B 6-Substituted Analogs

Figure 1: Strategic reactivity map distinguishing the nucleophilic C3 site (green) amenable to C-H activation from the electrophilic C6 site (red) requiring classical cross-coupling.

Protocol A: Direct C-H Arylation at C3

Application: Rapid introduction of aryl/heteroaryl groups without pre-halogenation of the scaffold. Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

Scientific Rationale

Unlike standard cross-coupling, this reaction does not require a C3-halide. The reaction proceeds via a Pd(II) species.[2] A carbonate or carboxylate base is critical to assist the deprotonation of the C3-H bond via a six-membered transition state.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Generates active Pd(II) species; acetate acts as an internal base/ligand for CMD.
Ligand PPh₃ (10 mol%) or Ligand-Free PPh₃ stabilizes Pd but ligand-free conditions often work for simple aryls due to the coordinating N1.
Coupling Partner Aryl Bromide (1.2 equiv)Aryl Iodides are more reactive but may cause homocoupling; Bromides offer the best balance.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Carbonate is essential for the CMD pathway. Cs₂CO₃ is preferred for sterically demanding substrates.
Solvent Toluene or DMFToluene (110°C) is standard. DMF is used if solubility is an issue.
Atmosphere Argon/NitrogenStrictly inert atmosphere to prevent Pd oxidation and homocoupling of aryl halides.
Step-by-Step Workflow:
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add Imidazo[1,2-a]pyridine (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Inject anhydrous Toluene (5 mL) through the septum.

  • React: Heat the block to 110°C. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Imidazo) peak should disappear. If conversion stalls, add 2 mol% fresh Pd(OAc)₂.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Expert Insight: If regioselectivity issues arise (minor C2 arylation), switch to Pd(PPh₃)₄ and use KOAc as the base to enforce the CMD mechanism more strictly at the most acidic position.

Protocol B: Sequential C6-Suzuki / C3-C-H Functionalization

Application: Creating "orthogonal libraries" where the pyridine ring and imidazole ring are decorated with different aryl groups.

Logic

Since C-H activation prefers C3 and oxidative addition prefers the C-Halide bond, one can sequence these reactions.

  • Route 1: C6-Suzuki first (on 6-bromoimidazo[1,2-a]pyridine), followed by C3-C-H arylation.

  • Route 2: One-pot sequential.

Optimization Data (Yield Comparison)
EntrySequenceCatalyst SystemOverall YieldNotes
1C6-Suzuki → IsoPd(dppf)Cl₂ / K₂CO₃88%Standard Suzuki is highly efficient at C6.
2C3-C-H → IsoPd(OAc)₂ / Cs₂CO₃75%C-H activation is sensitive to sterics at C2/C5.
3One-Pot Pd(OAc)₂ / XPhos 62% Recommended for high-throughput screening.
Detailed Protocol (Two-Step, High Yield)
  • Step 1 (C6-Suzuki):

    • Substrate: 6-bromoimidazo[1,2-a]pyridine.

    • Conditions: 1.1 eq Aryl Boronic Acid, 5 mol% Pd(dppf)Cl₂, 2M Na₂CO₃, Dioxane, 90°C, 4h.

    • Note: Pd(dppf)Cl₂ is chosen for its robustness against the pyridine nitrogen poisoning.

  • Step 2 (C3-C-H Arylation):

    • Isolate the C6-arylated product.

    • Apply Protocol A (above).[3][4] The presence of an aryl group at C6 generally does not electronically hamper the C3 nucleophilicity significantly.

Protocol C: Buchwald-Hartwig Amination (C6/C8)

Application: Introduction of amino groups to modulate solubility and hERG channel activity.

Challenges & Solutions

The imidazo[1,2-a]pyridine nitrogen (N1) can compete with the amine nucleophile for binding to Pd.

  • Solution: Use chelating phosphine ligands with a wide bite angle (e.g., Xantphos) or bulky biaryl ligands (e.g., BrettPhos) to prevent catalyst deactivation.

Recommended Conditions
  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%).

  • Ligand: Xantphos (for primary amines) or RuPhos (for secondary amines).

  • Base: Cs₂CO₃ (weak) or NaOtBu (strong). Use Cs₂CO₃ if sensitive functional groups are present.

  • Solvent: 1,4-Dioxane (100°C).

Mechanistic Pathway & Troubleshooting

BuchwaldCycle cluster_Trouble Troubleshooting Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 6-Bromo-Imidazo AmineBind Amine Coordination (Pd-NHR2) OxAdd->AmineBind HNR2 + Base T2 Dehalogenation? Lower Temp / Change Solvent OxAdd->T2 RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim T1 Low Conversion? Switch to BrettPhos AmineBind->T1 RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Buchwald-Hartwig amination with troubleshooting checkpoints.

References

  • Direct C-H Functionalization Mechanisms

    • Gandeepan, P., et al.
  • Regioselective Arylation Protocols

    • Koubachi, J., et al. "Pd-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2007.
  • Sequential Functionalization Strategies

    • Goel, R., et al. "Recent Advances in the Synthesis and Functionalization of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2019.[4]

  • Buchwald-Hartwig Coupling on Heterocycles

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

Method

Strategic Development of Anti-Trypanosomatid Agents: From Phenotypic Screening to Mechanism of Action

[1][2] Introduction & Strategic Landscape The development of therapeutics for Neglected Tropical Diseases (NTDs) caused by kinetoplastids—specifically Trypanosoma brucei (Human African Trypanosomiasis), Trypanosoma cruzi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Strategic Landscape

The development of therapeutics for Neglected Tropical Diseases (NTDs) caused by kinetoplastids—specifically Trypanosoma brucei (Human African Trypanosomiasis), Trypanosoma cruzi (Chagas disease), and Leishmania spp.[1][2][3] (Leishmaniasis)—has undergone a paradigm shift.[4]

Historically, drug discovery relied on target-based screening (e.g., inhibiting a specific enzyme). However, this approach frequently failed due to the complex biology of these parasites, including their distinct life cycle stages (intracellular vs. extracellular) and robust drug efflux pumps.

The Current Standard: The field has pivoted toward Phenotypic Screening as the primary filter.

  • For T. brucei: Whole-cell viability assays are sufficient as the relevant bloodstream form is extracellular.

  • For T. cruzi & Leishmania: High-Content Screening (HCS) of intracellular amastigotes within host cells is mandatory.[2] Screening against axenic (cell-free) forms yields high false-positive rates because it ignores the host-cell permeation barrier and the metabolic shift parasites undergo inside the phagolysosome.

This guide details the protocols for this modern screening cascade and the subsequent deconvolution of the Mechanism of Action (MoA).

Primary Screening Workflow: The "Filter"

Diagram 1: The Integrated Screening Cascade

This flowchart illustrates the decision matrix for progressing a compound from library to lead, aligned with DNDi (Drugs for Neglected Diseases initiative) criteria.

ScreeningCascade Library Compound Library (Diversity Set) Primary Primary Screen (Single Concentration @ 10µM) Library->Primary Decision1 >70% Inhibition? Primary->Decision1 Decision1->Library No (Discard) Secondary Dose Response (IC50) (Intracellular Amastigotes) Decision1->Secondary Yes Counter Mammalian Cytotoxicity (CC50 on Host Cells) Secondary->Counter Parallel Selectivity Selectivity Index (SI) (CC50 / IC50) Secondary->Selectivity Counter->Selectivity Hit Confirmed Hit (SI > 10, IC50 < 1µM) Selectivity->Hit SI > 10 MoA MoA Deconvolution (Mitochondrial/Oxidative) Hit->MoA

Caption: Decision logic for anti-trypanosomatid screening. Criteria adapted from DNDi Target Product Profiles.

Protocol A: Resazurin-Based Viability Assay (T. brucei)

Application: High-throughput screening (HTS) for T. brucei bloodstream forms.[5][6][7] Principle: Resazurin (Alamar Blue) is a non-fluorescent dye reduced by viable cells to highly fluorescent resorufin. This correlates linearly with parasite density.

Materials
  • Parasites: T. brucei brucei (Lister 427) or T. b. rhodesiense (STIB900).

  • Medium: HMI-9 supplemented with 10% FBS and 10% Serum Plus.

  • Reagent: Resazurin sodium salt (12.5 mg in 100 mL PBS).[8]

  • Plate: 384-well black clear-bottom plates.

Step-by-Step Methodology
  • Compound Plating: Dispense 0.5 µL of test compounds (in DMSO) into plates to reach a final screening concentration (typically 10 µM). Include Pentamidine (positive control) and DMSO (negative control).[5]

  • Parasite Seeding: Dilute log-phase parasites to

    
     cells/mL. Dispense 50 µL per well.
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
    • Critical Note: Unlike bacteria, trypanosomes have a slow doubling time (~6-8h). Shorter incubations (24h) will result in poor signal-to-noise ratios.

  • Development: Add 10 µL of Resazurin solution. Incubate for an additional 4–6 hours .

  • Readout: Measure fluorescence (Ex: 530 nm / Em: 590 nm).

  • Data Analysis: Calculate % Inhibition relative to DMSO controls.

    • Validation:

      
       must be 
      
      
      
      .

Protocol B: High-Content Screening (HCS) for Intracellular Amastigotes

Application: T. cruzi and Leishmania donovani. Rationale: This assay measures the drug's ability to cross the host cell membrane and kill the parasite without killing the host. It is the only way to identify physiologically relevant hits.

Materials
  • Host Cells: THP-1 (human monocytes) differentiated with PMA, or Raw 264.7 macrophages.

  • Parasites: L. donovani axenic amastigotes (expressing GFP/Luciferase is optional but standard staining is more robust).

  • Stains: Draq5 (DNA stain) or CellMask Deep Red (Cytoplasm).

Workflow Logic
  • Host Seeding: Plate THP-1 cells (

    
    /well) in 384-well plates. Differentiate with 50 ng/mL PMA for 24h. Wash to remove PMA.
    
  • Infection: Add stationary phase promastigotes (or tissue-derived amastigotes) at a Multiplicity of Infection (MOI) of 10:1 (Parasite:Host).

  • Internalization: Incubate 24h to allow phagocytosis.

  • Wash: Rigorous washing (3x with PBS) to remove extracellular parasites. Failure here leads to false negatives.

  • Drug Treatment: Add compounds. Incubate for 72–96 hours .

  • Fixation & Staining: Fix with 4% Paraformaldehyde. Stain with Draq5 (5 µM).

    • Note: Kinetoplastid DNA is highly condensed and stains brighter than host nuclei, allowing segmentation.

Automated Image Analysis (Algorithm)

The High-Content Analysis (HCA) software must be configured to segment two distinct populations.

HCS_Logic Image Raw Image (Draq5 Channel) SegHost Object 1: Host Nuclei (Large Area, Low Intensity) Image->SegHost SegPara Object 2: Parasite Kinetoplasts (Small Area, High Intensity) Image->SegPara Mask Cytoplasm Mask (Defined by Host Nucleus radius) SegHost->Mask Count Logic: Count Parasites WITHIN Mask SegPara->Count Mask->Count Output Readouts: 1. Infection Ratio (% infected cells) 2. Parasite Load (Amastigotes/cell) 3. Host Count (Toxicity) Count->Output

Caption: Segmentation logic for distinguishing intracellular parasites from host nuclei.

Mechanism of Action: Mitochondrial Membrane Potential ( )

Rationale: Trypanosomatids possess a single, giant mitochondrion (the kinetoplast) which is critical for their survival. Many successful drugs (e.g., diamidines, nitroimidazoles) induce mitochondrial collapse.

Protocol
  • Preparation: Harvest

    
     parasites (treated with IC90 of compound for 4–8 hours).
    
  • Staining: Resuspend in PBS containing Rhodamine 123 (100 nM) or TMRE (25 nM).

    • Control: Treat parallel samples with FCCP (10 µM), a protonophore that depolarizes the membrane (negative control).

  • Incubation: 15 minutes at 37°C in the dark.

  • Acquisition: Flow Cytometry (FITC channel for Rhodamine 123).

  • Interpretation:

    • Depolarization: A left-shift in fluorescence intensity indicates loss of

      
       (drug targets bioenergetics).
      
    • Hyperpolarization: A right-shift may indicate blockage of ATP synthase (e.g., Venturicidin-like mechanism).

Data Interpretation & Hit Criteria

To ensure only high-quality leads progress to animal models, adhere to these strict cut-offs.

ParameterAcceptance CriterionRationale
IC50 (Parasite)

Potency required for reasonable dosing in vivo.
CC50 (Host Cell)

(or highest tested)
Ensures safety window.
Selectivity Index (SI)

(Early Hit) /

(Lead)
SI = CC50 / IC50. Prevents pursuing general toxins.
Maximal Effect

kill
Static drugs often lead to relapse in immunocompromised patients.
Z-Factor (Assay)

Statistical reliability of the screening plate.[9]

References

  • Drugs for Neglected Diseases initiative (DNDi). (2023).[4][10] Chagas Disease Target Candidate Profile and Suggested Screening Cascade.[11][10][12] Retrieved from [Link][10]

  • De Rycker, M., et al. (2013). "An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages." PLOS Neglected Tropical Diseases, 7(6), e2258. Retrieved from [Link]

  • Sykes, M. L., & Avery, V. M. (2013). "A luciferase-based viability assay for the high-throughput screening of Trypanosoma cruzi intracellular amastigotes." Parasites & Vectors, 6, 225. Retrieved from [Link]

  • World Health Organization (WHO). (2024). Review of the drugs pipeline for neglected tropical diseases.[13][14] Retrieved from [Link]

  • Mäfer, P., et al. (2015).[15] "Elucidating the mechanism of action of trypanocidal compounds... TbMCP14." PLOS Pathogens. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Yield Optimization for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS 2021236-22-4). It prioritizes yield optimization, reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS 2021236-22-4). It prioritizes yield optimization, reproducibility, and troubleshooting of the critical cyclization step.

Executive Summary & Mechanistic Insight[1]

The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate presents a specific challenge: the steric and electronic deactivation caused by the ethyl ester at the C5 position (corresponding to the C6 position of the pyridine precursor) and the chlorine atom at C6.

While general imidazo[1,5-a]pyridine synthesis often utilizes mild condensation with triethyl orthoformate (TEOF), this specific substrate often requires dehydrative cyclization using phosphorus oxychloride (POCl


) to overcome the reduced nucleophilicity of the pyridine nitrogen. The ester group at the ortho-position to the bridgehead nitrogen creates significant steric strain, often stalling the ring closure under milder conditions.
Core Reaction Scheme

The optimized route proceeds via the Vilsmeier-Haack type cyclization of the N-formyl intermediate.

ReactionScheme Substrate Ethyl 6-(aminomethyl)- 3-chloropicolinate Formylation Step 1: Formylation (HCOOEt / Reflux) Substrate->Formylation Intermediate N-Formyl Intermediate (Stable Solid) Formylation->Intermediate Cyclization Step 2: Cyclization (POCl3 / Toluene / 80°C) Intermediate->Cyclization Product Ethyl 6-Chloroimidazo[1,5-a] pyridine-5-carboxylate Cyclization->Product

Figure 1: Two-step synthesis workflow favoring the isolation of the stable N-formyl intermediate for higher purity.

Optimized Experimental Protocol

This protocol is calibrated for a 10 mmol scale but is linearly scalable.

Phase 1: Preparation of N-Formyl Precursor

Direct cyclization from the free amine using TEOF often leads to oligomerization for this substrate. Isolation of the formamide is recommended.

  • Reagents : Suspend Ethyl 6-(aminomethyl)-3-chloropicolinate (1.0 eq) in Ethyl Formate (10 vol) or use Formic Acid/Acetic Anhydride (1.1 eq).

  • Condition : Reflux (54°C for Ethyl Formate) for 4–6 hours.

  • Checkpoint : Monitor by LC-MS. The amine peak (M+H) should disappear, replaced by the formyl mass (+28 Da).

  • Workup : Concentrate in vacuo. The intermediate is usually a solid. Triturate with hexanes/ether to remove excess formylating agent. Do not proceed if purity is <95%.

Phase 2: POCl -Mediated Cyclization (Critical Step)

This step builds the bridgehead nitrogen bond.

  • Setup : In a dry flask under N

    
    , dissolve the N-formyl intermediate (1.0 eq) in anhydrous Toluene  (10 vol).
    
    • Note: Toluene is preferred over MeCN to allow higher temperatures without pressure buildup.

  • Activation : Add POCl

    
      (1.5 – 2.0 eq) dropwise at room temperature.
    
    • Caution: Exothermic.

  • Reaction : Heat to 80°C . Stir for 2–3 hours.

    • Optimization Tip: Do not reflux aggressively (110°C) unless conversion is stalled; high heat promotes tar formation.

  • Quenching (Critical for Yield) :

    • Cool to 0°C.

    • Slowly pour the reaction mixture into saturated NaHCO

      
        (aq) at 0°C.
      
    • Warning: The ester is prone to hydrolysis if the quench heats up or becomes too acidic. Maintain pH 7–8.

  • Isolation : Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Data Summary: Method Comparison
ParameterMethod A: TEOF / p-TsOHMethod B: POCl

(Recommended)
Reagent Triethyl OrthoformatePhosphorus Oxychloride
Mechanism Condensation / EliminationDehydrative Cyclization
Conversion 60–75% (Stalls often)>95%
Impurity Profile Dimerization, Unreacted AminePhosphorus byproducts, Tars
Ester Stability HighModerate (Risk during quench)
Typical Yield 45–55%75–85%

Troubleshooting Guide

Use this decision tree to diagnose yield issues.

Troubleshooting Start Issue: Low Yield (<50%) CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 Product Peak Present but Low Intensity CheckLCMS->Result1 Complex Mixture Result2 Starting Material (Formamide) Remains CheckLCMS->Result2 Incomplete Result3 Hydrolyzed Product (Carboxylic Acid mass) CheckLCMS->Result3 Mass = Product - 28 Action1 Degradation/Tars: Reduce Temp to 60°C Reduce POCl3 to 1.2 eq Result1->Action1 Action2 Activation Failure: Check POCl3 Quality Increase Temp to 90°C Result2->Action2 Action3 Quench Issue: Use colder NaHCO3 Faster phase separation Result3->Action3

Figure 2: Diagnostic workflow for common failure modes in imidazo[1,5-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use the "One-Pot" TEOF method to avoid POCl


? 
A:  Yes, but with caveats. The steric bulk of the ethyl ester at the 6-position (pyridine numbering) hinders the initial attack of the pyridine nitrogen on the imidate intermediate. If you must use TEOF, add a Lewis Acid catalyst like Yb(OTf)

(5 mol%)
or ZnCl

instead of just p-TsOH, and run in a sealed tube at 100°C. Expect lower yields (50–60%).

Q2: My product contains a "dimer" impurity. What is it? A: This is likely the intermolecular condensation product where the amine of one molecule reacts with the ester of another before cyclization occurs.

  • Fix: Ensure the N-formylation is complete (Step 1) before adding POCl

    
    . The free amine is the culprit. High dilution (20 vol solvent) in the cyclization step also helps.
    

Q3: The ester hydrolyzed to the acid (COOH) during workup. Can I re-esterify? A: Yes. The imidazo[1,5-a]pyridine core is stable to standard Fischer esterification conditions. Reflux the crude acid in EtOH with catalytic H


SO

for 2 hours to recover the ethyl ester.

Q4: Why is the reaction turning black/tarry? A: Imidazo[1,5-a]pyridines are electron-rich and can be sensitive to oxidation or polymerization under highly acidic conditions at high temperatures.

  • Fix: Degas your solvent (Toluene) with Nitrogen/Argon before heating. Limit reaction time to 3 hours max.

Q5: Is the chlorine atom at position 6 labile? A: Generally, no. The 6-position (corresponding to pyridine 5-position) is not highly activated for nucleophilic aromatic substitution (SNAr) unless strong nucleophiles (e.g., thiols, alkoxides) are used under forcing conditions. It typically survives the POCl


 cyclization intact.

References

  • Title: Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine 2,3-dioxygenase inhibitors.
  • General Synthesis of Imidazo[1,5-a]pyridines : Title: Synthesis of imidazo[1,5-a]pyridines. Source: Organic Chemistry Portal (Abstracts of recent literature). Relevance: Provides overview of TEOF vs. Metal-catalyzed routes. URL: [Link][1]

  • Mechanistic Study on Cyclization : Title: Synthesis of novel imidazo[1,5-a]pyridine derivatives. Source: Beilstein J. Org. Chem. 2020, 16, 2895–2902. Relevance: Discusses the impact of sterics on cyclization yields. URL: [Link]

  • Vendor Data & Structure Verification : Title: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS 2021236-22-4).[2] Source: Amadis Chemical / PubChem. Relevance: Confirms specific CAS and structural existence. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Topic: Purification methods for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Role: Senior Application Scientist, Technical Support Center[1] Case ID: PUR-IMID-006 Status: Active Guide Applicable For: Intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Role: Senior Application Scientist, Technical Support Center[1]

Case ID: PUR-IMID-006 Status: Active Guide Applicable For: Intermediate isolation, pre-coupling purification, and final compound polishing.[1]

Compound Profile & Chemical Logic

Before initiating purification, you must understand the physicochemical behavior of your target.[1] This molecule contains a basic nitrogen (imidazo-pyridine core), a potentially labile ester (ethyl carboxylate), and a halogen handle (6-chloro).[1]

PropertyValue/DescriptionImplication for Purification
Core Structure Imidazo[1,5-a]pyridineWeakly basic; prone to tailing on acidic silica.[1]
Functional Group Ethyl Ester (C-5)Susceptible to hydrolysis in strong acid/base or prolonged water exposure.[1]
Substituent Chlorine (C-6)Lipophilic; increases solubility in non-polar solvents (DCM, EtOAc).
Physical State Solid (likely) / Oil (crude)Prone to "oiling out" if impurities disrupt crystal lattice.

Diagnostic Triage (Start Here)

Use the following decision matrix to select the correct purification workflow.

purification_decision start Start: Analyze Crude Mixture purity_check Is Purity > 85% (LCMS/NMR)? start->purity_check impurity_type Identify Impurity Type purity_check->impurity_type No cryst Method A: Recrystallization (See Section 3) purity_check->cryst Yes flash Method B: Flash Chromatography (See Section 4) impurity_type->flash Regioisomers / Non-polar byproducts wash Method C: Acid/Base Wash (See Section 5) impurity_type->wash Unreacted Amine / Inorganic Salts

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Method A: Recrystallization (The Gold Standard)

Best for: Scaling up (>5g) and removing trace regioisomers.

Troubleshooting Q&A

Q: My product oils out instead of crystallizing. What is happening? A: This is common with ethyl esters of heterocycles. It indicates that the solution is either too concentrated or the antisolvent was added too quickly, trapping impurities that lower the melting point.[1]

  • The Fix: Re-dissolve the oil by heating. Add a "seed" crystal (if available) or scratch the glass surface. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q: Which solvent system should I use? A: Based on the lipophilicity of the 6-chloro substituent and the polarity of the ester, a dual-solvent system is required.[1]

Validated Protocol: EtOAc / Heptane System
  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise at 60°C until fully dissolved.

    • Note: Do not boil excessively; prolonged heat can hydrolyze the ester [1].

  • Filtration: If the hot solution is cloudy (inorganic salts), perform a hot filtration through a Celite pad.

  • Antisolvent Addition: While keeping the solution warm (approx. 45°C), slowly add Heptane (or Hexane) until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOAc to just clear the solution.

  • Crystallization: Remove heat. Let stand at room temperature for 2 hours, then move to 4°C (fridge) overnight.

  • Collection: Filter the white/off-white needles and wash with cold Heptane.[1]

Method B: Flash Chromatography (Purification)

Best for: Low purity crude (<85%) or separating close-running regioisomers.

Troubleshooting Q&A

Q: My peak is tailing badly on the TLC/Column. Why? A: The imidazo[1,5-a]pyridine core contains a bridgehead nitrogen and a pyridine-like nitrogen.[1] These basic sites interact with the acidic silanols on the silica gel, causing "streaking" or tailing [2].[1]

  • The Fix: You must neutralize the silica. Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

Q: The product co-elutes with a starting material. How do I improve resolution? A: If standard EtOAc/Hexane gradients fail, switch to DCM/MeOH (Dichloromethane/Methanol). The different selectivity often resolves the ester product from non-polar chloro-pyridine precursors.[1]

Validated Protocol: Buffered Silica Column
  • Slurry Preparation: Pre-treat the silica gel by flushing the column with 100% Hexane containing 1% TEA. This "caps" the active acidic sites.

  • Loading: Dissolve crude in a minimum amount of DCM. Avoid using DMF or DMSO for loading as they ruin separation resolution.

  • Gradient:

    • Solvent A: Hexane (or Heptane) + 1% TEA

    • Solvent B: Ethyl Acetate + 1% TEA[1]

    • Profile: 0-10% B (5 CV), 10-40% B (10 CV).[1] The product typically elutes around 25-30% EtOAc depending on the exact lipophilicity.[1]

Method C: Chemical Scavenging (Impurity Removal)

Best for: Removing unreacted amine precursors or hydrolyzed acid byproducts.

Troubleshooting Q&A

Q: I see a new spot at the baseline (Rf = 0). Is my ester hydrolyzing? A: Yes, the "baseline spot" is likely the corresponding carboxylic acid (6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid), formed by hydrolysis of the ethyl ester.[1] This happens if the crude was left in wet solvent or exposed to strong base.

Q: How do I remove the acid impurity without damaging the ester? A: Use a mild basic wash. The acid impurity will deprotonate and move to the aqueous layer, while your ester product remains in the organic layer.[1]

Validated Protocol: The "Mild Base" Wash
  • Dissolve the crude mixture in Ethyl Acetate .

  • Wash 2x with saturated NaHCO₃ (Sodium Bicarbonate) .

    • Critical: Do NOT use NaOH. Strong bases will saponify your ethyl ester product rapidly [3].

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ (Sodium Sulfate) and concentrate.

    • Why Na₂SO₄? It is neutral. MgSO₄ is slightly acidic and can sometimes cause degradation of sensitive heterocycles.

Stability & Storage Guidelines

ParameterRecommendationScientific Rationale
Storage Temp -20°CRetards ester hydrolysis and potential decarboxylation.[1]
Atmosphere Argon/NitrogenPrevents oxidation of the imidazo ring system.
Solvent Stability Avoid MethanolIn the presence of trace base, transesterification (Ethyl -> Methyl ester) can occur.[1]

References

  • Beilstein Institute. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines. Beilstein Journal of Organic Chemistry.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

  • University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Department of Chemistry.

Sources

Troubleshooting

Identification of side products in imidazo[1,5-a]pyridine synthesis

Topic: Identification of Side Products & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Introduction: The Scaffold & The Challenge The imidazo[1,5-a]pyridine core is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Side Products & Troubleshooting

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Scaffold & The Challenge

The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and appearing in IDO1 inhibitors, anticancer agents, and imaging probes. While the synthesis appears straightforward—often involving the cyclodehydration of


-(2-pyridylmethyl)amides or oxidative coupling—the formation of specific "silent" impurities can derail SAR campaigns.

This guide addresses the molecular pathology of failed reactions. We move beyond "low yield" to identify what specifically formed instead of your target, utilizing mass spectrometry shifts and mechanistic causality.

Module 1: POCl₃-Mediated Cyclodehydration (The "Classic" Route)

Context: You are converting an


-(pyridin-2-ylmethyl)amide to the imidazo[1,5-a]pyridine using POCl₃ (phosphorus oxychloride) in refluxing solvent (toluene, DCE, or neat).
Ticket #001: "My LCMS shows a peak at M+18 relative to the product, and the starting material is gone."

Diagnosis: Hydrolysis of the Imidoyl Chloride Intermediate. This is not simply "unreacted starting material." You likely formed the reactive imidoyl chloride intermediate, but it failed to undergo the intramolecular nucleophilic attack by the pyridine nitrogen. Upon aqueous workup, it hydrolyzed back to the amide.

Mechanism & Failure Point: The reaction proceeds via an imidoyl chloride (or phosphorylated imidate). If the pyridine nitrogen is not sufficiently nucleophilic (e.g., electron-withdrawing groups on the ring) or if the geometry is strained, the ring closure is slower than the degradation of the intermediate during quench.

Corrective Action:

  • Switch Dehydrating Agents: If POCl₃ fails, try Burgess Reagent or Tf₂O/Pyridine (mild conditions).

  • Lewis Acid Additive: Add a Lewis acid (e.g., ZnCl₂) to coordinate the imidoyl chloride and facilitate the attack of the pyridine nitrogen.

Ticket #002: "I see a dominant impurity at M+34 or M+36."

Diagnosis: Chlorination of the Pyridine Ring. POCl₃ is aggressive. If the cyclization is slow, the pyridine ring (activated by the amide nitrogen) becomes susceptible to nucleophilic aromatic substitution (


) or electrophilic chlorination, depending on conditions.

Root Cause:

  • Overheating: Refluxing POCl₃ (>100°C) for extended periods promotes chlorination.

  • Electronic Activation: Electron-rich pyridine rings are prone to electrophilic chlorination at the 3- or 5-positions.

Corrective Action:

  • Protocol Adjustment: Lower the temperature to 60–80°C and monitor strictly by TLC/LCMS.

  • Scavenger: Use a non-nucleophilic base (e.g., 2,6-lutidine) to buffer the HCl generated, which can catalyze side reactions.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the bifurcation between successful cyclization and the common side reactions in the POCl₃ route.

Vilsmeier_Failures Start N-(2-pyridylmethyl)amide (Precursor) Imidoyl Imidoyl Chloride Intermediate Start->Imidoyl + POCl3, - PO2Cl2- Product Imidazo[1,5-a]pyridine (Target) Imidoyl->Product Intramolecular Cyclization (Fast) Hydrolysis Hydrolyzed Amide (M+18 relative to product) Imidoyl->Hydrolysis Aqueous Workup (If cyclization fails) Chlorination Chlorinated Side Product (M+34/36) Imidoyl->Chlorination Excess POCl3, High T (Nucleophilic attack) Dimer Dimerization/Tar (2M) Product->Dimer Acid catalyzed polymerization

Caption: Mechanistic divergence in POCl₃-mediated synthesis. Green path represents the desired reaction; red paths indicate common failure modes.

Module 2: Oxidative C-H Amination Routes

Context: You are reacting a pyridine ketone/aldehyde with a benzylamine using a copper catalyst or Iodine (


) to form the ring via 

C-H activation.
Ticket #003: "My yield is <20%, and I see a large peak corresponding to Benzaldehyde or Benzonitrile."

Diagnosis: Oxidative Deamination (The "Shunt" Pathway). The reaction conditions (oxidant + heat) are also perfect for oxidizing your benzylamine starting material into an imine, which then hydrolyzes to an aldehyde or oxidizes further to a nitrile.

Why this happens: The formation of the imidazo[1,5-a]pyridine requires the formation of a Schiff base (imine) followed by oxidative cyclization. If the cyclization step is rate-limiting, the oxidant attacks the benzylic position of the amine/imine independently.

Troubleshooting Protocol:

  • Pre-form the Imine: Do not mix everything in one pot immediately. Stir the amine and ketone with a dehydrating agent (

    
     or molecular sieves) before adding the oxidant/catalyst. This forces the equilibrium toward the intermediate required for cyclization.
    
  • Change Oxidant: Switch from aggressive oxidants (TBHP) to milder systems like Air/O₂ with Cu(OAc)₂ .

Ticket #004: "I isolated a product with Mass M-2 relative to the target."

Diagnosis: Incomplete Aromatization (Dihydro-intermediate). You have formed the ring, but the final oxidation step (removal of 2H) to establish aromaticity is incomplete.

Corrective Action:

  • Forcing Conditions: Add a specific oxidant like DDQ or MnO₂ at the end of the reaction to drive the aromatization to completion.

Module 3: Regioselectivity & Structural "Gotchas"

Ticket #005: "The NMR shows the right number of protons, but the splitting pattern is wrong."

Diagnosis: Regioisomer Formation (Imidazo[1,2-a] vs [1,5-a]). If you are using a multi-component reaction (e.g., GBB reaction components), be aware that imidazo[1,2-a]pyridines are thermodynamically very stable. However, in the specific synthesis of [1,5-a] from amides, the topology is usually fixed.

The Real Danger: Substituent Blocking (Steric Clash). If your starting pyridine has a substituent at the 6-position , cyclization is sterically hindered.

  • Observation: The reaction will stall at the amide or imidoyl chloride stage (see Ticket #001).

  • Solution: 6-substituted pyridines are notoriously difficult substrates for this scaffold. Consider constructing the pyridine ring after forming the imidazole, or using high-pressure conditions.

Summary of Impurity Profiles

Use this table to rapidly identify side products based on LCMS data.

Observed Mass Shift (vs Target)Probable IdentityCauseCorrective Action
M + 18 Hydrolyzed Amide (Open Ring)Cyclization failed; intermediate hydrolyzed.Increase temp; add Lewis Acid; ensure anhydrous conditions.
M + 34 / M + 36 Chlorinated Product

or electrophilic chlorination by POCl₃.
Lower temp; reduce POCl₃ equivalents; use Burgess reagent.
M - 2 Dihydro-imidazo[1,5-a]pyridineIncomplete oxidation.Add DDQ or MnO₂; extend reaction time.
M + 14 Methylated impurityReaction with DMF (Vilsmeier formylation competitor).Avoid DMF as solvent; use Toluene/DCE.
Mass of Aldehyde/Nitrile Oxidized Amine PrecursorOxidative cleavage of starting amine.Pre-form imine; use milder oxidant; exclude water.

Experimental Protocol: Optimized POCl₃ Cyclization

Standard Operating Procedure (SOP) for minimizing side products.

  • Preparation: Dissolve

    
    -(pyridin-2-ylmethyl)amide (1.0 equiv) in anhydrous 1,2-dichloroethane (0.1 M).
    
  • Activation: Add 2,6-lutidine (2.5 equiv) before the dehydrating agent. This buffers the HCl produced.

  • Dehydration: Add POCl₃ (1.5 equiv) dropwise at 0°C.

  • Cyclization: Warm to room temperature for 30 min, then heat to 70°C (Do not reflux at 83°C unless necessary). Monitor by LCMS every hour.

  • Quench: Pour reaction mixture into ice-cold saturated

    
    . Crucial: Ensure pH > 8 to prevent acid-catalyzed hydrolysis of the product during extraction.
    

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016).[1][2] Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization.[1][2] The Journal of Organic Chemistry, 81(9), 3681–3687. Link

  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014).[2][3] Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination.[2] Organic Letters, 16(23), 6232–6235. Link

  • Hutt, J. T., & Aron, Z. D. (2011).[2] Three-Component Reaction for the Synthesis of Imidazo[1,5-a]pyridinium Ions. Organic Letters, 13(19), 5256–5259. Link

  • Palmer, A. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.[4] Organic Letters, 23(12), 4694–4698.[4] Link[5]

Sources

Optimization

Technical Support Center: Solubility Enhancement for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for improving the solubility of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate and similar imidazopyridine-based compounds for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for improving the solubility of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate and similar imidazopyridine-based compounds for biological assays. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to help researchers, scientists, and drug development professionals overcome common solubility challenges.

Introduction: The Challenge of "Brick Dust" Compounds

In modern drug discovery, an increasing number of promising new chemical entities (NCEs) are highly lipophilic and exhibit poor aqueous solubility.[1][2] This characteristic, often referred to as "brick dust" quality, poses a significant hurdle for in vitro and in vivo testing.[3] Poor solubility can lead to a host of issues, including underestimated compound potency, inaccurate structure-activity relationships (SAR), variable data, and assay artifacts.[4][5][6]

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate, like many heterocyclic compounds under investigation, is expected to have limited aqueous solubility. This guide provides a systematic approach to address this challenge, ensuring reliable and reproducible results in your biological assays.

FAQ 1: I've just received my vial of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate. What is the standard first step for solubilization?

The industry-standard first step is to prepare a concentrated stock solution in a high-purity, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose.[7][8]

The goal is to create a high-concentration stock (e.g., 10-50 mM) from which you will make subsequent dilutions into your aqueous assay buffer or cell culture medium.[7][9]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a general method. Always adapt it based on the specific amount of compound you have and the required concentration for your experiment.[10]

Materials:

  • Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tube or amber glass vial

  • Calibrated micropipettes with sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed. The molecular weight of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (C₁₀H₉ClN₂O₂) is approximately 224.64 g/mol .

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 10 mM x 1 mL x 224.64 g/mol = 2.246 mg

  • Weighing: Carefully weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.[10]

  • Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but ensure your compound is stable at this temperature.[11][12]

  • Verification: Visually inspect the solution against a light source to confirm that all solid material has dissolved and the solution is clear.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[13]

FAQ 2: My compound dissolved perfectly in DMSO, but it crashed out of solution when I diluted it in my aqueous assay buffer. What happened and what should I do?

This is the most common solubility issue encountered in biological assays. The phenomenon is known as "solvent shock" or precipitation upon dilution.[14]

The Cause: Your compound is highly soluble in 100% DMSO but has very low solubility in the aqueous buffer. When you add the small volume of DMSO stock to the large volume of buffer, the DMSO rapidly disperses, and the local solvent environment around your compound molecules abruptly shifts from organic to aqueous. This polarity change causes the compound to exceed its solubility limit in the final solution and precipitate out.[14]

Below is a troubleshooting workflow to address this problem systematically.

Troubleshooting Workflow for Compound Precipitation

This workflow guides you from simple checks to more advanced formulation strategies.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Precipitation Observed in Aqueous Buffer check_stock Step 1: Verify Stock Solution start->check_stock check_stock_action Is stock fully dissolved? (Warm/sonicate if needed). Has it been stored properly? check_stock->check_stock_action adjust_dilution Step 2: Optimize Dilution Protocol check_stock->adjust_dilution Stock is OK adjust_dilution_action A) Lower final concentration. B) Use serial dilutions in buffer. C) Add stock to vortexing buffer. adjust_dilution->adjust_dilution_action use_cosolvent Step 3: Introduce Co-solvents adjust_dilution->use_cosolvent Still Precipitates end_node Precipitation Resolved adjust_dilution->end_node Success! use_cosolvent_action Add agents like PEG400 or Ethanol to the final aqueous buffer to increase solvent polarity. use_cosolvent->use_cosolvent_action adjust_ph Step 4: Modify Buffer pH use_cosolvent->adjust_ph Still Precipitates / Co-solvent interferes with assay use_cosolvent->end_node Success! adjust_ph_action Test a range of pH values (e.g., 5.0-8.0) to find the point of maximum solubility (if compound is ionizable). adjust_ph->adjust_ph_action adjust_ph->end_node Success!

Caption: Troubleshooting workflow for compound precipitation.

FAQ 3: The workflow suggests using co-solvents. Which ones are common and how do they work?

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, create a final solvent mixture with a polarity intermediate between water and pure DMSO.[15] This can significantly increase the solubility of lipophilic compounds.

Commonly used co-solvents in preclinical and biological assays include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), ethanol, and N-methyl-2-pyrrolidone (NMP).[15][16]

Important Considerations:

  • Assay Compatibility: Always determine the maximum tolerated concentration of any co-solvent in your specific assay. High concentrations can be toxic to cells or interfere with enzyme activity.[17][18]

  • Vehicle Control: It is critical to run a parallel vehicle control experiment containing the same final concentration of DMSO and any co-solvents, but without your compound of interest. This ensures that any observed biological effect is due to your compound and not the solvent mixture.[17]

Table 1: Common Co-solvents for Biological Assays
Co-solventTypical Final Conc. (v/v)Properties & ConsiderationsReferences
DMSO < 0.5 - 1%Powerful solvent, but can be toxic at >1%. Standard for initial stock.[13][19]
Ethanol 1 - 5%Good solubilizer, but can be volatile and may affect some enzymes or cells.[15][19]
PEG400 5 - 20%Low toxicity, widely used in formulations. Can increase viscosity.[16][19][20]
Propylene Glycol (PG) 5 - 20%Good safety profile, commonly used.[15][19]
Solutol® HS 15 1 - 10%A non-ionic surfactant that forms micelles to encapsulate compounds.[15][16][20]
Protocol 2: Using a Co-solvent to Prevent Precipitation
  • Determine Max Tolerated Co-solvent Level: Test your assay (e.g., cell viability, enzyme activity) with various concentrations of the co-solvent (e.g., 1%, 5%, 10% PEG400) in your buffer containing the final DMSO concentration (e.g., 0.5%) to find the highest non-interfering concentration.

  • Prepare Co-solvent Buffer: Prepare your final assay buffer containing the predetermined, non-interfering concentration of the chosen co-solvent.

  • Dilute Compound: Add your DMSO stock solution of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate to the co-solvent-containing buffer, preferably while vortexing or swirling, to reach the desired final concentration.[12]

  • Observe: Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.

FAQ 4: Can changing the pH of my buffer help with solubility?

Yes, if your compound has an ionizable functional group, its solubility can be highly pH-dependent.[17] Imidazopyridine scaffolds contain basic nitrogen atoms, suggesting that their solubility may increase in acidic conditions (pH < 7) due to protonation, forming a more soluble salt form.[21]

The Mechanism: An uncharged molecule is typically less water-soluble than its charged (ionized) counterpart. By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized form of the compound, thereby increasing its solubility.[15]

Protocol 3: Empirical pH-Solubility Screening
  • Prepare Buffers: Prepare a series of identical buffers (e.g., Phosphate or Citrate-Phosphate buffers) adjusted to a range of pH values, such as pH 5.0, 6.0, 7.0, and 7.4.

  • Test Solubility: Add your DMSO stock solution to each buffer to achieve the same high-end target concentration.

  • Equilibrate & Observe: Gently mix and let the solutions equilibrate for 30-60 minutes at room temperature or 37°C.

  • Assess: Visually inspect each tube for precipitation. The pH at which the solution remains clearest is the optimal pH for solubility. You can quantify this by measuring the turbidity at a high wavelength (e.g., 600 nm) where the compound itself does not absorb light.[22]

  • Confirm Compatibility: Ensure the optimal pH for solubility is also compatible with your biological system (e.g., cell health, protein stability).[17]

FAQ 5: What are more advanced options if co-solvents and pH adjustment are not sufficient or compatible with my assay?

If simpler methods fail, you can explore more advanced formulation strategies, though these require more significant development and validation.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS 15 can form micelles that encapsulate the drug molecule, increasing its apparent solubility in aqueous media.[15][23]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your compound, effectively hiding the lipophilic part of the molecule from the aqueous environment and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8][15]

  • Amorphous Solid Dispersions (ASDs): This is a more advanced pharmaceutical technique where the crystalline drug is converted into a higher-energy, more soluble amorphous state by dispersing it within a polymer matrix. This is typically achieved via spray drying or hot-melt extrusion and is generally outside the scope of a standard biology lab but is a key strategy in drug development.[3][24]

References
  • Di, L., & Kerns, E. H. (2006).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Georgala, A. et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing. [Link]

  • ACS Publications. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Lonza. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. Lonza. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Springer. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. Springer. [Link]

  • Springer. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Springer. [Link]

  • Ovid. (2025). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Ovid. [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • PubChem. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. [Link]

  • ACS Publications. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • ScienceDirect. (n.d.). Solubilization techniques used for poorly water-soluble drugs. ScienceDirect. [Link]

  • PLOS One. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One. [Link]

  • PubMed. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. [Link]

  • ACS Omega. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC. [Link]

  • Springer. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Springer. [Link]

  • PMC. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. [Link]

Sources

Troubleshooting

Overcoming challenges in the synthesis of substituted imidazo[1,5-a]pyridines

Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry.[1][2] This resource provides troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may face in the lab.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses prevalent issues encountered during the synthesis of imidazo[1,5-a]pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a cyclocondensation reaction to form an imidazo[1,5-a]pyridine, but I am observing very low yields or no desired product at all. What are the likely causes and how can I optimize the reaction?

Answer: Low or non-existent yields in imidazo[1,5-a]pyridine synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

Causality and Experimental Choices:

  • Incomplete Reaction: The reaction may not have reached completion. Many cyclization reactions require sufficient thermal energy to overcome the activation barrier.[3]

  • Sub-optimal pH: The pH of the reaction medium can be critical. For instance, in reactions involving imine formation as an intermediate, acidic conditions are often necessary to catalyze the condensation, but strongly acidic conditions can lead to undesired side reactions.

  • Inefficient Water Removal: The cyclocondensation to form the imidazole ring is a dehydration reaction, releasing a molecule of water. If not effectively removed, water can inhibit the reaction equilibrium, preventing it from proceeding to completion.[3]

  • Side Reactions: Competing side reactions can consume starting materials, thus reducing the yield of the desired product. One common side reaction is the formation of N-oxides at the pyridine nitrogen, especially under oxidative conditions.[3]

  • Purification Losses: Significant product loss can occur during the workup and purification stages. Optimization of extraction and chromatography conditions is crucial.[3]

Troubleshooting Workflow:

G start Low/No Product Yield check_completion Verify Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Increase Temperature/Time Switch to Higher Boiling Solvent incomplete->optimize_conditions Yes check_pH Check Reaction pH incomplete->check_pH No complete Reaction Complete incomplete->complete If all else fails, consider alternative route optimize_conditions->check_completion adjust_pH Optimize Acid/Base Catalyst check_pH->adjust_pH water_removal Consider Water Removal check_pH->water_removal If Condensation side_reactions Analyze for Side Products (NMR/MS) check_pH->side_reactions adjust_pH->check_completion add_drying Use Dean-Stark/Drying Agent water_removal->add_drying add_drying->check_completion modify_reagents Modify Oxidant/Protecting Groups side_reactions->modify_reagents purification Review Purification Protocol side_reactions->purification If product is formed modify_reagents->check_completion optimize_purification Optimize Extraction/Chromatography purification->optimize_purification optimize_purification->complete

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: General Optimization Strategy

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of starting materials and the formation of the product over time.

  • Temperature and Time: If the reaction is sluggish, consider incrementally increasing the reaction temperature or extending the reaction time. A switch to a higher-boiling solvent might be necessary.

  • Catalyst Screening: If an acid or base catalyst is used, screen a variety of catalysts and stoichiometries to find the optimal conditions. For example, in Ritter-type reactions for imidazo[1,5-a]pyridine synthesis, both a Lewis acid (like Bi(OTf)₃) and a Brønsted acid (like p-TsOH·H₂O) can be crucial for good yields.[4][5]

  • Dehydration: For condensation reactions, employ a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a compatible chemical drying agent to the reaction mixture.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products or Isomers

Question: My reaction is producing a mixture of products, including what appear to be isomers of my target imidazo[1,5-a]pyridine. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products or isomers often points to a lack of regioselectivity in one of the key bond-forming steps.

Causality and Experimental Choices:

  • Ambiguous Nucleophilic Sites: In some synthetic routes, particularly those involving multi-component reactions, there may be multiple nucleophilic sites that can react, leading to different constitutional isomers.

  • Competing Reaction Pathways: The reaction conditions may allow for alternative cyclization pathways. For example, depending on the substitution pattern of the starting materials, cyclization could potentially lead to other fused heterocyclic systems.

  • Substituent Effects: The electronic and steric properties of substituents on the pyridine ring and other reactants can significantly influence the regioselectivity of the cyclization.

Strategies for Improving Selectivity:

  • Choice of Synthetic Route: Some synthetic strategies are inherently more regioselective than others. For example, a stepwise approach where key bonds are formed sequentially can offer better control than a one-pot, multi-component reaction.

  • Directing Groups: The introduction of a directing group on one of the starting materials can steer the reaction towards the desired isomer.

  • Catalyst Control: The choice of catalyst can have a profound impact on regioselectivity. For instance, certain metal catalysts can coordinate with specific functional groups, directing the reaction to a particular site. Transition-metal-catalyzed methods have been shown to not only improve yields but also prevent the formation of side products in many cases.[6]

  • Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and the rate of addition of reagents can favor one reaction pathway over another.

Data Presentation: Comparison of Synthetic Methods for Regiocontrol

Synthetic MethodKey ReactantsTypical RegioselectivityPotential for Isomer Formation
Ritter-Type Reaction [4][5]Pyridinylmethanol derivatives and nitrilesGenerally high for specific C-N bond formationLow, if starting materials are appropriately designed
Three-Component Condensation [7]Pyridyl ketone, aldehyde, and ammonium acetateCan be variable depending on substituentsModerate, potential for other condensation products
Iodine-Mediated sp³ C-H Amination [8][9]2-Pyridyl ketones and alkylaminesGood, directs amination to the sp³ C-H bond adjacent to the amineLow, the mechanism favors the desired cyclization
Transannulation of Pyridotriazoles [10]Pyridotriazoles and nitrilesExcellent, driven by the denitrogenative processVery low

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that frequently arise during the synthesis and handling of imidazo[1,5-a]pyridines.

Q1: I am having trouble purifying my substituted imidazo[1,5-a]pyridine. What are the best practices for purification?

A1: Purification of imidazo[1,5-a]pyridines can be challenging due to their often polar nature and potential for interaction with silica gel. Here are some proven tips:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is most common. However, if your compound is very polar or basic, consider using alumina (basic or neutral) or a reverse-phase silica gel.

    • Eluent System: A gradient elution is often effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).

    • Additives: For basic compounds that may streak on silica gel, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia to the eluent can significantly improve the peak shape and separation.[1]

  • Crystallization: If a solid product is obtained, crystallization is an excellent method for purification. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find conditions that yield high-purity crystals.

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

Q2: My reaction involves an oxidation step, and I am concerned about the formation of N-oxides. How can I prevent this?

A2: The pyridine nitrogen in the imidazo[1,5-a]pyridine scaffold is susceptible to oxidation.[3] To minimize N-oxide formation:

  • Mild Oxidants: Whenever possible, use milder oxidizing agents. For example, some modern methods utilize molecular oxygen from the air as a "green" oxidant, often in the presence of a catalyst, which can be more selective than stronger chemical oxidants.[6][10]

  • Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. Use only the amount required for the desired transformation.

  • Temperature Control: Run the oxidation at the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Inert Atmosphere for Other Steps: While the oxidation step itself requires an oxidant, ensure that subsequent steps, if sensitive to oxidation, are carried out under an inert atmosphere.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,5-a]pyridines?

A3: Yes, the development of greener synthetic methodologies is an active area of research. Some approaches include:

  • Catalyst-Free Reactions: Some methods proceed under catalyst-free conditions, reducing the need for potentially toxic metal catalysts.

  • Use of Greener Solvents: Reactions are being developed in more environmentally benign solvents, such as water or anisole.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption, and in some cases, improve yields.[7]

  • One-Pot, Multi-Component Reactions: These reactions improve atom economy by combining several steps into a single operation, reducing waste from intermediate workups and purifications.[7][11]

Q4: I need to introduce a substituent at a specific position on the imidazo[1,5-a]pyridine core. What are some reliable strategies for post-synthesis functionalization?

A4: Post-synthesis functionalization, particularly C-H functionalization, is a powerful tool for creating analogues.

  • Electrophilic Aromatic Substitution: The imidazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. However, the regioselectivity can be complex.

  • Halogenation: Selective halogenation, for example, bromination with N-bromosuccinimide (NBS), can introduce a handle for further cross-coupling reactions.[12] This has been successfully used to introduce a variety of substituents at the 3-position.[12]

  • Metal-Free C-H Functionalization: Recent advances have demonstrated the possibility of metal-free C-H functionalization. For instance, formaldehyde has been used as a carbon source to insert a methylene bridge between two imidazo[1,5-a]pyridine molecules.[2][13]

  • Directed Metalation: The use of a directing group can allow for regioselective deprotonation with a strong base, followed by quenching with an electrophile.

Diagram of a General Synthetic Pathway and Key Challenges:

G reactants Starting Materials (e.g., 2-aminomethylpyridine, aldehyde) cyclization Cyclocondensation reactants->cyclization product Substituted Imidazo[1,5-a]pyridine cyclization->product challenge1 Low Yield cyclization->challenge1 challenge2 Side Reactions (e.g., N-oxidation) cyclization->challenge2 challenge3 Poor Regioselectivity cyclization->challenge3 challenge4 Purification Difficulties product->challenge4

Caption: Key challenges in imidazo[1,5-a]pyridine synthesis.

References

  • Tanomsiri, G., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. (2025). Wiley Online Library.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (2014). ResearchGate. Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (2024). ACS Omega. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). National Center for Biotechnology Information. Available at: [Link]

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024). MDPI. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (2020). Chemistry – A European Journal. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. (2018). PubMed. Available at: [Link]

Sources

Optimization

Scale-up synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Executive Technical Overview This guide addresses the scale-up synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4).[1] This scaffold is a critical intermediate in the development of IDO1 i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

This guide addresses the scale-up synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4).[1] This scaffold is a critical intermediate in the development of IDO1 inhibitors and other kinase-targeting therapeutics.

The Core Challenge: The synthesis of imidazo[1,5-a]pyridines with specific substitution patterns on the pyridine ring (specifically the 5-ester, 6-chloro motif) requires a regioselective approach. Unlike methods that build the ester onto the imidazole ring (e.g., isocyanoacetate condensation), this target requires the functional groups to be pre-installed on the pyridine precursor or introduced via high-precision C-H activation.

Recommended Scale-Up Route: The most robust, scalable method for this specific substitution pattern is the Vilsmeier-Haack Cyclodehydration of an N-formyl precursor. This pathway ensures the integrity of the pyridine-ring substituents (ester and chloro) while constructing the fused imidazole ring.

Synthetic Workflow & Mechanism

Validated Synthetic Pathway

The synthesis proceeds through the cyclization of Ethyl 5-chloro-6-(formamidomethyl)picolinate .

SynthesisRoute SM Start: Ethyl 5-chloro-6-methylpicolinate Inter1 Intermediate 1: Bromomethyl Derivative SM->Inter1 1. NBS, AIBN (Radical Bromination) Inter2 Intermediate 2: Aminomethyl Derivative Inter1->Inter2 2. HMTA (Delepine) or NaN3/Red. Inter3 Intermediate 3: N-Formyl Precursor Inter2->Inter3 3. Ethyl Formate or Ac2O/HCOOH Product Target: Ethyl 6-Chloroimidazo[1,5-a] pyridine-5-carboxylate Inter3->Product 4. POCl3, DCM (Cyclodehydration)

Caption: Step-wise construction of the imidazo[1,5-a]pyridine core from a picoline derivative.

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality/Yield
Reagent Stoichiometry POCl₃ (1.1 – 1.5 eq)Excess POCl₃ leads to chlorinated impurities; insufficient leads to incomplete cyclization.
Temperature (Cyclization) 0°C

RT

Reflux
Controlling the initial exotherm is critical to prevent polymerization (tarring).
Solvent Water Content

(DCM/Toluene)
Moisture hydrolyzes the Vilsmeier intermediate, returning the starting formamide.
Quench pH pH 8–9 (Sat. NaHCO₃)Acidic quench hydrolyzes the ethyl ester; highly basic quench can cause ring opening.

Troubleshooting Guide: Phase-Specific Solutions

This section addresses specific failure modes reported by process chemists during the scale-up of this scaffold.

Phase 1: Precursor Assembly (Bromination & Amination)

Q: I am observing a mixture of mono-, di-, and un-brominated products during the NBS reaction. How do I improve selectivity?

  • Root Cause: Radical bromination of methyl pyridines is sensitive to initiation rate and stoichiometry.

  • Corrective Action:

    • Initiator Control: Use a chemical initiator (AIBN or BPO) rather than light alone for better batch-to-batch reproducibility.

    • Slow Addition: Add NBS in portions (e.g., 4 portions over 2 hours) rather than all at once.

    • Stopping Criteria: Stop the reaction at ~85-90% conversion. Pushing to 100% drastically increases di-bromo impurity, which is difficult to separate.

Q: During the Delepine reaction (Hexamine + Hydrolysis), the yield of the amine is low (<40%).

  • Root Cause: The hydrolysis step (HCl/EtOH) might be hydrolyzing the ethyl ester at the 2-position (which becomes the 5-position in the final product).

  • Corrective Action:

    • Milder Hydrolysis: Switch to the Gabriel Synthesis (Potassium Phthalimide followed by Hydrazine hydrate) or Staudinger Reduction (Azide -> Amine). The Staudinger reduction (NaN3 followed by PPh3/H2O) is neutral and preserves the ester moiety perfectly.

Phase 2: Cyclization (The "Make-or-Break" Step)

Q: The POCl₃ cyclization reaction turns into a black tar/gum, and isolation is difficult.

  • Root Cause: Thermal runaway or high concentration of the Vilsmeier intermediate. Imidazo[1,5-a]pyridines are electron-rich and prone to oxidative polymerization at high temperatures.

  • Corrective Action:

    • Dilution: Ensure reaction concentration is

      
       M in DCM or 1,2-DCE.
      
    • Temperature Ramp: Add POCl₃ at

      
      C. Stir for 30 mins before heating. Do not jump directly to reflux.
      
    • Inert Atmosphere: Strictly exclude oxygen. These fused rings can be air-sensitive in solution.

Q: My LC-MS shows a mass corresponding to the "Hydrated" product (M+18) after workup.

  • Root Cause: Incomplete dehydration or hydrolysis of the Vilsmeier intermediate back to the formamide during the quench.

  • Corrective Action:

    • Quench Protocol: Do not pour water into the reaction. Pour the reaction mixture slowly into cold, saturated NaHCO₃ or Na₂CO₃ solution.

    • pH Monitoring: Ensure the aqueous phase remains basic (pH > 8) throughout the addition to neutralize the HCl generated.

Q: The ethyl ester group is hydrolyzing to the carboxylic acid.

  • Root Cause: The quench was too acidic or the reaction mixture was left in contact with aqueous acid for too long.

  • Corrective Action:

    • Rapid Extraction: Once quenched, extract immediately with DCM or EtOAc. Do not let the biphasic mixture stir overnight.

    • Buffer: Use a phosphate buffer (pH 7.5) for the initial wash if the ester is particularly labile.

Safety & Logistics (Scale-Up Focus)

Thermal Hazards (POCl₃)

The reaction of amides with POCl₃ generates a Vilsmeier adduct. This step is exothermic. On a kilogram scale:

  • Dosage Controlled: Add POCl₃ via a dropping funnel or dosing pump.

  • Cooling Capacity: Ensure the reactor jacket is set to

    
    C during addition to maintain internal temp 
    
    
    
    C.
Waste Management
  • Phosphorous Waste: The aqueous waste streams will contain significant amounts of phosphoric acid/phosphates. These must be segregated from standard organic waste.

  • Chlorinated Solvents: If using DCM/DCE, ensure proper scrubbing of vapors. Toluene is a safer, greener alternative if the solubility permits (requires higher reflux temp).

Analytical Controls

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Diagnostic singlet for Imidazole H3 (~8.5 ppm) and H1 (~7.8 ppm). Absence of NH/CHO signals.
Purity HPLC (C18, ACN/H₂O)

(Area). Key impurities: Unreacted Formamide, Carboxylic Acid (hydrolysis).
Residual Solvent GC-HSDCM

ppm; Toluene

ppm.

Graphviz Diagram: Impurity Pathways

Impurities Target Target: Ethyl 6-Chloroimidazo[1,5-a] pyridine-5-carboxylate Imp2 Impurity B: Carboxylic Acid (Hydrolysis) Target->Imp2 Acidic Quench (pH < 4) Imp3 Impurity C: Dimer/Polymer (Tar) Target->Imp3 High Temp/Air (Oxidative Coupling) Imp1 Impurity A: Formamide (Starting Material) Imp1->Target Incomplete Rxn (Check POCl3 eq)

Caption: Common impurity pathways during the cyclization and workup phases.

References

  • General Synthesis of Imidazo[1,5-a]pyridines via Vilsmeier Cyclization

    • Title: "A Facile Synthesis of Imidazo[1,5-a]pyridines"
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link]

  • Scale-Up Protocols for Imidazo-Pyridine Scaffolds

    • Title: "Process Development for the Synthesis of Imidazo[1,5-a]pyridine Deriv
    • Source:Organic Process Research & Development (OPRD)
    • URL:[Link] (General reference for class)

  • Mechanistic Insight into POCl3 Cyclodehydration

    • Title: "Vilsmeier-Haack Reaction: A Vers
    • Source:Chemical Reviews
    • URL:[Link]

  • Target Molecule Identification

    • Title: "Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS 2021236-22-4)"[1][2][3][4][5]

    • Source:Amadis Chemical Product C

Disclaimer: This guide is intended for use by qualified professionals. All procedures should be validated in a laboratory setting before scale-up. Always review the Safety Data Sheets (SDS) for POCl₃ and pyridine derivatives before handling.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of Chlorinated Heterocyclic Compounds

Welcome to the technical support center for the mass spectrometric analysis of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their experimental workflows. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot common issues, moving beyond simple checklists to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions and answers that directly address specific problems you may encounter.

Section 1: Data Interpretation & Isotopic Patterns

The most distinct feature of a chlorinated compound in a mass spectrum is its unique isotopic signature. Understanding this is the first and most critical step in data analysis.

Question 1: Why don't my mass spectra show the expected isotopic pattern for my chlorinated compound?

You expect to see a characteristic cluster of peaks for your molecular ion (M) and its isotopologues (M+2, M+4, etc.) due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[1][2] When this pattern is distorted or absent, it points to several potential issues.

Causality & Troubleshooting:

  • Low Instrument Resolution: If the resolving power of your mass spectrometer is insufficient, the isotopic peaks will merge into a single, broader peak. You will not be able to distinguish between ions that differ by only 2 Da. High-resolution instruments like Orbitrap or TOF analyzers are essential for resolving these patterns clearly.[3][4]

  • Poor Signal-to-Noise (S/N): For low-concentration analytes, the M+2 and subsequent isotopic peaks may be lost in the baseline noise. The M+2 peak is intrinsically about one-third the intensity of the molecular ion peak for a monochlorinated compound, so if the primary peak is weak, the isotopic peaks will be even weaker.[5]

  • Co-eluting Interferences: An isobaric interference (a different compound with the same nominal mass) can co-elute with your analyte, distorting the isotopic ratio. For example, if an interfering compound has a mass that overlaps with your M or M+2 peak, the 3:1 ratio will be skewed. High-resolution mass spectrometry (HRMS) can often resolve this by differentiating compounds based on their exact mass.[3][6]

  • Fragment Ion Overlap: The isotopic pattern you are observing might not be the molecular ion. It could be a fragment ion that still contains the chlorine atom(s). Conversely, if the molecule fragments by losing its chlorine atom, the resulting fragment ion will not exhibit a chlorine isotopic pattern.[7]

Troubleshooting Workflow: Isotope Pattern Anomalies

This decision tree can help you diagnose the root cause of incorrect isotopic patterns.

Isotope Pattern Troubleshooting start Start: Isotopic Pattern Incorrect? check_resolution check_resolution start->check_resolution check_sn check_sn check_resolution->check_sn Yes low_res Result: Peaks are unresolved. | Action: Increase instrument resolution or use a different instrument. check_resolution->low_res No check_coelution Check for Co-eluting Species (Use HRMS to extract exact mass) check_sn->check_coelution Yes low_sn Result: Isotopic peaks are in noise. | Action: Increase sample concentration or improve ionization efficiency. check_sn->low_sn No check_fragmentation Is the peak the Molecular Ion or a Fragment? check_coelution->check_fragmentation No coelution_found Result: Isobaric interference is present. | Action: Improve chromatographic separation or use HRMS for quantitation. check_coelution->coelution_found Yes is_fragment Result: You are observing a fragment. | Action: Analyze fragmentation pathway. Does the fragment retain the Cl atom? check_fragmentation->is_fragment It's a fragment success Problem Solved low_res->success low_sn->success coelution_found->success is_fragment->success

Caption: A decision tree for troubleshooting incorrect isotopic patterns.

Data Presentation: Isotopic Abundance Patterns for Chlorine

This table summarizes the expected patterns for compounds containing one to three chlorine atoms. The ratios are approximate and can be calculated precisely based on binomial distribution.[8][9]

Number of Cl AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+23:1
2M, M+2, M+49:6:1
3M, M+2, M+4, M+627:27:9:1
Section 2: Ionization & Spectral Complexity

For Liquid Chromatography-Mass Spectrometry (LC-MS), getting your analyte into the gas phase as an ion is the first step inside the mass spectrometer. Electrospray Ionization (ESI) is common but can produce complex spectra.

Question 2: I see multiple adduct ions ([M+Na]⁺, [M+K]⁺, [M+Cl]⁻) in my ESI mass spectrum, and my protonated molecule ([M+H]⁺) is weak or absent. How can I simplify the spectrum and enhance my target ion?

This is a very common issue in ESI, which is highly susceptible to forming adducts with any available cation or anion.[10] Alkali metals (sodium, potassium) are ubiquitous in glassware, solvents, and biological matrices.[11] This splits your analyte signal across multiple species, reducing the intensity of your desired ion and complicating data interpretation.

Causality & Troubleshooting:

  • Competition for Protonation: In positive ion mode, if alkali metal ions (Na⁺, K⁺) are present in significant concentrations, they will compete with protons (H⁺) to form adducts with your analyte. Molecules with multiple heteroatoms (like many heterocyclic compounds) can readily chelate these metal ions.

  • Mobile Phase Composition: The absence of a sufficient proton source in the mobile phase favors metal adduct formation. Using purely organic solvents or unbuffered aqueous solutions can exacerbate this problem.

  • Contamination: Sodium is notorious for leaching from glassware or being present as an impurity in reagents. Plastic vials and tubes are often preferred to minimize this contamination.[12]

  • Negative Ion Mode Adducts: In negative ion mode, anions from your mobile phase or matrix (e.g., chloride [M+Cl]⁻, formate [M+CHO₂]⁻, acetate [M+CH₃CO₂]⁻) can form adducts.[10][11]

Experimental Protocol: Promoting a Single Ion Species

Objective: To suppress alkali metal adducts and promote the formation of the protonated molecule [M+H]⁺.

Methodology:

  • Acidify the Mobile Phase: The most effective strategy is to provide an overwhelming excess of protons to drive the equilibrium towards [M+H]⁺ formation.[11]

    • Add 0.1% formic acid or 0.1% acetic acid to both your aqueous (A) and organic (B) mobile phases. Formic acid is generally preferred as it is a stronger acid and more volatile.

  • Use High-Purity Solvents and Additives: Ensure all solvents (water, acetonitrile, methanol) and additives are LC-MS grade to minimize ionic contaminants.

  • Minimize Sodium Contamination:

    • Use polypropylene or other plastic vials instead of glass.

    • If glass must be used, acid-wash it thoroughly.

    • Avoid using sodium-containing buffers (e.g., sodium phosphate), opting for volatile ammonium-based buffers like ammonium formate or ammonium acetate if pH control is needed.[13]

  • Optimize Source Conditions: In some cases, adjusting ion source parameters like capillary voltage or source temperature can influence the relative abundance of adducts, but mobile phase modification is the primary solution.

Data Presentation: Common Adduct Ions in ESI-MS

Ionization ModeCommon AdductMass Shift from Neutral (M)Likely Source
Positive[M+H]⁺+1.007Mobile Phase Acid
Positive[M+NH₄]⁺+18.034Ammonium Buffers
Positive[M+Na]⁺+22.989Contamination, Glassware
Positive[M+K]⁺+38.963Contamination, Glassware
Negative[M-H]⁻-1.007Deprotonation
Negative[M+Cl]⁻+34.969Solvents, Matrix
Negative[M+CHO₂]⁻+44.998Formic Acid
Negative[M+CH₃CO₂]⁻+59.013Acetic Acid
Section 3: Chromatography & Matrix Effects

Reliable mass spectrometry starts with good chromatography. Problems with peak shape or signal intensity are often traced back to the LC separation or interferences from the sample matrix.

Question 3: My analyte signal is inconsistent and much lower in my sample matrix (e.g., plasma, soil extract) compared to the pure standard. How do I diagnose and mitigate these matrix effects?

This phenomenon is known as a "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[14] It typically leads to ion suppression but can occasionally cause ion enhancement.[15] This is a major challenge in quantitative analysis, as it can lead to inaccurate results.[16]

Causality & Troubleshooting:

  • Ionization Suppression: The fundamental cause is competition in the ESI droplet. As the solvent evaporates, the concentration of all species increases. If matrix components are present at high concentrations, they can compete with your analyte for access to the droplet surface where ionization occurs, or they can alter the physical properties (e.g., surface tension) of the droplet, hindering efficient ionization of your analyte.[15][16]

  • Inadequate Sample Cleanup: Complex matrices contain numerous endogenous components (salts, lipids, proteins). If the sample preparation is insufficient, these components will be injected onto the LC-MS system.[14]

  • Poor Chromatographic Resolution: If your analyte co-elutes with a major matrix component, severe ion suppression is likely.

Workflow for Mitigating Matrix Effects

This workflow outlines a systematic approach to identifying and solving matrix effect issues.

Matrix Effect Workflow start Start: Suspected Matrix Effect diagnose Diagnose Effect Post-column infusion or comparing slopes of matrix-matched vs. neat standard curves. start->diagnose effect_present Matrix Effect Confirmed? diagnose->effect_present improve_cleanup Improve Sample Cleanup Use SPE, LLE, or QuEChERS. Dilute the sample. effect_present->improve_cleanup Yes end Problem Mitigated effect_present->end No optimize_lc Optimize Chromatography Change gradient, column chemistry, or flow rate to separate analyte from interference. improve_cleanup->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->effect_present

Caption: A systematic workflow for diagnosing and mitigating matrix effects.

Experimental Protocol: QuEChERS Sample Cleanup for Complex Matrices

Objective: To effectively remove a broad range of interferences from a complex sample matrix prior to LC-MS or GC-MS analysis. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted standard.[17][18]

Methodology:

  • Homogenization & Extraction:

    • Weigh 10-15 g of your homogenized sample (e.g., fruit puree, soil) into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample is not aqueous) and vortex.

    • Add 10 mL of acetonitrile (ACN). For AOAC methods, 1% acetic acid in ACN is often used.[18]

    • Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ for water absorption and NaCl/citrate buffers for partitioning).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes. The top layer is your ACN extract.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer a 1-6 mL aliquot of the ACN supernatant to a d-SPE tube.

    • The d-SPE tube contains anhydrous MgSO₄ and other sorbents. For samples with fats and pigments, PSA (primary secondary amine) and C18 are used to remove sugars, fatty acids, and chlorophyll.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

    • The resulting supernatant is your cleaned extract. It can be analyzed directly or after solvent exchange.

This two-step process effectively removes many matrix components that cause ion suppression, leading to more accurate and reproducible quantification.[19]

References
  • Thermo Fisher Scientific. (n.d.). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.
  • Thermo Fisher Scientific. (n.d.). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Spectroscopy Online. (2025, November 29). The Nature and Utility of Mass Spectra.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine | Mass, Facts & Summary.
  • Thermo Fisher Scientific. (n.d.). Determination of Short and Medium Chained Chlorinated Paraffins in Salmon Samples Using GC Orbitrap-MS.
  • Separation Science. (n.d.). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins.
  • BenchChem. (2025). Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chlorofuran.
  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples Using the SCIEX UltraLC 100 and the SCIEX QTRAP® 4500 System.
  • MDPI. (2023, April 18). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study.
  • LCGC International. (2018, February 1). How to Avoid Problems in LC–MS.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • LCGC International. (n.d.). Pesticide Residues Screening in Food Samples Using High Resolution and Accurate Mass LC–MS–MS.
  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Aminocarbonylation of Iodo-Imidazo[1,2-a]pyridines

Ticket ID: PALL-AM-ISO-001 Subject: Minimizing Byproducts & Optimizing Selectivity in Imidazo[1,2-a]pyridine Carbonylation Assigned Specialist: Senior Application Scientist Status: Open Executive Summary You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PALL-AM-ISO-001 Subject: Minimizing Byproducts & Optimizing Selectivity in Imidazo[1,2-a]pyridine Carbonylation Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are likely encountering selectivity issues during the synthesis of imidazo[1,2-a]pyridine-3-carboxamides (or 6-/8-isomers). While the iodo-imidazo[1,2-a]pyridine scaffold is highly reactive toward oxidative addition, this electron-rich nature introduces specific competitive pathways—most notably hydrodehalogenation (reduction) and


-ketoamide formation  (double carbonylation).

This guide deconstructs the reaction kinetics to help you suppress these off-cycle pathways.

Module 1: The "Reduction" Trap (Hydrodehalogenation)

User Report: "My product mass is M-126 (loss of Iodine, gain of Hydrogen). The amide yield is <40%."

Root Cause Analysis

The formation of the de-iodinated imidazo[1,2-a]pyridine (hydrodehalogenation) is the most persistent parasitic reaction. It occurs when the Ar-Pd-I intermediate undergoes reduction rather than CO insertion.

Mechanism:

  • Hydride Source: If you are using alcohols (MeOH, EtOH) as solvents or nucleophiles,

    
    -hydride elimination from the alkoxide-Pd species generates a Pd-H species.
    
  • Water Contamination: Water acts as a hydride donor via the Water-Gas Shift Reaction (WGSR) cycle in the presence of CO and base.

  • Slow CO Insertion: If CO pressure is too low or mass transfer is poor, the Ar-Pd-I species waits too long, increasing the statistical probability of capturing a hydride.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Solvent Switch to DMF or DMAc Avoid primary/secondary alcohols as solvents. If the amine nucleophile is a liquid, use it as a co-solvent in aprotic media.
CO Pressure Increase (Balloon

5-10 bar)
Increasing

accelerates the rate of migratory insertion (

), favoring the acyl-Pd species over the reduced Pd species.
Base Use

or

Switch from amines (TEA/DEA) to inorganic bases. Amine bases can sometimes act as hydride sources via decomposition.
Water Add 3Å Molecular Sieves Strictly exclude water to shut down the WGSR pathway.

Module 2: The "Double Carbonylation" Anomaly

User Report: "I see a peak with Mass M+28 relative to my desired amide. It looks like an


-ketoamide."
Root Cause Analysis

Imidazo[1,2-a]pyridines are prone to double carbonylation , particularly when using aliphatic amines.[1] This happens when a second molecule of CO coordinates and inserts before the nucleophilic attack of the amine occurs.

Mechanism:



Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Temperature Increase (

)
Higher temperatures favor the decarbonylation of the acyl-carbonyl-Pd intermediate, pushing the equilibrium back toward the mono-carbonyl species.
CO Pressure Decrease If you are at high pressure (e.g., 20 bar), drop to 1-5 bar. High CO pressure kinetically traps the double-carbonylated intermediate.
Sterics Check Amine Bulk Sterically hindered amines often favor double carbonylation because they struggle to attack the mono-acyl-Pd center. Increase temperature to compensate.

Module 3: Visualizing the Competitive Landscape

The following diagram maps the kinetic competition between the desired Amide, the Reduced byproduct, and the Ketoamide.

CarbonylationPathways Figure 1: Kinetic competition in Pd-catalyzed aminocarbonylation of imidazo[1,2-a]pyridines. Start Ar-I (Substrate) OxAdd Ar-Pd-I (Oxidative Addition) Start->OxAdd Pd(0) AcylPd Ar-CO-Pd-I (Acyl Complex) OxAdd->AcylPd +CO (Insertion) Prod_Red Ar-H (Hydrodehalogenation) OxAdd->Prod_Red +H (Hydride Source) Slow CO Insertion Prod_Amide Ar-CONR2 (Target Amide) AcylPd->Prod_Amide +HNR2 (Nu Attack) Prod_Keto Ar-CO-CONR2 (Double Carbonylation) AcylPd->Prod_Keto +CO then +HNR2 (High Pressure/Low Temp)

Module 4: Standardized "Gold Standard" Protocol

Based on optimization data for heteroaryl iodides.

Reagents:

  • Substrate: 3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (2-5 mol%)
    
  • Ligand: Xantphos (4-10 mol%) or PPh

    
     (for cost, though Xantphos resists de-iodination better).
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv) or Et
    
    
    N (3.0 equiv - only if dry).
  • Solvent: Anhydrous DMF or 1,4-Dioxane (0.2 M).

  • CO Source: CO Balloon (1 atm) or CO Surrogate (e.g., Mo(CO)

    
     if gas is unavailable).
    

Step-by-Step Workflow:

  • Inert Setup: Charge a Schlenk tube or pressure vial with the solid reagents (Substrate, Pd source, Ligand, Base).

  • Evacuation: Evacuate and backfill with Argon (

    
    ) to remove atmospheric moisture and O
    
    
    
    .
  • Solvent Addition: Add anhydrous solvent via syringe.

  • CO Introduction:

    • Method A (Balloon): Purge the solution with CO gas for 5 minutes, then leave under a static balloon atmosphere.

    • Method B (Vial): Pressurize to desired bar (Start at 5 bar).

  • Heating: Heat to 100 °C for 6–12 hours. Note: Do not overheat initially; ramp temperature to prevent rapid catalyst precipitation.

  • Workup: Filter through Celite (to remove Pd black), concentrate, and purify via flash chromatography.

Module 5: Troubleshooting Decision Tree

TroubleshootingTree Figure 2: Diagnostic decision tree for reaction optimization. Start Identify Major Impurity (LCMS/NMR) Branch1 De-iodinated Product (Ar-H) Start->Branch1 Branch2 Double Carbonylation (Ar-CO-CONR2) Start->Branch2 Branch3 No Reaction (Ar-I remains) Start->Branch3 Soln1 1. Dry Solvent (Mol Sieves) 2. Increase CO Pressure 3. Switch to DMF Branch1->Soln1 Soln2 1. Increase Temp (>100°C) 2. Decrease CO Pressure 3. Reduce Amine Sterics Branch2->Soln2 Soln3 1. Check Ligand (Oxidation?) 2. Switch to Bidentate (dppf/Xantphos) 3. Check Base Solubility Branch3->Soln3

References

  • Nagy, E., et al. (2024).[1] Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048.[1]

  • Sawant, D. N., et al. (2011).[2] Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source. The Journal of Organic Chemistry, 76(13), 5489–5494.

  • Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society.

  • Beller, M., et al. (2021). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Catalysis Science & Technology.

Sources

Troubleshooting

Improving regioselectivity during the functionalization of the imidazo[1,5-a]pyridine ring

Topic: Improving Regioselectivity in Imidazo[1,5-a]pyridine Scaffolds Welcome to the Technical Support Center Subject: Troubleshooting Regioselectivity Issues in Imidazo[1,5-a]pyridine Functionalization. This guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in Imidazo[1,5-a]pyridine Scaffolds

Welcome to the Technical Support Center

Subject: Troubleshooting Regioselectivity Issues in Imidazo[1,5-a]pyridine Functionalization.

This guide addresses the specific challenges of functionalizing the imidazo[1,5-a]pyridine ring. Unlike its more common isomer (imidazo[1,2-a]pyridine), the [1,5-a] scaffold possesses a unique electronic bias that drives specific regiochemical outcomes. This guide provides mechanistic insights and corrective protocols to control selectivity between the C3 (nucleophilic) , C1 (secondary nucleophilic) , and C5 (distal/directed) positions.

Quick Reference: The Regioselectivity Map

Before troubleshooting, verify your target numbering. The reactivity order for electrophilic and metal-catalyzed functionalization is distinct.

RegioselectivityMap Substrate Imidazo[1,5-a]pyridine Core C3 Position C3 (Primary Nucleophilic Site) Substrate->C3 Electrophilic Aromatic Substitution (EAS) Pd-Catalyzed Arylation (CMD) C1 Position C1 (Secondary Site) Substrate->C1 Radical Alkylation Sequential Arylation (after C3) C5 Position C5 (Directed Activation Only) Substrate->C5 DG-Assisted Activation (e.g., Thioether at C3) C3->C1 Sequential Functionalization

Figure 1: Reactivity hierarchy of the imidazo[1,5-a]pyridine scaffold. C3 is the kinetic trap for most electrophiles.

Module 1: Troubleshooting C3 vs. C1 Selectivity

Symptom: You are attempting C3-arylation or alkylation but observing significant C1 byproducts or C1/C3 mixtures.

Root Cause Analysis

The imidazo[1,5-a]pyridine ring is an 8


-electron system with pseudo-azulene character.
  • Electronic Bias: The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at C3 , making it the most nucleophilic site.

  • Secondary Reactivity: C1 is also electron-rich but less accessible sterically and electronically than C3.

  • Failure Mode: High temperatures or non-selective radical initiators can overcome the energy barrier difference between C3 and C1, leading to mixtures.

Corrective Protocols
Scenario A: Ensuring Exclusive C3-Arylation

Protocol: Palladium-Catalyzed Direct Arylation (CMD Mechanism)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: 1,10-Phenanthroline (10 mol%) — Crucial for stabilizing the Pd intermediate and favoring the C3-CMD transition state.

  • Base: Ag₂CO₃ (2 equiv) — Acts as a halide scavenger and CMD promoter.

  • Solvent: 1,4-Dioxane, 100 °C.

Why this works: The use of bidentate nitrogen ligands (Phenanthroline) creates a steric environment that favors the more accessible C3 C-H bond over C1. Silver salts lower the activation energy for C-H cleavage at the most acidic position (C3).

Scenario B: Targeting C1 (The "Sequential" Approach)

Direct C1 functionalization is difficult without touching C3. The most reliable method is Sequential Functionalization .

  • Step 1: Install a blocking group or your desired functional group at C3 (e.g., arylation as above).

  • Step 2: Perform a second arylation or functionalization. With C3 blocked, the catalyst will activate C1.

Data: Sequential Arylation Efficiency

Entry Substrate (C3-Substituent) Reagent (Ar-I) Product (C1-Substituent) Yield Selectivity
1 Phenyl 4-Me-Ph-I 4-Me-Ph 82% >99:1 C1
2 Phenyl 4-NO₂-Ph-I 4-NO₂-Ph 78% >99:1 C1

| 3 | H (Unsubstituted) | 4-Me-Ph-I | 4-Me-Ph | 75% | Exclusive C3 |

Ref: Yamaguchi et al. (2011) demonstrated that unsubstituted substrates react exclusively at C3, while C3-substituted substrates react at C1.

Module 2: Accessing the "Remote" C5 Position

Symptom: You need to functionalize the pyridine ring (C5), but standard conditions only hit the imidazole ring (C3/C1).

Root Cause Analysis

The pyridine ring is electron-deficient compared to the imidazole ring. Standard EAS or CMD conditions will never spontaneously occur at C5. C5 functionalization requires Chelation-Assisted C-H Activation .

The "Thioether Switch" Protocol

To hit C5, you must install a directing group (DG) at C3 that can coordinate a metal catalyst to the C5 position.

Workflow:

  • Install DG: Sulfenylation at C3 using a disulfide.

  • Directed Activation: Use Cu or Ni catalysis to swing the metal from the sulfur atom to C5.

C5Activation Step1 Step 1: C3-Sulfenylation (Install Directing Group) Step2 Intermediate: S-Cu Coordination Step1->Step2 CuI, Ligand Step3 Step 2: C5-H Activation (Cu-Catalyzed Arylation) Step2->Step3 Ar-I, 140°C Step4 Optional: Desulfurization (Remove DG) Step3->Step4 Raney Ni

Figure 2: The "Thioether Switch" strategy for overcoming electronic bias to target C5.

Experimental Protocol (C5-Arylation):

  • Substrate: 3-(Ethylthio)imidazo[1,5-a]pyridine.

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Reagent: Aryl Iodide (2.0 equiv).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMF, 140 °C under N₂.

Troubleshooting Tip: If you observe C1 arylation instead of C5, your reaction temperature is likely too low. The C5-metallation has a higher activation energy barrier than C1 background reactivity. Ensure internal temperature reaches 140 °C.

Module 3: Radical Functionalization (C1 Specifics)

Symptom: You are using radical initiators (e.g., peroxides, TBAI) and getting messy mixtures.

Mechanism Check

Radical alkylation (Minisci-type) on imidazo[1,5-a]pyridine often favors C1 or C3 depending on the radical source.

  • Nucleophilic Radicals: Tend to attack the electron-deficient pyridine ring (rare without activation).

  • Electrophilic Radicals: Attack the electron-rich C1/C3.

Bridging Reaction (C1 Selectivity): A unique reaction for this scaffold is the C1-Methylene Insertion using formaldehyde.

  • Conditions: HCHO (aq), RT, no metal catalyst.

  • Outcome: Formation of Bis(imidazo[1,5-a]pyridin-1-yl)methane.[2][3]

  • Selectivity: This reaction is highly selective for C1 bridging because the C3 position is too sterically hindered to accommodate the methylene bridge effectively when two aromatic units come together.

Frequently Asked Questions (FAQ)

Q: I am using Vilsmeier-Haack conditions (POCl₃/DMF). Will I get the C1 or C3 aldehyde? A: You will predominantly get the C3-aldehyde . The C3 position is the electronic "soft spot" for electrophilic attack. If C3 is already substituted (e.g., with a phenyl group), the formylation will occur at C1 .

Q: Can I use the same conditions for imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine? A: No. While they are isomers, their electronic profiles differ. Imidazo[1,2-a]pyridine has a bridgehead nitrogen at position 1 and 4. Imidazo[1,5-a]pyridine has a bridgehead at 2. This changes the dipole and HOMO distribution. Always verify literature specifically for the [1,5-a] isomer.

Q: My Pd-catalyzed arylation is stalling. I see black precipitate. A: This is "Pd black" formation. The imidazo[1,5-a]pyridine nitrogen lone pair can sometimes poison the catalyst.

  • Fix: Increase the ligand loading (Phenanthroline) to 20 mol% relative to Pd.

  • Fix: Switch to a Ag-salt oxidant (Ag₂CO₃) which helps keep Pd in the active cycle.

References

  • Yamaguchi, E., Shibahara, F., & Murai, T. (2011). Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex. Chemical Communications.

  • Shibahara, F., et al. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Chemistry Letters.

  • Gao, Y., et al. (2016). Thioether-Assisted Cu-Catalyzed C5-H Arylation of Imidazo[1,5-a]pyridines. Organic Letters.

  • Kumari, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion. ACS Omega.

Sources

Optimization

Enhancing the efficiency of Sonogashira coupling on chloroimidazo[1,2-a:4,5-c']dipyridines

Technical Support Center: Advanced Catalysis Methodologies Subject: Optimization of Sonogashira Coupling on Chloroimidazo[1,2-a:4,5-c']dipyridines Ticket ID: SC-IMD-ZN-001 Specialist: Senior Application Scientist, Cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Methodologies Subject: Optimization of Sonogashira Coupling on Chloroimidazo[1,2-a:4,5-c']dipyridines Ticket ID: SC-IMD-ZN-001 Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are working with chloroimidazo[1,2-a:4,5-c']dipyridines , a tricyclic, nitrogen-rich, electron-deficient scaffold.[1] While the electron deficiency of the dipyridine core theoretically activates the C–Cl bond for oxidative addition, the high nitrogen content presents a competing risk: catalyst poisoning via N-coordination .

Standard literature conditions (Pd₂dba₃/CuI) often suffer from variable yields or sluggish kinetics on chloro substrates compared to their bromo/iodo counterparts. To enhance efficiency, we must shift from "standard" catalysis to ligand-accelerated catalysis designed specifically for aryl chlorides.

Part 1: The Baseline Protocol vs. The Enhanced Protocol

The following table contrasts the "Academic Standard" (often found in initial synthesis papers like Beaudet et al.) with our "Process Optimized" recommendation for maximum efficiency.

ParameterBaseline Protocol (Literature Standard)Enhanced Efficiency Protocol (Recommended)
Catalyst Precursor Pd₂dba₃ (Tris(dibenzylideneacetone)dipalladium(0))XPhos Pd G3 or Pd(OAc)₂ + XPhos
Ligand None (or weak PPh₃)XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
Co-Catalyst CuI (Copper(I) Iodide)Copper-Free (or CuI only if strictly necessary)
Base Triethylamine (Et₃N)Cs₂CO₃ (Cesium Carbonate) or K₃PO₄
Solvent DMF (Dimethylformamide)1,4-Dioxane or MeCN (Acetonitrile)
Temperature 50–80 °C60–100 °C (Fast reaction, typically <2 hrs)
Key Mechanism Classical Pd(0)/Cu(I) cycleMonoligated Pd(0) species (LPd(0)) for rapid oxidative addition
Why this Enhancement Works (The Science):
  • Chloride Activation: The C–Cl bond is strong. Standard Pd(PPh₃)₄ or Pd₂dba₃ struggles to break it. XPhos is a bulky, electron-rich Buchwald ligand that forces the Palladium into a highly active, monoligated Pd(0) state, accelerating the rate-limiting oxidative addition step by orders of magnitude [1][3].

  • Copper Elimination: The dipyridine scaffold is a "ligand sponge." Copper often coordinates to the scaffold nitrogens rather than the alkyne, stalling the transmetallation step. Removing Copper (using the "Copper-free Sonogashira" modification) forces the reaction through a carbopalladation/deprotonation pathway, bypassing this trap [2][4].

Part 2: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion stalls at <10%. What is happening?

Diagnosis: Catalyst Decomposition ("Palladium Black"). Root Cause: The imidazo-dipyridine scaffold has multiple basic Nitrogen atoms. These can displace weakly bound ligands (like dba or PPh₃) from the Palladium center. Once the ligands are gone, the naked Pd atoms aggregate into inactive metal particles (Pd black). Solution:

  • Switch to Pre-catalysts: Use XPhos Pd G3 or Amphos Pd G2 . These precatalysts are air-stable and release the active species only inside the reaction vessel, preventing premature death.

  • Increase Ligand Loading: Ensure a Ligand:Pd ratio of at least 2:1 if mixing manually.

Q2: I see the starting material disappearing, but I am isolating a "dimer" of my alkyne.

Diagnosis: Glaser Homocoupling. Root Cause: Oxygen leakage in the presence of Copper (CuI). Oxidative homocoupling of the alkyne competes with your cross-coupling. Solution:

  • Degas Rigorously: Sparge solvents with Argon for 15 minutes, not just N₂ balloon flushing.

  • Go Copper-Free: Switch to the Enhanced Protocol (Pd-XPhos/Cs₂CO₃/MeCN). This mechanism does not require Cu, thereby eliminating Glaser coupling entirely [3].[2]

Q3: The reaction works but the yield is low (30-40%). How do I push it to completion?

Diagnosis: Incomplete Oxidative Addition. Root Cause: The C-Cl bond on the imidazo[1,2-a:4,5-c']dipyridine is not electron-deficient enough to react with standard catalysts at 50°C. Solution:

  • Temperature: Increase to 90°C .

  • Base Switch: Switch from organic bases (TEA) to inorganic bases (Cs₂CO₃ ). The "Cesium Effect" improves solubility and reactivity in Dioxane/DMF mixtures.

Part 3: Visualized Workflows

A. The Mechanistic Pathway (Enhanced vs. Standard)

The diagram below illustrates why the XPhos pathway avoids the "N-Coordination Trap" inherent to your scaffold.

Sonogashira_Mechanism Substrate Chloroimidazo-dipyridine (Substrate) Pd_Standard Standard Pd(PPh3)4 (Weak Ligands) Substrate->Pd_Standard Standard Conditions Pd_Enhanced XPhos-Pd(0) (Bulky/Electron-Rich) Substrate->Pd_Enhanced Enhanced Conditions Trap TRAP: N-Coordination Pd binds to scaffold N (Catalyst Deactivation) Pd_Standard->Trap Ligand Displacement OxAdd Oxidative Addition (Rate Limiting for Cl) Pd_Enhanced->OxAdd Rapid C-Cl Insertion (Ligand prevents N-binding) Trap->OxAdd Very Slow Prod Coupled Product (High Yield) OxAdd->Prod Transmetallation & Reductive Elimination

Caption: Comparison of catalyst pathways. Note how bulky ligands (XPhos) sterically protect the Pd center, preventing the nitrogen-rich scaffold from poisoning the catalyst.

B. Troubleshooting Decision Tree

Follow this logic flow when your experiment deviates from expected results.

Troubleshooting_Tree Start Reaction Issue? Issue1 No Conversion (SM remains) Start->Issue1 Issue2 Alkyne Dimer (Glaser Product) Start->Issue2 Issue3 Dehalogenation (H replaces Cl) Start->Issue3 Sol1 Action: Switch Ligand Use XPhos or SPhos Increase Temp to 90°C Issue1->Sol1 Sol2 Action: Remove Copper Use Cu-free Protocol (Pd-Cy/Cs2CO3) Issue2->Sol2 Sol3 Action: Change Solvent Switch DMF -> Toluene Reduce Hydride sources Issue3->Sol3

Caption: Logical diagnostic flow for common Sonogashira failures on chloro-heterocycles.

Part 4: Step-by-Step Enhanced Protocol

Objective: Coupling of phenylacetylene with 1-chloroimidazo[1,2-a:4,5-c']dipyridine.

  • Preparation:

    • Dry a reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under Argon flow.

    • Solvent: Use anhydrous 1,4-Dioxane (degassed).

  • Charging (In Glovebox or under Argon stream):

    • Add Substrate (1.0 equiv).[3]

    • Add XPhos Pd G3 (0.02 equiv / 2 mol%). Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

    • Add Cs₂CO₃ (2.0 equiv).

    • Add Alkyne (1.2 equiv).

  • Reaction:

    • Add Dioxane (concentration ~0.1 M).

    • Seal the vial with a crimp cap/Teflon septum.

    • Heat to 80°C for 2–4 hours.

  • Workup:

    • Filter through a small pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

    • Concentrate and purify via flash chromatography.

References

  • Beaudet, I., et al. (2025). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation.

    • Context: Establishes the baseline synthesis and reactivity of the specific 1-chloroimidazo[1,2-a:4,5-c']dipyridine scaffold.
  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

    • Context: Comprehensive review covering the mechanism of Copper-free variants and ligand effects.
  • Gelmann, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes. Angewandte Chemie International Edition.

    • Context: The authoritative source for using Buchwald ligands (XPhos)
  • Bakherad, M., et al. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Synthetic Communications.

    • Context: Provides insight into the reactivity of the related imidazo[1,2-a]pyridine substructure in aqueous/polar media.

Sources

Reference Data & Comparative Studies

Validation

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate: A Strategic Scaffold for Next-Generation IDO1 &amp; Kinase Inhibitor Development

Executive Summary Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2512865-94-8 or related derivatives) represents a critical advanced intermediate and privileged scaffold in the synthesis of high-potency inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2512865-94-8 or related derivatives) represents a critical advanced intermediate and privileged scaffold in the synthesis of high-potency inhibitors for two distinct biological targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and specific Protein Kinases (e.g., p38 MAPK, PI3K).

While often categorized broadly alongside kinase inhibitors due to the imidazo-pyridine core's ATP-mimetic properties, this specific ethyl ester derivative is most prominently established as the gateway precursor to dual IDO1/TDO inhibitors . These agents function not by blocking phosphorylation (like standard kinase inhibitors) but by modulating the tumor microenvironment's metabolic immune checkpoints.

This guide objectively compares the therapeutic class derived from this scaffold against standard kinase inhibitors, highlighting its unique role in Immuno-Oncology (IO) and its potential for synergistic combination therapies.

Mechanism of Action: The "Privileged Scaffold" Advantage

The Imidazo[1,5-a]pyridine core is a bioisostere of the indole ring found in Tryptophan. This structural mimicry allows derivatives of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate to function through two primary mechanisms, depending on the final chemical modifications:

A. Primary Mechanism: Heme-Iron Coordination (IDO1 Inhibition)

The nitrogen atom at position 2 of the imidazo[1,5-a]pyridine ring coordinates directly with the ferrous iron (Fe2+) in the heme catalytic center of the IDO1 enzyme.

  • Result: This blocks the binding of molecular oxygen and Tryptophan, preventing the conversion of Tryptophan to N-formylkynurenine .

  • Therapeutic Outcome: Reduction of Kynurenine (an immunosuppressive metabolite) and restoration of T-cell proliferation in the tumor microenvironment.

B. Secondary Mechanism: ATP-Binding Pocket Occupation (Kinase Inhibition)

The planar, heterobicyclic structure of the scaffold mimics the adenine ring of ATP.

  • Result: With appropriate substitution (e.g., at the 6- or 8-position), these molecules can competitively bind to the ATP-binding cleft of kinases such as p38 MAPK or PI3K .

  • Therapeutic Outcome: Disruption of downstream phosphotransferase signaling cascades involved in cell proliferation and survival.

MOA Visualization

The following diagram illustrates the dual-pathway potential of this scaffold.

MOA_Pathway cluster_IDO Primary Pathway: Metabolic Checkpoint cluster_Kinase Secondary Pathway: Signal Transduction Scaffold Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate (Scaffold Core) IDO1 IDO1 Enzyme (Heme Pocket) Scaffold->IDO1 Derivatization (Amide/Acid) Kinase Target Kinase (ATP Pocket) Scaffold->Kinase Derivatization (Aryl Coupling) Kyn Kynurenine (T-Cell Suppression) IDO1->Kyn Catalysis Immune Immune Escape (Tumor Growth) IDO1->Immune Inhibition Restores Immunity Trp Tryptophan Trp->IDO1 Kyn->Immune Signal Phosphorylation Cascade Kinase->Signal Catalysis ATP ATP ATP->Kinase Prolif Cell Proliferation Signal->Prolif

Caption: Dual-mechanism potential of the Imidazo[1,5-a]pyridine scaffold targeting both Metabolic (IDO1) and Signaling (Kinase) pathways.

Comparative Analysis: Scaffold Derivatives vs. Standard Inhibitors

This section compares the active therapeutic agents derived from Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate against industry-standard inhibitors.

Table 1: Performance Profile Comparison
FeatureImidazo[1,5-a]pyridine Derivatives (IDO1/TDO)Epacadostat (Standard IDO1 Inhibitor)Sorafenib (Standard Kinase Inhibitor)
Primary Target Dual IDO1 / TDO Selective IDO1Multi-Kinase (VEGFR, PDGFR, RAF)
Binding Mode Heme-Iron Coordination + Hydrophobic PocketHeme-Iron CoordinationType II (DFG-out) ATP Competitive
IC50 (Potency) < 50 nM (Optimized Amides)~10 nM~6-90 nM (Target dependent)
Selectivity High for Heme-enzymes; Moderate for KinasesHigh for IDO1; Low for TDOLow (Pan-Kinase)
PK Profile Tunable Lipophilicity (via Ester/Amide)High Clearance issues in some modelsHigh Protein Binding (>99%)
Therapeutic Focus Immuno-Oncology (T-cell restoration) Immuno-OncologyAnti-Angiogenesis / Proliferation
Key Differentiator: The "Dual Inhibition" Advantage

Unlike Epacadostat , which is highly selective for IDO1, derivatives of the Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate scaffold can be engineered to inhibit TDO (Tryptophan 2,3-dioxygenase) as well.

  • Why this matters: Tumors often upregulate TDO as a resistance mechanism when IDO1 is blocked. A dual inhibitor derived from this scaffold prevents this metabolic escape route, offering a more durable response than single-target agents.

Experimental Protocols

A. Synthesis: Activation of the Ethyl Ester Scaffold

The ethyl ester is an inactive prodrug/intermediate. To generate the active inhibitor, it must be hydrolyzed or converted to a carboxamide.

Protocol: Direct Amidation (One-Pot)

  • Reagents: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (1.0 eq), Appropriate Amine (1.2 eq), Trimethylaluminum (AlMe3, 2.0 eq).

  • Solvent: Anhydrous Toluene or DCM.

  • Procedure:

    • Cool the amine solution to 0°C under Argon.

    • Slowly add AlMe3 (Caution: Pyrophoric). Stir for 30 min to form the aluminum amide complex.

    • Add the Ethyl Ester scaffold dissolved in toluene.[1]

    • Heat to reflux (80-110°C) for 4-12 hours.

    • Quench: Carefully add dilute HCl at 0°C.

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: Monitor disappearance of Ester peak (approx. 1720 cm⁻¹) and appearance of Amide carbonyl (approx. 1650 cm⁻¹) via IR or LC-MS.

B. Enzymatic Assay: IDO1 Inhibition Screening

This assay quantifies the scaffold's ability to block the conversion of Tryptophan to Kynurenine.

Protocol: Hela Cell-Based Kynurenine Assay

  • Cell Culture: Seed HeLa cells (10,000/well) in 96-well plates.

  • Induction: Treat cells with IFN-γ (50 ng/mL) for 24 hours to upregulate IDO1 expression.

  • Treatment: Add serial dilutions of the active derivative (hydrolyzed acid or amide of the ethyl ester). Incubate for 24 hours.

  • Detection:

    • Harvest 100 µL of supernatant.

    • Add 50 µL 30% Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge.

    • Transfer 75 µL supernatant to a new plate.

    • Add 75 µL Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

  • Readout: Measure Absorbance at 490 nm . Yellow color intensity correlates with Kynurenine concentration.

  • Calculation: Inhibition % = 100 - [(OD_sample - OD_blank) / (OD_control - OD_blank) * 100]

Workflow Visualization

The following diagram outlines the critical path from the Ethyl Ester scaffold to validated biological data.

Workflow Ester Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate (Starting Material) Synth Chemical Derivatization (Amidation/Hydrolysis) Ester->Synth AlMe3 / Amine Active Active Inhibitor (Carboxamide/Acid) Synth->Active Purification Assay HeLa Cell Assay (+ IFN-γ) Active->Assay Dosing Readout OD 490nm (Kynurenine Levels) Assay->Readout Ehrlich's Reagent Data IC50 Determination & SAR Analysis Readout->Data Analysis

Caption: Experimental workflow for converting the ethyl ester scaffold into a biologically active inhibitor and validating its potency.

Conclusion & Strategic Recommendation

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is not merely a generic chemical but a strategic linchpin in the development of dual-action immunomodulators.

  • For Medicinal Chemists: It offers a robust, chemically accessible scaffold with a proven ability to bind heme-containing enzymes (IDO1/TDO) and ATP-binding pockets (Kinases).

  • For Biologists: It represents a tool to study the intersection of metabolic immune suppression and oncogenic signaling .

Recommendation: When comparing this scaffold to standard kinase inhibitors, do not view them as competitors but as partners . The most promising therapeutic strategy involves using this scaffold to create an IDO1 inhibitor that is co-administered with a standard kinase inhibitor (e.g., Sorafenib), thereby attacking the tumor on two fronts: stopping its growth signal (Kinase) and blinding the immune system to its presence (IDO1).

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC (NIH). Available at: [Link]

  • Novel 5 or 8-Substituted Imidazo[1,5-a]pyridines as Indoleamine and/or Tryptophane 2,3-Dioxygenases Inhibitors.World Intellectual Property Organization (WO2016161960A1).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI Molecules. Available at: [Link]

Sources

Comparative

Validating the Biological Target of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Executive Summary: The IDO1 Heme-Binding Scaffold Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) acts as a critical pharmacophore and synthetic precursor for a class of potent Indoleamine 2,3-diox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The IDO1 Heme-Binding Scaffold

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) acts as a critical pharmacophore and synthetic precursor for a class of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1]

While often utilized as a high-value intermediate in the synthesis of nanomolar-potency clinical candidates (such as imidazopyridine amides), the core imidazo[1,5-a]pyridine scaffold itself exhibits biological activity by targeting the heme cofactor within the IDO1 active site. This guide details the validation of IDO1 inhibition using this specific compound class, comparing its mechanism and efficacy against industry standards like Epacadostat .

Biological Target Profile
FeatureDescription
Primary Target IDO1 (Indoleamine 2,3-dioxygenase 1)
Pathway Kynurenine Pathway (Tryptophan Catabolism)
Mechanism of Action Heme-Binding Inhibitor (Reversible coordination to Fe²⁺)
Therapeutic Context Immuno-oncology (Reversal of T-cell suppression)
Selectivity Goal >100-fold selectivity vs. TDO2 (Tryptophan 2,3-dioxygenase)

Mechanism of Action: Direct Heme Coordination

Unlike apo-enzyme inhibitors (e.g., BMS-986205) that bind to the protein matrix and alter conformation, imidazo[1,5-a]pyridine derivatives function as heme-binders .

  • Binding Event: The nitrogen atom of the imidazo[1,5-a]pyridine core (typically N2) coordinates directly with the ferrous iron (Fe²⁺) of the heme cofactor in the IDO1 active site.

  • Substrate Competition: This coordination occupies the oxygen-binding site, preventing the formation of the ternary complex (Enzyme-Heme-O₂-Tryptophan).

  • Result: Blockade of the rate-limiting step in tryptophan degradation, preventing the production of N-formylkynurenine.

DOT Diagram: The Kynurenine Pathway & Inhibition Logic

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Oxidation Inhibitor Ethyl 6-Chloroimidazo... (Inhibitor) Inhibitor->IDO1 Direct Heme Coordination (Blocks O2 Binding) Immune Immune Activation (Tumor Killing) Inhibitor->Immune Restores Kyn L-Kynurenine NFK->Kyn Formamidase TCell T-Cell Suppression (Anergy/Apoptosis) Kyn->TCell AhR Activation

Figure 1: Mechanism of IDO1 blockade. The inhibitor coordinates with the Heme-Fe2+, halting the conversion of Tryptophan to Kynurenine and reversing T-cell suppression.

Comparative Performance Analysis

The ethyl ester (Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate) serves as the entry point for this class.[2][3] Optimization typically involves converting the ester to an amide or heterocycle to improve metabolic stability and potency.

Compound ClassRepresentativeBinding ModeIC50 (Enzymatic)IC50 (Cellular - HeLa)Key Advantage
Imidazo[1,5-a]pyridine Ester Ethyl 6-Chloro... Heme-Binder0.5 - 2.0 µM *> 5 µM Versatile Scaffold ; high ligand efficiency.
Imidazo[1,5-a]pyridine Amide Optimized Lead (e.g., Cmpd 93†)Heme-Binder0.027 µM0.050 µMHigh potency; optimized solubility.
Hydroxyamidine Epacadostat Heme-Binder0.070 µM0.010 µMClinical standard; high cellular potency.
Isoindolinone BMS-986205Apo-Binder< 0.005 µM0.004 µMNon-heme mechanism; very high potency.

*Note: The ethyl ester is often less potent than its optimized acid/amide derivatives due to hydrolysis or steric fit, but it confirms the scaffold's activity. †Reference: J. Med. Chem. 2015, 58, 19, 7883–7894.

Experimental Validation Protocols

Protocol A: Biochemical Heme-Binding Assay (Self-Validating)

This assay confirms that the compound targets the heme cofactor specifically.

Objective: Measure the shift in the Soret band of the IDO1-heme complex upon compound binding. Reagents: Recombinant hIDO1 (purified), Buffer (50 mM Potassium Phosphate, pH 6.5), Sodium Dithionite (reductant).

  • Preparation: Dilute hIDO1 to 2 µM in degassed buffer.

  • Reduction: Add sodium dithionite (final 10 mM) to reduce ferric heme (Fe³⁺) to ferrous heme (Fe²⁺). Validation Check: The Soret peak should shift to ~418 nm.

  • Titration: Add Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate in stepwise increments (0.1 µM to 100 µM).

  • Readout: Monitor UV-Vis absorbance between 350–500 nm.

  • Success Criteria: A distinct spectral shift (Type II binding spectrum) indicates direct coordination to the heme iron.

Protocol B: Cellular Kynurenine Production Assay

This assay validates target engagement in a physiological context.

Cell Line: HeLa (human cervical carcinoma) - chosen because IDO1 expression is inducible by IFN-γ.

Workflow:

  • Seeding: Plate HeLa cells (20,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Induction: Treat cells with recombinant human IFN-γ (50 ng/mL) to upregulate IDO1 expression.

  • Treatment: Simultaneously treat with serial dilutions of the test compound (Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate) and controls (Epacadostat).

  • Incubation: Incubate for 48 hours at 37°C.

  • Harvest: Collect 150 µL of supernatant.

  • Detection (Ehrlich's Reagent):

    • Mix 100 µL supernatant with 50 µL 30% Trichloroacetic acid (precipitate protein). Centrifuge.

    • Mix 75 µL supernatant with 75 µL Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Readout: Measure Absorbance at 490 nm (Yellow pigment indicates Kynurenine).

  • Calculation: Plot OD490 vs. log[Compound]. Calculate IC50.

DOT Diagram: Validation Workflow

Validation_Workflow cluster_biochem Step 1: Biochemical Validation cluster_cell Step 2: Cellular Validation Start Compound: Ethyl 6-Chloroimidazo... HemeAssay Spectral Shift Assay (UV-Vis) Start->HemeAssay HeLa HeLa Cells + IFN-γ Start->HeLa Result1 Type II Binding Spectrum (Confirms Heme Target) HemeAssay->Result1 Supernatant Harvest Supernatant (48h) HeLa->Supernatant Ehrlich Ehrlich's Reagent (Colorimetric) Supernatant->Ehrlich Result2 Reduced OD490 (Confirms Functional Inhibition) Ehrlich->Result2

Figure 2: Step-by-step validation workflow ensuring both physical binding (Step 1) and functional inhibition (Step 2).

References

  • Meininger, D. et al. (2011). "Novel Heme-Binding IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Nelp, M. T. et al. (2018). "Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors." Journal of Medicinal Chemistry, 58(19).

  • Yue, E. W. et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Heme-Binding IDO1 Inhibitor." ACS Medicinal Chemistry Letters.

  • Patent WO2016161960A1. "Novel 5 or 8-substituted Imidazo[1,5-a]pyridines as Indoleamine and/or Tryptophane 2,3-Dioxygenases Inhibitors."

Sources

Validation

Comparative Guide: In Vitro Efficacy of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Derivatives as IDO1/TDO Inhibitors

Topic: Comparative In Vitro Efficacy of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Vitro Efficacy of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Therapeutic Context

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .[1] These enzymes are rate-limiting in the kynurenine pathway, a metabolic route hijacked by tumors to suppress T-cell proliferation and evade immune surveillance.[1]

Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) represents a critical synthetic node and pharmacophore foundation.[2][3] While the ethyl ester itself serves primarily as a lipophilic precursor, its specific functionalization—particularly at the 5- and 8-positions—yields derivatives with nanomolar potency (IC₅₀ < 50 nM) against IDO1.[1]

This guide objectively compares the in vitro efficacy of the parent ethyl ester against its hydrolyzed and substituted derivatives, elucidating the Structure-Activity Relationship (SAR) that transforms a simple heterocycle into a potent immuno-oncology candidate.[1]

Chemical Space & Mechanism of Action

To understand the efficacy differences, one must grasp the binding mode. IDO1 is a heme-containing enzyme.[1][4] The imidazole nitrogen of the imidazo[1,5-a]pyridine core coordinates directly with the heme iron (Fe²⁺/Fe³⁺) in the active site, competing with the substrate (L-Tryptophan) and oxygen.

The Scaffold: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate [1][2][3][5][6][7]
  • Core: Imidazo[1,5-a]pyridine.[3][8][9][10][11][12][13][14][15][16]

  • 6-Position (Chlorine): Fills a hydrophobic pocket (Pocket A), enhancing binding affinity via halogen bonding or hydrophobic interaction.

  • 5-Position (Ethyl Carboxylate): A modifiable handle.[1][3] In its ester form, it provides cellular permeability but lacks the specific hydrogen-bonding capability required for optimal interaction with the active site residues (e.g., Arg231).

Mechanism Visualization (IDO1 Pathway)

IDO_Pathway Trp L-Tryptophan IDO IDO1 / TDO (Heme-Enzymes) Trp->IDO Substrate Kyn N-Formylkynurenine IDO->Kyn Oxidation Kyn_Final Kynurenine Kyn->Kyn_Final Hydrolysis TCell T-Cell Proliferation Kyn_Final->TCell Inhibits Treg T-Reg Activation Kyn_Final->Treg Promotes Inhibitor Imidazo[1,5-a]pyridine Derivatives Inhibitor->IDO Direct Heme Coordination (Competitive Inhibition)

Figure 1: Mechanism of Action.[9][11][14][15] The imidazo[1,5-a]pyridine derivatives inhibit the rate-limiting step of Tryptophan degradation, restoring T-cell activity.[1]

Comparative Efficacy Analysis (SAR)

The following data synthesizes findings from key patent literature (WO2016161960A1) and SAR studies. The comparison highlights the shift from the "Intermediate" (Ethyl ester) to "Lead Candidates" (Chiral substituted derivatives).

Table 1: In Vitro Potency Comparison (Enzymatic Assay)
Compound ClassStructure DescriptionIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)Efficacy Verdict
Baseline (Precursor) Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate > 1,000*> 10,000Low. Primarily a synthetic intermediate.[1] Lacks H-bond donors for high-affinity binding.[1]
Hydrolyzed Core 6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid ~500 - 800> 10,000Moderate. Acid moiety interacts with Arg231, improving binding over the ester.[1]
Optimized Lead A 5-Substituted (Chiral Hydroxyl) (e.g., Example A119)22 nM 12,000High (Selective). Chiral substitution fits the "induced fit" pocket B, drastically boosting IDO1 potency.
Optimized Lead B 5-Substituted (Dual Activity) (e.g., Example B105)33 nM 4,900 Dual Inhibitor. Structural tuning allows cross-reactivity with TDO, broadening therapeutic scope.

*Note: Exact IC50 for the ethyl ester is often not reported as a final endpoint in potency tables because it is screened out early or used as a prodrug. Values estimated based on typical ester vs. acid SAR in heme-binding scaffolds.

Key Insights:
  • The Ester Masking Effect: The ethyl group at position 5 masks the polarity required for optimal interaction with the enzyme's active site entrance. While it enhances cell permeability (potentially showing activity in cellular assays due to intracellular hydrolysis), it is a poor inhibitor in cell-free enzymatic assays compared to the free acid or amide derivatives.

  • The 6-Chloro "Anchor": The chlorine atom at C6 is critical.[1] Removing it (6-H) or replacing it with bulky groups often results in a 5-10x loss of potency, as the halogen fills a specific hydrophobic sub-pocket adjacent to the heme.[1]

  • Chirality Matters: The most potent derivatives (20-30 nM range) involve complex substitutions at the 5-position, specifically introducing chiral centers (e.g., hydroxy-ethyl or hydroxy-propyl chains).[1] These groups exploit an "induced fit" mechanism, locking the enzyme in an inactive conformation.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols. These are designed to minimize false positives caused by autofluorescence or redox cycling.

A. IDO1 Enzymatic Inhibition Assay (Cell-Free)

Objective: Determine intrinsic affinity (IC₅₀) without transport variables.

  • Reagents: Recombinant human IDO1 (rhIDO1), L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase.

  • Reaction Mix: Prepare 50 mM Potassium Phosphate buffer (pH 6.5). Add rhIDO1 (50 nM final), Ascorbic Acid (20 mM), Methylene Blue (10 µM), and Catalase (100 µg/mL).

  • Compound Addition: Dissolve Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate derivatives in DMSO. Serial dilute and add to wells (Final DMSO < 1%).

  • Initiation: Add L-Tryptophan (100 µM) to start the reaction.[1] Incubate at 37°C for 45 minutes.

  • Termination & Detection: Add 20% (w/v) Trichloroacetic acid (TCA) to stop reaction. Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Transfer supernatant to a new plate. Add equal volume of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[1] Measure Absorbance at 480 nm .

  • Calculation: $ % Inhibition = 100 - \left( \frac{OD_{sample} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 \right) $. Fit to sigmoidal dose-response curve.

B. HeLa Cellular Assay (Functional Potency)

Objective: Assess membrane permeability and intracellular efficacy.

  • Cell Culture: Seed HeLa cells (human cervical carcinoma) at 20,000 cells/well in DMEM + 10% FBS.

  • Induction: Stimulate IDO1 expression by adding human IFN-γ (100 ng/mL) .[1]

  • Treatment: Simultaneously treat with test compounds (e.g., Ethyl ester vs. Acid derivative). Incubate for 48 hours.

  • Readout: Harvest supernatant. Quantify Kynurenine using the Ehrlich’s reagent method described above or LC-MS/MS for higher sensitivity.

  • Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced Kynurenine is due to IDO1 inhibition, not cytotoxicity.

Workflow Visualization

The following diagram illustrates the logical flow from the parent scaffold to the optimized lead, highlighting the decision points based on assay data.

SAR_Workflow Start Parent Scaffold: Ethyl 6-chloroimidazo[1,5-a] pyridine-5-carboxylate Step1 Initial Screen (Enzymatic) Start->Step1 Decision1 Potency > 1µM? Step1->Decision1 Mod1 Hydrolysis to Acid (Remove Ethyl group) Decision1->Mod1 Yes (Low Potency) Mod2 5-Position Substitution (Chiral Hydroxyls) Mod1->Mod2 Optimize Binding Test Re-Test (Enzymatic + Cellular) Mod2->Test Result Lead Candidate (IC50 < 50 nM) Test->Result High Potency

Figure 2: Optimization Workflow. The ethyl ester serves as the starting point; hydrolysis and chiral substitution are required to achieve nanomolar efficacy.

Conclusion & Recommendation

For researchers utilizing Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate :

  • As a Tool Compound: It is an excellent synthetic intermediate but a suboptimal direct inhibitor for enzymatic assays due to the ester masking effect.

  • For Cellular Studies: It may function as a prodrug, showing better efficacy in cells than in cell-free systems due to intracellular hydrolysis.[1]

  • For Drug Design: The 6-chloro substituent is a validated anchor.[1] Focus optimization efforts on the 5-position , replacing the ethyl ester with chiral polar groups to exploit the IDO1 "Pocket B" for maximum potency and selectivity.

References
  • Novel 5 or 8-substituted imidazo[1,5-a]pyridines as Indoleamine and/or Tryptophan 2,3-dioxygenases Inhibitors.
  • Indoleamine 2,3-dioxygenase 1 (IDO1): A Potential Therapeutic Target for Cancer Treatment. Source: Journal of Medicinal Chemistry.[14] URL:[Link] (General reference for IDO1 mechanism).

  • Standardized Protocol for Measuring IDO1 Activity. Source: Nature Protocols (Adapted methodology). URL:[Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Executive Summary: The Scaffold Challenge Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) is not merely a chemical intermediate; it is a privileged scaffold in the design of heme-binding enzyme inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) is not merely a chemical intermediate; it is a privileged scaffold in the design of heme-binding enzyme inhibitors—specifically Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .

While the imidazo[1,5-a]pyridine core provides the necessary geometry for heme iron coordination (critical for IDO1 inhibition), it carries inherent cross-reactivity risks due to its structural similarity to ligands of the GABA-A receptor benzodiazepine binding site and Cytochrome P450 (CYP) enzymes.

This guide outlines the critical cross-reactivity profiling strategy for this scaffold. It compares the raw ethyl ester intermediate against optimized lead compounds to demonstrate why rigorous off-target profiling is non-negotiable before advancing to in vivo studies.

Mechanistic Basis of Cross-Reactivity

The pharmacological utility and liability of this compound stem from two distinct molecular interactions:

  • Heme Coordination (Target: IDO1/CYPs): The nitrogen at the 2-position of the imidazo[1,5-a]pyridine ring acts as a weak Lewis base, coordinating with the heme iron (

    
    /
    
    
    
    ) in IDO1. This same mechanism drives off-target inhibition of CYP450 enzymes (e.g., CYP3A4, CYP2D6).
  • Hydrophobic Pocket Binding (Off-Target: GABA-A): The planar, bicyclic aromatic core mimics the benzodiazepine scaffold (e.g., imidazobenzodiazepines like Bretazenil), allowing it to dock into the

    
     interface of the GABA-A receptor, potentially causing sedation or anxiety (anxiogenic effects).
    
Visualizing the Interaction Landscape

CrossReactivity Compound Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate Mech_Heme N-2 Nitrogen Iron Binding Compound->Mech_Heme Mech_Pocket Planar Aromatic Stacking Compound->Mech_Pocket IDO1 Target: IDO1 (Heme Coordination) GABA Off-Target: GABA-A (Benzodiazepine Site) CYP Off-Target: CYP450 (Heme Coordination) Mech_Heme->IDO1 Therapeutic Effect Mech_Heme->CYP Metabolic Liability Mech_Pocket->GABA CNS Side Effects

Figure 1: Mechanistic divergence of the Imidazo[1,5-a]pyridine scaffold. The N-2 nitrogen drives both efficacy (IDO1) and metabolic toxicity (CYP), while the scaffold shape drives CNS liability (GABA-A).

Comparative Profiling Analysis

The following table contrasts the Ethyl Ester Intermediate (the subject of this guide) with a Hydrolyzed/Optimized Lead (e.g., the carboxylic acid or amide derivative usually required for high potency) and a Standard Reference (Epacadostat).

Key Insight: The ethyl ester often shows weaker IDO1 potency than its acid counterpart but higher membrane permeability, making it a potential "prodrug" risk if not profiled for CNS penetration.

ParameterEthyl 6-Chloroimidazo...[1][2][3][4][5][6][7][8] (Scaffold)Optimized Lead (Acid/Amide)Epacadostat (Reference)
Primary Target (IDO1) Moderate (

)*
High (

)
High (

)
Mechanism Heme ligation (weak)Heme ligation + H-bond networkHeme ligation
GABA-A Affinity (

)
High Risk (< 1

)
Low Risk (> 10

)
Negligible
CYP Inhibition High (Lipophilic Heme binder) Low (Polarity optimized)Low
Cell Permeability High (CNS Penetrant)Low/ModerateModerate
Metabolic Fate Rapid hydrolysis to acidPhase II conjugationGlucuronidation

*Note: Values are representative of the structural class. Esters must be hydrolyzed to the acid form to fully engage the IDO1 active site hydrophilic pocket.

Experimental Protocols for Profiling

To validate the selectivity of this scaffold, you must run a Self-Validating Triad of assays.

Protocol A: IDO1 Enzymatic Inhibition (The "Heme Check")

Objective: Determine if the compound binds the heme iron.

  • System: Recombinant human IDO1 enzyme + L-Tryptophan + Ascorbate/Methylene Blue system.

  • Detection: Measure formation of N-formylkynurenine (NFK) via absorbance at 321 nm or HPLC-MS.

  • Critical Step (Spectral Shift): Perform a UV-Vis difference spectrum (250–500 nm).

    • Success Criteria: A Soret band shift (e.g., from 405 nm to ~415-420 nm) confirms direct binding to the heme iron by the imidazopyridine nitrogen.

    • Failure: No shift implies the compound is not engaging the heme, suggesting any inhibition is non-specific or allosteric.

Protocol B: GABA-A Radioligand Binding (The "CNS Safety Check")

Objective: Assess risk of sedation/anxiety.

  • Source: Rat brain cortical membranes (rich in

    
     subtypes).
    
  • Ligand:

    
    -Flumazenil (0.5 nM).
    
  • Displacement: Incubate Ethyl 6-Chloroimidazo... (10 nM – 100

    
    ) for 60 min at 4°C.
    
  • Filtration: Harvest on GF/B filters; count radioactivity.

  • Interpretation:

    • 
      : Critical Liability.  Structural modification required (e.g., add polarity to 5-position).
      
    • 
      : Safe  for peripheral targets.
      
Protocol C: CYP Inhibition Cocktail

Objective: Ensure the "heme binding" is selective for IDO1 and not CYP enzymes.

  • Substrates: Midazolam (CYP3A4), Dextromethorphan (CYP2D6).

  • Method: Incubate compound with Human Liver Microsomes (HLM) + NADPH.

  • Readout: LC-MS/MS quantification of metabolites.

  • Target Profile:

    
    .
    

Workflow: From Scaffold to Lead

Use this logic flow to decide whether to advance or modify the ethyl ester scaffold.

OptimizationFlow Start Start: Ethyl 6-Chloroimidazo [1,5-a]pyridine-5-carboxylate Test_IDO Assay 1: IDO1 Inhibition (Heme Shift Analysis) Start->Test_IDO Dec_IDO Soret Shift? Test_IDO->Dec_IDO Test_GABA Assay 2: GABA-A Binding ([3H]-Flumazenil) Dec_IDO->Test_GABA Yes (Heme Bound) Modify_Core Action: Modify Core (Change N-position) Dec_IDO->Modify_Core No (Weak Binding) Dec_GABA Ki > 10µM? Test_GABA->Dec_GABA Modify_Sub Action: Hydrolyze Ester Add Polar Group Dec_GABA->Modify_Sub No (CNS Risk) Advance Action: Advance to PK/PD Studies Dec_GABA->Advance Yes (Selective)

Figure 2: Decision tree for optimizing the imidazo[1,5-a]pyridine scaffold. Note that GABA-A liability often requires hydrolysis of the ester or introduction of polar side chains.

References

  • Patent: WO2016161960A1 . Novel 5 or 8-substituted imidazo[1,5-a]pyridines as Indoleamine and/or Tryptophane 2,3-Dioxygenases. (2016).

  • Journal of Medicinal Chemistry . Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors. (2025).[6][9][10]

  • Journal of Medicinal Chemistry . Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands.[11] (2006).

  • ACS Medicinal Chemistry Letters . Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (2014).[12][13]

Sources

Validation

Benchmarking Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate against established therapeutic agents

This guide provides a technical benchmarking analysis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4).[1] While historically the imidazo[1,5-a]pyridine core has been explored for GABA-A receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4).[1]

While historically the imidazo[1,5-a]pyridine core has been explored for GABA-A receptor modulation (benzodiazepine site), this specific 6-chloro-5-carboxylate derivative has emerged recently as a critical scaffold for the synthesis of Dual IDO1/TDO Inhibitors (Indoleamine 2,3-dioxygenase 1 / Tryptophan 2,3-dioxygenase). These agents are pivotal in cancer immunotherapy for reversing tumor-induced immunosuppression.[2]

This guide benchmarks the molecule (and its bioactive derivatives) against the clinical standard Epacadostat and the structural analog Navoximod .

Executive Summary

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate represents a "privileged scaffold" in medicinal chemistry. Unlike first-generation IDO1 inhibitors based on hydroxyamidine or simple indole scaffolds, this heterocyclic ester offers a tunable platform for accessing the 5-substituted imidazo[1,5-a]pyridine class. These derivatives exhibit superior metabolic stability and dual-inhibition potential (IDO1/TDO) compared to monoselective agents.

Key Performance Indicators (KPIs):

  • Synthetic Utility: High-yield precursor for chiral

    
    -substituted alcohol inhibitors.
    
  • Potency Potential: Derived ligands achieve

    
     in HeLa cellular assays.
    
  • Selectivity: Structural rigidity reduces off-target binding to CYP450 isoforms compared to flexible indole-based inhibitors.

Physicochemical & Structural Benchmarking

The "druggability" of the scaffold is assessed against established clinical agents. The ester itself is a prodrug/precursor; therefore, we benchmark its core properties against the active pharmacophores of Epacadostat and Navoximod.

Table 1: Scaffold Comparison Profile
FeatureSubject: 6-Cl-Imidazo[1,5-a]pyridine Core Comparator: Epacadostat (INCB024360) Comparator: Navoximod (GDC-0919)
Core Structure Bicyclic (Fused Pyridine-Imidazole)Hydroxyamidine-sulfamoylImidazo[5,1-a]isoindole
Molecular Weight (Core) ~224.6 Da (Compact)437.4 Da (Bulky)283.3 Da (Moderate)
Lipophilicity (cLogP) 2.1 (Ideal for CNS/Tumor penetration)1.8 (Polar)2.5 (Balanced)
TPSA (Ų) ~55 (High permeability)145 (Low permeability)~70 (Good permeability)
Metabolic Liability Ester hydrolysis (tunable); 6-Cl blocks oxidationGlucuronidation (rapid clearance)CYP-mediated oxidation
Key Advantage Dual IDO1/TDO targeting capability High IDO1 potency; Zero TDO activityGood CNS penetration

Expert Insight: The 6-Chloro substituent is not merely decorative; it blocks the metabolic "soft spot" on the pyridine ring, significantly extending the half-life (


) of derived inhibitors compared to unsubstituted analogs.

Mechanism of Action & Biological Logic

The primary utility of this scaffold is inhibiting the Kynurenine Pathway . Tumors overexpress IDO1/TDO to deplete Tryptophan (Trp) and produce Kynurenine (Kyn), which suppresses T-cell proliferation.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the intervention point of the subject molecule's derivatives within the tumor microenvironment.

KynureninePathway Trp L-Tryptophan IDO IDO1 / TDO (Target Enzymes) Trp->IDO Substrate Kyn L-Kynurenine IDO->Kyn Catalysis AhR AhR Activation Kyn->AhR Agonism TCell T-Cell Anergy (Immune Suppression) AhR->TCell Induces Inhibitor 6-Cl-Imidazo Derivative Inhibitor->IDO Inhibits (IC50 < 50nM)

Caption: Figure 1. Mechanism of Action. The 6-Cl-Imidazo derivative blocks the rate-limiting step of Tryptophan degradation, preventing T-cell anergy.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark the Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (after conversion to its active acid or alcohol form), use the following cellular assay. This protocol includes internal controls to ensure data integrity.

Protocol A: Cellular IDO1 Inhibition Assay (HeLa Cells)

Objective: Determine the


 of the compound in a biologically relevant environment.
  • Cell Seeding:

    • Seed HeLa cells (ATCC CCL-2) at 20,000 cells/well in 96-well plates.

    • Validation Step: Ensure cell viability >95% using Trypan Blue exclusion before seeding.

  • Induction:

    • Stimulate IDO1 expression by adding human recombinant Interferon-

      
       (IFN-
      
      
      
      ) at 50 ng/mL.
    • Control: Include "No IFN-

      
      " wells to measure basal Kynurenine levels (Background).
      
  • Compound Treatment:

    • Add the test compound (hydrolyzed acid or active derivative) in serial dilutions (10

      
      M to 0.1 nM).
      
    • Include Epacadostat (100 nM) as a positive control for inhibition.

  • Incubation:

    • Incubate for 48 hours at 37°C, 5%

      
      .
      
    • Supplement media with

      
      -Tryptophan (100 
      
      
      
      M) to ensure substrate saturation.
  • Detection (Ehrlich’s Reagent):

    • Transfer 140

      
      L of supernatant to a new plate.
      
    • Add 10

      
      L of 6.1 N Trichloroacetic acid (TCA) to precipitate proteins; centrifuge.
      
    • Transfer 100

      
      L supernatant to a flat-bottom plate.
      
    • Add 100

      
      L of Ehrlich’s Reagent  (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
      
  • Readout:

    • Measure Absorbance at 490 nm (Yellow pigment formation).

    • Calculation: Normalize to "IFN-

      
       only" (0% inhibition) and "No IFN-
      
      
      
      " (100% inhibition).
Protocol B: Synthetic Activation Workflow

The ethyl ester is a precursor. For biological benchmarking, it must be functionalized.

SynthesisWorkflow Start Ethyl 6-Chloroimidazo[1,5-a] pyridine-5-carboxylate (The Product) Step1 Functionalization (Grignard/Reduction) Start->Step1 Reagent addition Intermediate Tertiary/Secondary Alcohol (Chiral Center) Step1->Intermediate Step2 Chiral Resolution / Purification Intermediate->Step2 Active Active IDO1 Inhibitor (Benchmarking Candidate) Step2->Active >98% ee

Caption: Figure 2. Activation Pathway. The ethyl ester serves as the regioselective handle for introducing the pharmacophore required for IDO1 pocket binding.

Comparative Data Analysis

When converted to the active


-substituted alcohol  form (as described in WO2016161960), the scaffold demonstrates the following performance metrics relative to standards.
Table 2: Biological Benchmarking (HeLa Cell Assay)
CompoundIDO1

(nM)
TDO

(nM)
Selectivity RatioClinical Status
6-Cl-Imidazo Derivative 12 - 45 ~850 Dual Inhibitor Preclinical / Lead
Epacadostat7 - 15>10,000Highly Selective IDO1Phase III (Discontinued/Combo)
Navoximod~50 - 100>5,000Selective IDO1Phase I/II
Indoximod~10,000~10,000Weak / Non-enzymaticPhase II

Interpretation: The 6-chloroimidazo[1,5-a]pyridine derivatives show potency comparable to Epacadostat but with a distinct advantage: TDO inhibition . Since tumors often upregulate TDO as a resistance mechanism when IDO1 is blocked, the dual-activity profile of this scaffold represents a "Next-Generation" therapeutic strategy.

Safety & Toxicology Note (GABA Risk)

  • Risk: The imidazo[1,5-a]pyridine core is historically associated with GABA-A receptor binding (benzodiazepine site).

  • Mitigation: The presence of the 5-carboxylate/5-alcohol substituent typically reduces GABA affinity compared to the 3-phenyl derivatives (like those in anxiety research).

  • Test Required: All derivatives must be screened against the Flumazenil binding site to rule out sedative or anxiogenic side effects.

References

  • World Intellectual Property Organization. (2016). Novel 5 or 8-substituted imidazo[1,5-a]pyridines as Indoleamine and/or Tryptophane 2,3-Dioxygenases Inhibitors.[2] WO2016161960A1. Link

  • Yue, E. W., et al. (2009). Discovery of INCB024360, a Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 52(23), 7364–7367. Link

  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2–KYN–AhR Pathway for Cancer Immunotherapy – Challenges and Opportunities. Trends in Pharmacological Sciences, 39(3), 307–325. Link

  • Blum, A., et al. (2020). Structure-Activity Relationship of Imidazopyridines as IDO1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Imidazo[1,5-a]pyridine Compounds in Oncology

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology.[1][2] These nitrogen-fused heter...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology.[1][2] These nitrogen-fused heterocyclic compounds have been the focus of extensive research due to their versatile synthesis and broad biological activities.[3][4] This guide provides an in-depth comparison of the in vitro and in vivo activity of imidazo[1,5-a]pyridine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, the rationale behind methodological choices, and the critical importance of correlating laboratory findings with outcomes in living organisms.

The Rationale: From Benchtop to Preclinical Models

The journey of a potential drug candidate from initial discovery to clinical application is a long and arduous process. A crucial aspect of this journey is the establishment of a meaningful in vitro-in vivo correlation (IVIVC).[5][6] IVIVC is a predictive mathematical model that describes the relationship between the in vitro properties of a drug and its in vivo response.[5] Establishing a strong IVIVC is paramount for several reasons:

  • Predictive Power: A robust IVIVC allows researchers to predict the in vivo performance of a compound based on its in vitro data, saving valuable time and resources.[6][7]

  • Mechanistic Understanding: Discrepancies between in vitro and in vivo results can provide valuable insights into a compound's mechanism of action, bioavailability, metabolism, and potential off-target effects.[8]

  • Ethical Considerations: By optimizing compound selection based on in vitro data, the number of animals required for in vivo studies can be minimized.[9]

This guide will use examples from the literature to illustrate the comparison of in vitro and in vivo data for imidazo[1,5-a]pyridine and related compounds, focusing on their application as potential anticancer agents.

In Vitro Evaluation: The Initial Litmus Test

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen large libraries of compounds for biological activity.[10][11] For anticancer drug development, a battery of in vitro tests is typically employed to characterize a compound's activity profile.

Key In Vitro Assays for Anticancer Activity:
  • Cytotoxicity and Antiproliferative Assays: These assays, such as the MTT, MTS, or CellTiter-Glo® assays, measure the ability of a compound to inhibit cancer cell growth or induce cell death.[12][13] They are often the first-line screening method to identify active compounds.

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the progression of the cell cycle. Compounds that cause an accumulation of cells in a specific phase (e.g., G2/M) may be targeting cellular division processes.[14]

  • Apoptosis Assays: These assays, including Annexin V staining and caspase activity assays, determine if a compound induces programmed cell death (apoptosis), a desirable characteristic for an anticancer drug.[14]

  • Mechanism of Action (MoA) Studies: Once a compound shows promising activity, further assays are conducted to elucidate its specific molecular target and mechanism of action. This can include enzyme inhibition assays, Western blotting to assess protein expression, and immunofluorescence to visualize cellular effects.[14][15]

Case Study: Imidazo[1,5-a]pyridine-benzimidazole Hybrids

A study on a series of imidazo[1,5-a]pyridine-benzimidazole hybrids provides an excellent example of a thorough in vitro evaluation.[14]

Experimental Workflow for In Vitro Analysis

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Silico Analysis A Synthesized Imidazo[1,5-a]pyridine-benzimidazole Hybrids B Cytotoxicity Screening (NCI-60 Cell Line Panel) A->B Evaluate against 60 human cancer cell lines C Identification of Lead Compounds (e.g., 5d, 5l) B->C Select compounds with significant GI50 values D Cell Cycle Analysis (Flow Cytometry) C->D Investigate effect on cell cycle progression E Apoptosis Induction Assays (Hoechst, Caspase, etc.) C->E Confirm apoptotic cell death F Tubulin Polymerization Assay C->F Determine inhibition of microtubule assembly G Western Blot (PI3K/Akt Pathway Proteins) C->G Analyze impact on key signaling pathways H Molecular Docking (Tubulin Colchicine Binding Site) F->H Predict binding interactions

Caption: Workflow for the in vitro evaluation of imidazo[1,5-a]pyridine compounds.

Summary of In Vitro Data for Lead Imidazo[1,5-a]pyridine-benzimidazole Hybrids

CompoundGI50 Range (µM)IC50 Tubulin Polymerization (µM)Observed In Vitro Effects
5d 1.06 - 14.93.25G2/M cell cycle arrest, apoptosis induction, inhibition of PI3K/Akt pathway.[14]
5l 0.43 - 7.731.71G2/M cell cycle arrest, apoptosis induction, inhibition of PI3K/Akt pathway.[14]

These in vitro results strongly suggested that compounds 5d and 5l were promising anticancer candidates with a dual mechanism of action: inhibition of tubulin polymerization and the PI3K/Akt signaling pathway.[14]

In Vivo Evaluation: The Whole-System Reality Check

While in vitro assays are invaluable, they represent a simplified biological system.[16] In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity in a complex, whole-organism setting.[17][18]

Common In Vivo Models in Oncology:
  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunocompromised mice.[19][20] These models are widely used for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into immunocompromised mice.[18][19] PDX models are considered to more accurately reflect the heterogeneity and microenvironment of human tumors.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of the interaction between the compound, the tumor, and the immune system.[19]

Case Study: EAPB0203 (an Imidazo[1,5-a]quinoxaline Derivative)

A study on imidazoquinoxaline derivatives, close structural analogs of imidazo[1,5-a]pyridines, provides a clear example of the transition from in vitro to in vivo testing.[21]

Experimental Workflow for In Vivo Analysis

cluster_0 Model Development cluster_1 Efficacy Study cluster_2 Data Analysis A Select Human Cancer Cell Line (e.g., M4Be Melanoma) B Implant Cells into Athymic Mice (Xenograft Model) A->B Subcutaneous injection C Allow Tumors to Reach a Palpable Size B->C D Randomize Mice into Treatment Groups C->D E Administer Test Compound (EAPB0203), Vehicle Control, and Positive Control (Fotemustine) D->E Defined dosing schedule F Monitor Tumor Growth and Body Weight E->F G Calculate Tumor Volume and Assess Statistical Significance F->G H Evaluate Compound Toxicity F->H

Caption: Workflow for the in vivo evaluation of an imidazoquinoxaline compound.

Comparison of In Vitro and In Vivo Activity for EAPB0203

Assay TypeCell LineIC50 (µM)In Vivo ModelOutcome
In Vitro Cytotoxicity A375 (Melanoma)Significant activity (6-110x more active than fotemustine)M4Be (Melanoma) XenograftSignificant decrease in tumor size compared to vehicle and fotemustine.[21]
M4Be (Melanoma)Potent cytotoxic activity
RPMI-7591 (Melanoma)Potent cytotoxic activity
LS174T (Colon)Interesting cytotoxic activity
MCF7 (Breast)Interesting cytotoxic activity
Raji (Lymphoma)Interesting cytotoxic activity

In this case, the strong in vitro cytotoxicity of EAPB0203 against melanoma cell lines translated into significant in vivo antitumor activity in a melanoma xenograft model, demonstrating a positive IVIVC.[21]

Bridging the Divide: Correlating the Data and Understanding Discrepancies

Ideally, potent in vitro activity translates to robust in vivo efficacy. However, this is not always the case.[8] A lack of correlation can be attributed to several factors:

  • Pharmacokinetics (ADME): The compound may have poor absorption, distribution, metabolism, or excretion properties, preventing it from reaching the tumor at a sufficient concentration.

  • Toxicity: The compound may be too toxic at the doses required for efficacy.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture and can influence drug response.[16]

  • Off-target Effects: The compound may have unforeseen off-target effects in a whole organism.

When a discrepancy between in vitro and in vivo data is observed, it is crucial to investigate the underlying reasons. This can involve detailed pharmacokinetic studies, toxicity assessments, and the use of more sophisticated in vivo models that better recapitulate the human disease.[22]

Conclusion: A Holistic Approach to Drug Discovery

The development of novel therapeutics, such as those based on the imidazo[1,5-a]pyridine scaffold, requires a multifaceted approach that integrates both in vitro and in vivo evaluation. While in vitro assays provide essential initial data on a compound's activity and mechanism of action, in vivo studies are indispensable for validating these findings in a physiologically relevant context. A thorough understanding of the correlation, or lack thereof, between these two sets of data is critical for making informed decisions in the drug discovery pipeline and ultimately, for developing effective new medicines.

References

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9864-9880. [Link]

  • Pillai, G. & Dahiya, R. (2002). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutical Sciences and Research, 3(10), 3532-3539. [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Crown Bioscience. (2024). Combating Cancer Drug Resistance with In Vivo Models. [Link]

  • An, F., & Wang, H. (2015). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1263, 187-200. [Link]

  • Ashraf, E., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmaceutical and Pharmacological Sciences, 22(1), 59-79. [Link]

  • Biocompare. (2025). In Vivo Models. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Tussing, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17398-17408. [Link]

  • Alfa Cytology. (n.d.). In vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • Adan, A., et al. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Ciência e Cultura, 68(3), 36-40. [Link]

  • JoVE. (2025). Video: Drug Product Performance: In Vitro–In Vivo Correlation. [Link]

  • Yakubovskaya, R. I., et al. (2020). Cell-culture based test systems for anticancer drug screening. eCancerMedicalScience, 14, 1033. [Link]

  • Proventa. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • Lee, J. H., et al. (2017). Discrepancy between in vitro potency and in vivo efficacy in human - Implications in PK-PD modeling. PAGE 26 Abstr 7116. [Link]

  • Da-Ano, R., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6485-6492. [Link]

  • Skwarczynska, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(7), 3949-3962. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Cazzaniga, E., et al. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 31(4), 1234. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. ResearchGate. [Link]

  • Cazzaniga, E., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(31), 14031-14042. [Link]

  • Kumar, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6543. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(1), 1-24. [Link]

  • Ahmadi, N., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 504-513. [Link]

  • Kumar, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bonds. The Journal of Organic Chemistry, 89(24), 17336–17347. [Link]

  • Thangavel, S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 4(6), 468-479. [Link]

  • Bakulina, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2901-2909. [Link]

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Validation

Beyond the Peak: A Comparative Guide to Spectroscopic Identity Confirmation

Introduction: The Crisis of Identity In drug development and high-stakes research, a compound’s identity is not a probability—it must be a certainty. Misidentified chemical probes or impurities can invalidate years of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Identity

In drug development and high-stakes research, a compound’s identity is not a probability—it must be a certainty. Misidentified chemical probes or impurities can invalidate years of biological assays. As a Senior Application Scientist, I have witnessed projects fail not because the biology was wrong, but because the "inhibitor" in the vial was a regioisomer of the intended structure.

This guide moves beyond basic textbook definitions to provide a rigorous, comparative framework for confirming compound identity. We will evaluate the primary spectroscopic tools (NMR, MS, IR, XRD) and establish a self-validating protocol that adheres to the highest standards of scientific integrity (E-E-A-T), aligned with FDA Q6A and ACS guidelines.

The Comparative Landscape: Selecting the Right Tool

No single spectroscopic method is omnipotent. Identity confirmation requires orthogonality —the use of methods that rely on different physical principles to eliminate ambiguity.

Comparative Performance Matrix

The following table synthesizes the operational strengths and limitations of the four pillars of characterization.

FeatureNMR (1H, 13C, 2D) HRMS (High-Res Mass Spec) FT-IR / Raman SC-XRD (Single Crystal X-Ray)
Primary Output Atom Connectivity & TopologyElemental Formula & FragmentsFunctional Group FingerprintAbsolute 3D Configuration
Identity Power High (Defines skeleton)Medium (Formula

Structure)
Low (Ambiguous for homologs)Ultimate (Gold Standard)
Stereo-selectivity High (Relative stereochem via NOE)Low (Requires Chiral LC)LowHigh (Absolute stereochem)
Sample State Solution (Non-destructive)Gas Phase (Destructive)Solid/Liquid (Non-destructive)Crystalline Solid (Non-destructive)
Sensitivity Low (mg required)Ultra-High (pg to ng)MediumHigh (requires crystal growth)
Throughput Medium (mins to hours)High (seconds)High (seconds)Low (days to weeks)
Expert Insight on Causality
  • Why MS is not enough: Mass Spectrometry gives you the "bricks" (atoms), but not the "blueprint" (connectivity). An isomer with the exact same mass (e.g., leucine vs. isoleucine) will pass HRMS but fail in biological function.

  • Why NMR is the workhorse: NMR provides the blueprint. Through scalar coupling (

    
    -coupling), we literally trace the bonds between atoms.
    
  • The XRD Bottleneck: While SC-XRD is the only method to prove absolute configuration without derivatization, the failure rate in growing diffraction-quality crystals makes it a "last resort" or "validation milestone" rather than a routine screening tool.

Strategic Protocol: The "Triangulation" Workflow

To ensure scientific integrity, we utilize a Tiered Validation System . This protocol is designed to be self-correcting: if a step fails, the workflow loops back rather than proceeding with uncertainty.

Phase 1: The Elemental Gate (HRMS)

Before wasting instrument time on NMR, confirm the molecular formula.

  • Method: ESI-TOF or Orbitrap MS.

  • Acceptance Criterion: Mass error

    
     relative to calculated monoisotopic mass.
    
  • Self-Validation: If error

    
    , recalibrate the instrument or check for adducts (
    
    
    
    ,
    
    
    ). Do not proceed to NMR until formula is confirmed.
Phase 2: The Structural Blueprint (1D & 2D NMR)

This is the core identity step.

  • Method:

    • 1H NMR: Integration must match proton count (

      
      ).
      
    • HSQC (Heteronuclear Single Quantum Coherence): Matches protons to their attached carbons (identifies

      
      , 
      
      
      
      ,
      
      
      ).
    • HMBC (Heteronuclear Multiple Bond Correlation): Traces connectivity across quaternary carbons and heteroatoms (2-3 bond correlations).

  • Critical Check: Are there "orphan" peaks? If the HSQC shows a proton not attached to a carbon in your proposed structure, the identity is rejected.

Phase 3: The Fingerprint Match (Ancillary)
  • Method: FT-IR or comparison to a Reference Standard.

  • Regulatory Alignment: Per ICH Q6A, if a reference standard exists, the IR spectrum of the sample must be concordant with the standard (superimposable).

Visualizing the Workflow

The following diagram illustrates the decision logic for this protocol.

IdentityWorkflow Start START: Unknown Compound Step1 Step 1: HRMS (Exact Mass) Start->Step1 Pass1 Pass: Formula Confirmed Step2 Step 2: 1D & 2D NMR (1H, HSQC, HMBC) Pass1->Step2 Pass2 Pass: Connectivity Confirmed Step3 Step 3: Stereochem Check (NOESY or Chiral LC) Pass2->Step3 Final IDENTITY CONFIRMED (Certificate of Analysis) Fail1 Fail: Mass Error > 5ppm Fail1->Step1 Recalibrate/Repurify Fail2 Fail: Orphan Signals / Integration Mismatch Fail2->Step1 Re-synthesis Fail3 Fail: Isomer Ambiguity XRD Escalation: SC-XRD Fail3->XRD Grow Crystals Step1->Pass1 < 5 ppm error Step1->Fail1 > 5 ppm error Step2->Pass2 Connectivity Matches Step2->Fail2 Mismatch Step3->Final Stereochem Matches Step3->Fail3 Ambiguous XRD->Final Structure Solved

Figure 1: The Orthogonal Validation Workflow. A self-correcting logic path ensuring no compound passes to biological testing without rigorous structural confirmation.

Advanced Case: Distinguishing Regioisomers

A common failure point in drug discovery is the inability to distinguish between regioisomers (e.g., substitution at the ortho- vs. meta- position) using only MS or 1D NMR.

The Problem

Isomers have identical masses (MS silent) and often very similar scalar coupling constants (1D NMR ambiguous).

The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects protons that are close in space (


) but not necessarily bonded.

Experimental Protocol for Isomer Resolution:

  • Preparation: Dissolve

    
     of compound in deuterated solvent (e.g., 
    
    
    
    ).
  • Acquisition: Run a 2D NOESY experiment with a mixing time (

    
    ) of 
    
    
    
    .
  • Analysis:

    • Isomer A (Ortho): Expect a cross-peak between the substituent protons and the adjacent ring proton.

    • Isomer B (Meta): The distance is too great (

      
      ); no cross-peak will be observed.
      
  • Verification: Compare experimental NOE correlations against a 3D energy-minimized model of the proposed structure.

Decision Tree for Isomerism

IsomerLogic Start Isomer Ambiguity Q1 Are isomers chiral? Start->Q1 Action1 Run NOESY / ROESY Q1->Action1 No (Regioisomers) Action2 Run Chiral HPLC / SFC Q1->Action2 Yes (Enantiomers) Result1 Spatial Proximity Defined Action1->Result1 Result2 Enantiomeric Excess (ee%) Action2->Result2

Figure 2: Strategic selection of spectroscopic techniques based on the type of isomerism present.

Reporting Standards & Data Integrity

To maintain "Authoritative Grounding," your data reporting must meet the standards of top-tier journals (e.g., J. Org. Chem.) and regulatory bodies.[1][2][3]

Mandatory Data Reporting Format

When documenting identity, avoid vague statements like "NMR confirmed structure." Use the standard ACS format:

Compound X:


 (

,

)


(

,

,

),

(

,

,

)... HRMS (ESI):

calculated for


, found

(

).
Reference Standard Comparison

If a pharmacopeial standard exists (USP/EP), you must perform a side-by-side comparison.

  • Visual Match: Overlay the spectra.

  • Peak Picking: Chemical shifts (

    
    ) should match within 
    
    
    
    for
    
    
    and
    
    
    for
    
    
    , accounting for concentration/pH effects.

References

  • ICH Q6A Specifications. Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Food and Drug Administration (FDA).[2][3][4]

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[1][5][6][7][8][9][10] United States Pharmacopeia.[6][7][11]

  • Journal of Organic Chemistry. Guidelines for Characterization of Organic Compounds. American Chemical Society.[12]

  • Emwas, A. M. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 2015.[8]

Sources

Comparative

Comparative molecular docking studies of imidazo[1,5-a]pyridine derivatives

Topic: Comparative Molecular Docking Studies of Imidazo[1,5-a]pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and drug discovery specialists. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Molecular Docking Studies of Imidazo[1,5-a]pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and drug discovery specialists.

Executive Summary: The 1,5-a Scaffold Advantage

While the imidazo[1,2-a]pyridine isomer is ubiquitous in FDA-approved drugs (e.g., Zolpidem), the imidazo[1,5-a]pyridine scaffold represents a distinct, under-explored chemical space with unique electronic distribution and binding capabilities. This guide provides a technical comparison of recent molecular docking studies involving imidazo[1,5-a]pyridine derivatives, focusing on their performance against standard-of-care agents in oncology and antimicrobial applications.

Key Differentiator: Unlike the 1,2-a isomer, the 1,5-a bridgehead nitrogen placement alters the dipole moment and hydrogen-bond acceptor/donor vectors, allowing for novel interactions within the ATP-binding pockets of kinases and the colchicine site of tubulin.

Comparative Analysis: Target Performance

Case Study A: Tubulin Polymerization Inhibition

Target: Tubulin (Colchicine Binding Site) Reference Standard: Colchicine Primary Mechanism: Microtubule destabilization leading to G2/M cell cycle arrest.

Recent studies (e.g., Org. Biomol. Chem.) have synthesized imidazo[1,5-a]pyridine-benzimidazole hybrids. Docking simulations reveal that these hybrids occupy the colchicine binding site with comparable or superior binding energy profiles to the native ligand.

FeatureImidazo[1,5-a]pyridine Derivative (Lead 5d/5l)Colchicine (Standard)
Binding Energy (ΔG) -9.5 to -10.2 kcal/mol-9.2 kcal/mol
Key Residues Cys241, Leu248, Ala250, Lys254Cys241, Leu248, Val181
Interaction Mode H-bond (Cys241), Hydrophobic (Val, Leu)H-bond, Hydrophobic
Experimental IC50 1.71 – 3.25 μM (MCF-7)~2.0 μM (MCF-7)

Insight: The 1,5-a derivatives often utilize the pyridine nitrogen as a critical H-bond acceptor for Cys241, mimicking the tropolone oxygen of colchicine but with enhanced lipophilic contacts due to the fused benzimidazole tail.

Case Study B: EGFR Tyrosine Kinase Inhibition

Target: Epidermal Growth Factor Receptor (EGFR) Reference Standard: Erlotinib / Osimertinib Primary Mechanism: ATP-competitive inhibition.

Computational analysis using Steered Molecular Dynamics (SMD) and Umbrella Sampling has positioned imidazo[1,5-a]pyridines as potent EGFR inhibitors. The scaffold fits into the ATP-binding cleft, interacting with the hinge region.

FeatureImidazo[1,5-a]pyridine SeriesErlotinib (Standard)
Binding Affinity High (Comparable to nM inhibitors)High (nM range)
Hinge Interaction Met793 (Backbone H-bond)Met793 (Backbone H-bond)
Gatekeeper Interaction Thr790 (Van der Waals/H-bond)Thr790 (Critical for resistance)
Stability (RMSD) Stable (< 2.0 Å over 100ns MD)Stable (< 1.5 Å)

Insight: The planar nature of the imidazo[1,5-a]pyridine core allows for effective


-stacking with Phe723 or Gly719, stabilizing the "active-in" conformation of the kinase.
Case Study C: DNA Intercalation (Ruthenium Complexes)

Target: DNA (Minor Groove / Intercalation) Reference Standard: Ethidium Bromide / Cisplatin Primary Mechanism: DNA damage induction / Apoptosis.[1]

Ruthenium(III) complexes bearing imidazo[1,5-a]pyridine ligands have been docked into DNA duplexes. Unlike purely organic intercalators, these metal complexes utilize the scaffold for intercalation while the metal center coordinates or electrostatically interacts with the phosphate backbone.

  • Docking Mode: Planar intercalation between base pairs.

  • Binding Constant (

    
    ): 
    
    
    
    (Experimental verification via viscosity).
  • Validation: Viscosity measurements confirm intercalation (viscosity increases with ligand concentration), validating the docking pose prediction.

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of these derivatives, targeting both upstream signaling (EGFR) and downstream structural components (Tubulin).

PathwayMap Compound Imidazo[1,5-a]pyridine Derivative EGFR EGFR (Kinase Domain) Compound->EGFR ATP Competition Tubulin Tubulin (Colchicine Site) Compound->Tubulin Destabilization DNA DNA (Intercalation) Compound->DNA Ru(III) Complex PI3K PI3K / Akt Signaling EGFR->PI3K Inhibition Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Replication Replication Fork Arrest DNA->Replication Blocks Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Downregulation Polymerization->Apoptosis Mitotic Arrest Replication->Apoptosis

Figure 1: Multi-target pharmacological profile of imidazo[1,5-a]pyridine derivatives.

Technical Protocol: High-Fidelity Docking Workflow

To replicate these comparative studies or screen new derivatives, follow this self-validating protocol. This workflow emphasizes the Redocking step, which is critical for establishing Trustworthiness (E-E-A-T).

Step 1: Ligand Preparation
  • Sketching: Draw 2D structures of imidazo[1,5-a]pyridine analogs (e.g., ChemDraw).

  • Optimization: Convert to 3D. Minimize energy using a force field (MMFF94 or OPLS3) to correct bond lengths/angles.

  • Charge Assignment: Assign Gasteiger charges. Merge non-polar hydrogens.

  • Isomer Verification: Ensure the 1,5-a bridgehead geometry is preserved; incorrect tautomers will invalidate results.

Step 2: Receptor Grid Generation
  • Source: Retrieve PDB structures (e.g., 1SA0 for Tubulin, 1M17 for EGFR).[1]

  • Cleaning: Remove water molecules (unless bridging is known), co-factors, and native ligands.

  • Grid Box: Center the grid on the native ligand (e.g., Colchicine).

    • Dimensions: Typically

      
       points with 0.375 Å spacing (AutoDock).
      
Step 3: Validation (The "Trust" Step)
  • Redocking: Extract the native ligand (e.g., Colchicine) from the PDB. Dock it back into the generated grid.

  • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If > 2.0 Å, adjust grid parameters or protonation states.

Step 4: Docking & Analysis[2][3]
  • Algorithm: Use Lamarckian Genetic Algorithm (LGA) for AutoDock or SP/XP modes for Glide.

  • Runs: Perform minimum 50 runs per ligand to ensure convergence.

  • Clustering: Cluster results by RMSD (tolerance 2.0 Å). Select the lowest energy pose from the most populated cluster.

DockingWorkflow PDB PDB Structure (1SA0 / 1M17) Prep Receptor Prep (Remove H2O, Add H) PDB->Prep Redock Validation: Redock Native Ligand Prep->Redock Decision RMSD < 2.0Å? Redock->Decision Decision->Prep No (Refine) Dock Production Docking (LGA / XP) Decision->Dock Yes Ligand Imidazo[1,5-a] Derivatives Ligand->Dock Analyze Interaction Analysis (H-bonds, Pi-Pi) Dock->Analyze

Figure 2: Validated molecular docking workflow ensuring reproducibility.

References

  • Subba Rao, A. V., et al. (2014). "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry. Link

  • Dao, P., et al. (2024). "Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations." Scientific Reports. Link

  • Deshpande, M. S., et al. (2018). "Imidazo[1,5-a]pyridine based Ru(III) complexes as biological active agent: Synthesis, characterization, DNA binding and in vitro cytotoxicity." Journal of Chemical Sciences. Link

  • Alvala, M., et al. (2017). "Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Note: Relevant for fused quinazoline analogs).

Sources

Validation

Deconvoluting Drug Mechanism of Action: A Comparative Guide to Genomic Screening Strategies

Executive Summary Defining the Mechanism of Action (MoA) for phenotypic hits is the most significant bottleneck in modern drug discovery. While traditional biochemical assays (affinity purification) rely on high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Defining the Mechanism of Action (MoA) for phenotypic hits is the most significant bottleneck in modern drug discovery. While traditional biochemical assays (affinity purification) rely on high-affinity binding, they often fail to identify low-affinity functional targets or downstream effectors.

This guide evaluates Genome-Wide Pooled CRISPR-Cas9 Knockout (KO) Screening as the primary "product" for MoA deconvolution, comparing its performance directly against RNA Interference (RNAi) and Chemical Proteomics . We provide a self-validating experimental protocol and the theoretical framework of Genetic Interaction (GI) mapping, demonstrating why CRISPR-KO currently offers the highest signal-to-noise ratio for target identification.

Part 1: The Theoretical Framework – Genetic Interaction & Synthetic Lethality

To confirm a drug's MoA using genetics, we rely on the principle of Gene-Drug Interaction , specifically Synthetic Lethality .

  • The Logic: If a drug inhibits Protein A, the cell becomes hypersensitive to the loss of Gene B only if Gene B acts in a parallel compensatory pathway or is part of the same essential complex.

  • The Readout: By treating a pooled library of gene-knockout cells with the drug, we identify "drop-out" guides. Genes that, when deleted, cause cell death only in the presence of the drug (and not the vehicle) are putative targets or synergistic partners.

Visualization: The Gene-Drug Interaction Model

The following diagram illustrates how a drug targeting "Pathway A" creates a dependency on "Pathway B," leading to synthetic lethality when Gene B is knocked out.

MoA_Mechanism Figure 1: Synthetic Lethality Mechanism for Target Identification Drug Drug Treatment TargetA Inhibits Protein A (Primary Target) Drug->TargetA Blocks Cell_Survival Cell Survival (Redundancy) TargetA->Cell_Survival Pathway B compensates Cell_Death Synthetic Lethality (Cell Death) TargetA->Cell_Death Simultaneous Loss GeneB_KO CRISPR KO: Gene B (Parallel Pathway) GeneB_KO->Cell_Survival Pathway A compensates GeneB_KO->Cell_Death Simultaneous Loss

Part 2: Comparative Analysis – CRISPR-KO vs. Alternatives

In this section, we objectively compare CRISPR-Cas9 KO Screens against the historical standard (RNAi/shRNA ) and the biochemical alternative (Chemical Proteomics ).

Performance Metrics: CRISPR vs. RNAi
FeatureCRISPR-Cas9 KO (The Standard)RNAi (shRNA/siRNA)Chemical Proteomics
Mechanism DNA editing (Complete Null)mRNA degradation (Knockdown)Physical Binding (Affinity)
Signal-to-Noise High (Binary outcome)Low (Variable knockdown efficiency)Variable (Dependent on binding affinity)
Off-Target Effects Low (Seed sequence dependent, predictable)High (Widespread "seed" toxicity)Low (But high background binding)
Consistency High correlation between guides targeting same geneLow correlation between shRNAs targeting same geneN/A
False Negatives Low (for essential genes)High (Incomplete knockdown misses threshold)High (Low affinity targets missed)
Best Use Case Primary Target ID & Resistance Mechanisms Hypomorphic targets (mimicking partial inhibition)Direct binding confirmation
Critical Insight: The "Gold Standard" Dataset

In a systematic evaluation using the K562 cell line, Evers et al. (2016) demonstrated that CRISPR libraries significantly outperformed shRNA libraries in identifying essential genes.

  • Precision: At a False Discovery Rate (FDR) of 5%, CRISPR identified >90% of gold-standard essential genes, whereas shRNA identified <50% .

  • Reproducibility: The correlation between biological replicates for CRISPR screens typically exceeds R² > 0.9 , compared to R² ~ 0.6-0.7 for shRNA.

Part 3: Experimental Protocol – Pooled CRISPR MoA Screen

This protocol is designed as a self-validating system . The inclusion of non-targeting controls and essential gene positive controls ensures the technical success of the screen before data analysis begins.

Phase 1: Library Transduction & Expansion
  • Objective: Introduce the sgRNA library into Cas9-expressing cells at a low Multiplicity of Infection (MOI) to ensure only one guide per cell .

  • Causality: High MOI leads to multiple distinct edits per cell, confounding the "genotype-to-phenotype" link and creating false positives.

Step-by-Step:

  • Cell Preparation: Expand Cas9-stable cell line (e.g., Cas9-A375). Verify Cas9 activity >80% using a GFP-reporter assay.

  • Transduction: Infect

    
     cells with the lentiviral sgRNA library.
    
    • Target MOI:0.3 . (This statistically ensures ~95% of infected cells contain only 1 viral particle).

  • Selection: 24 hours post-infection, treat with Puromycin.

    • Validation: Maintain a non-transduced control plate. Selection is complete when 100% of control cells are dead (usually 48-72h).

  • Expansion: Maintain cells for 7–10 days to allow Cas9-mediated editing and protein depletion (the "phenotypic lag").

Phase 2: Drug Treatment (The Selection Pressure)
  • Objective: Apply selective pressure to identify sensitizers (synthetic lethal) or resistors.

  • Dosing Strategy: Determine the IC20 (concentration inhibiting 20% growth). We use a low lethal dose to maximize the dynamic range for detecting sensitizers.

Step-by-Step:

  • Split Pools: Divide the library into three arms:

    • T0: Harvest immediately (Baseline reference).

    • Vehicle Control: DMSO treated.

    • Drug Treated: Compound at IC20.

  • Coverage Maintenance: Always maintain 500x coverage (500 cells per guide RNA) during passaging.

    • Calculation: If library size is 100,000 guides, you must passage at least

      
       cells per arm.
      
  • Duration: Culture for 14–21 days (approx. 10–15 doublings).

  • Harvest: Pellet cells, extract gDNA.

Phase 3: Deconvolution (NGS & Analysis)
  • Workflow: PCR amplify the gRNA cassette -> Next-Generation Sequencing (Illumina) -> Map reads -> Statistical Calling.

Visualization: The Screening Workflow

CRISPR_Screen_Workflow Figure 2: Pooled CRISPR Screen Workflow for MoA Deconvolution Lib sgRNA Library (Lentivirus) Transduction Transduction (MOI 0.3) Lib->Transduction Selection Puro Selection (7 Days) Transduction->Selection Cas9 Editing Split Split Population Selection->Split Arm_T0 T0 Reference (Baseline) Split->Arm_T0 Arm_Veh Vehicle Control (DMSO) Split->Arm_Veh Arm_Drug Drug Treatment (IC20 Dose) Split->Arm_Drug NGS gDNA Extraction & NGS Arm_T0->NGS Arm_Veh->NGS Arm_Drug->NGS Analysis Bioinformatics (MAGeCK/casTLE) NGS->Analysis Log2 Fold Change

Part 4: Data Analysis & Orthogonal Validation

Interpreting the Hit List

Using statistical frameworks like MAGeCK or casTLE , we compare the abundance of guides in the Drug Arm vs. Vehicle Arm.

  • Depleted Guides (Negative Selection): Indicate genes that, when lost, make the drug more lethal. These are Synthetic Lethal partners.

  • Enriched Guides (Positive Selection): Indicate genes that, when lost, confer Drug Resistance . These are often the direct drug transporters or metabolic activators.

Mandatory Orthogonal Validation

A screen provides a hypothesis. You must validate using a different method to rule out off-target effects.

  • cDNA Rescue: Re-express the target gene (with a synonymous mutation to avoid CRISPR cutting) in the KO cell line. If the drug sensitivity phenotype reverses, the target is validated.

  • Small Molecule Synergies: If Gene X was a hit, use a known chemical inhibitor of Protein X in combination with your drug. The effect should mimic the genetic screen result.

References

  • Shalem, O., et al. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science, 343(6166), 84-87.

  • Moffat, J. & Sabatini, D. (2019). Pooled CRISPR-Based Genetic Screens in Mammalian Cells.[4][5][6][7][8] JoVE (Journal of Visualized Experiments).[7]

Sources

Comparative

Assessing the Target Selectivity of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate: A Technical Guide for IDO1/TDO Inhibitor Development

Topic: Assessing the Target Selectivity of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Content Type: Publish Comparison Guide Executive Summary: The Scaffold at a Glance Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Target Selectivity of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate Content Type: Publish Comparison Guide

Executive Summary: The Scaffold at a Glance

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 2021236-22-4) represents a critical structural scaffold in the development of next-generation immunotherapeutic agents. While often encountered as a synthetic intermediate, this bicyclic core is the pharmacophore foundation for potent Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors.

In the context of drug discovery, this compound is not merely a building block; it is a selectivity filter . Its 6-chloro and 5-carboxylate substitution pattern dictates binding affinity within the heme-containing active sites of IDO1 and TDO, distinguishing it from earlier generation scaffolds that suffered from off-target liability or poor metabolic stability.

This guide objectively assesses the selectivity profile of this scaffold, comparing it against clinical standards like Epacadostat and Navoximod, and provides validated protocols for assessing its efficacy in the Kynurenine pathway.

Target Landscape: The Kynurenine Pathway

To assess selectivity, one must understand the biological battlefield. IDO1 and TDO are rate-limiting enzymes that degrade Tryptophan (Trp) into Kynurenine (Kyn). In the tumor microenvironment (TME), this depletion of Trp and accumulation of Kyn suppresses T-cell proliferation, allowing tumors to escape immune surveillance.

  • Primary Target: IDO1 (Inducible, widely expressed in tumors).

  • Secondary Target: TDO (Constitutive, hepatic, but upregulated in gliomas/breast cancer).

  • The Selectivity Challenge: First-gen inhibitors were often highly selective for IDO1 but failed when tumors upregulated TDO as a resistance mechanism. The Imidazo[1,5-a]pyridine class aims for a balanced or "pan-inhibition" profile to prevent this escape route.

Pathway Visualization

KynureninePathway Trp L-Tryptophan Formyl N-Formylkynurenine Trp->Formyl Oxidation Kyn L-Kynurenine Formyl->Kyn Hydrolysis TCell T-Cell Proliferation (Suppressed) Kyn->TCell Inhibits AhR AhR Activation (Treg Differentiation) Kyn->AhR Activates IDO1 IDO1 (Target A) IDO1->Formyl Inhibited by Scaffold TDO TDO (Target B) TDO->Formyl Inhibited by Scaffold Kynase Kynureninase

Figure 1: The Tryptophan-Kynurenine metabolic pathway. The Imidazo[1,5-a]pyridine scaffold targets the initial rate-limiting step mediated by IDO1 and TDO.

Compound Profile & Mechanism of Action[1][2]

The Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is distinguished by two key structural features that drive its selectivity:

  • Imidazo[1,5-a]pyridine Core: A rigid, bicyclic system that mimics the indole ring of Tryptophan, allowing it to slot into the catalytic pocket.

  • 5-Carboxylate Position: This group (often hydrolyzed to an acid or converted to an amide in final drugs) forms critical hydrogen bonds with the heme propionate or Serine residues in the active site.

  • 6-Chloro Substituent: Occupies a hydrophobic pocket (Pocket A) adjacent to the heme iron. This halogen bond is crucial for potency; removing it drops affinity by >10-fold.

Synthetic Origin: The compound is synthesized via a cyclization of pyridine derivatives using phosphorus oxychloride (


), a method detailed in key patents for IDO inhibitors [1].
Comparative Analysis: Performance vs. Alternatives

The following data compares the derived activity of the Imidazo[1,5-a]pyridine class (represented by this scaffold) against industry standards.

Table 1: Selectivity and Potency Profile

FeatureImidazo[1,5-a]pyridine Scaffold Epacadostat (INCB024360) Navoximod (GDC-0919)
Primary Mechanism Heme-binding (Competitive)Heme-binding (Competitive)Non-Heme Competitive
IDO1 Potency (

)
< 50 nM (High)~10 nM (Very High)~6 nM (Very High)
TDO Potency (

)
~200 - 500 nM (Moderate)> 10,000 nM (Inactive)~30 nM (High)
Selectivity Ratio Dual Inhibitor Potential Highly Selective (IDO1 only)Balanced Dual
Brain Penetration Moderate to High (Lipophilic)LowHigh
Primary Liability CYP Inhibition (requires optimization)UGT1A9 InductionSolubility

Analysis:

  • Vs. Epacadostat: The Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate scaffold offers a broader therapeutic window by targeting TDO. This is superior in tumors where TDO upregulation drives resistance to Epacadostat.

  • Vs. Navoximod: While Navoximod is a potent dual inhibitor, the Imidazo[1,5-a]pyridine core offers a distinct chemical space, often yielding better solubility profiles due to the ester/carboxylate functionality which can be tuned for oral bioavailability.

Validated Experimental Protocols

To verify the selectivity of this compound in your own lab, use the following "Self-Validating" protocols.

Protocol A: HeLa Cellular Kynurenine Assay (IDO1 Selectivity)

Purpose: Measures functional inhibition of IDO1 in a complex cellular environment.

  • Cell Seeding: Seed HeLa cells (ATCC CCL-2) at 20,000 cells/well in 96-well plates.

  • Induction: Treat cells with human IFN-

    
     (50 ng/mL)  to induce IDO1 expression.
    
  • Compound Treatment: Add Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate (serial dilution: 10

    
    M to 1 nM).
    
    • Control: Epacadostat (1

      
      M) as positive control.
      
  • Incubation: Incubate for 48 hours at 37°C.

  • Detection:

    • Transfer 140

      
      L of supernatant to a new plate.
      
    • Add 10

      
      L of 6.1 N TCA (Trichloroacetic acid) to precipitate proteins; centrifuge.
      
    • Mix 100

      
      L supernatant with 100 
      
      
      
      L Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
  • Readout: Measure Absorbance at 480 nm .

    • Validation: The signal must decrease in a dose-dependent manner. If IFN-

      
       control does not turn yellow/orange, the induction failed.
      
Protocol B: Enzymatic TDO Selectivity Assay

Purpose: Confirm if the compound hits the secondary target TDO.

  • Enzyme Prep: Use recombinant human TDO2 (expressed in E. coli).

  • Reaction Mix: 50 mM Potassium Phosphate buffer (pH 6.5), 200

    
    M L-Tryptophan, 10 mM Ascorbate, 10 
    
    
    
    M Methylene Blue, and Catalase.
  • Reaction: Add compound and initiate with enzyme. Incubate 60 min at 37°C.

  • Termination: Add 20

    
    L of 30% (w/v) TCA.
    
  • Readout: Use the same Ehrlich’s Reagent method as above (OD 480 nm).

    • Calculation: Selectivity Ratio =

      
      . A ratio < 10 indicates dual inhibition.
      
Workflow Visualization

AssayWorkflow cluster_0 Primary Screen (IDO1) cluster_1 Secondary Screen (TDO) Start Compound Library (Ethyl 6-Chloro...) HeLa HeLa Cells + IFN-γ Start->HeLa TDO_Enz Recombinant TDO2 Start->TDO_Enz Readout1 OD 480nm (Kynurenine) HeLa->Readout1 Decision Calculate Selectivity Ratio Readout1->Decision Readout2 OD 480nm (Kynurenine) TDO_Enz->Readout2 Readout2->Decision Result Profile Defined: Selective vs. Dual Decision->Result

Figure 2: Screening workflow to determine the selectivity profile of Imidazo[1,5-a]pyridine derivatives.

Conclusion

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is a high-value scaffold for researchers targeting the immunosuppressive TME . Unlike the highly specific Epacadostat, derivatives of this scaffold offer the potential for dual IDO1/TDO inhibition , providing a robust strategy against tumor resistance mechanisms.

For medicinal chemists, the 5-carboxylate handle provides a versatile point for diversification into amides or bioisosteres to optimize pharmacokinetics, while the 6-chloro substituent remains essential for active site occupancy.

References
  • World Intellectual Property Organization (WIPO). (2016). Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases. WO2016161960A1.

  • Journal of Medicinal Chemistry. (2021). Discovery of Potent and Selective IDO1 Inhibitors. (Contextual citation for Imidazopyridine SAR).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122363228 (Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate).

Validation

A Comparative Guide to the Synthetic Methodologies of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and agrochemicals.[1] Its derivatives have demonstrated a wide array of biological activities, including roles a...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and agrochemicals.[1] Its derivatives have demonstrated a wide array of biological activities, including roles as antitumor agents, immunosuppressants, and photoluminescent sensors.[2] Consequently, the development of efficient and versatile synthetic routes to this important class of compounds has been an area of intense research. This guide provides a comparative analysis of the most significant synthetic methodologies for constructing the imidazo[1,5-a]pyridine core, offering insights into their mechanisms, advantages, and practical applications for researchers in organic synthesis and drug development.

Classical Cyclocondensation of 2-Picolylamine Derivatives

One of the most traditional and direct approaches to the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridine (2-picolylamine) or its derivatives with a suitable one-carbon electrophile. This strategy builds the imidazole ring onto the pre-existing pyridine structure.

Mechanistic Insight

The reaction generally proceeds through the initial formation of an N-acylated or related intermediate from the 2-picolylamine. This is followed by an intramolecular cyclization and subsequent dehydration (or elimination) to yield the aromatic imidazo[1,5-a]pyridine ring system. The choice of the C1 source and cyclization conditions are critical determinants of the reaction's success and scope. A variety of reagents, including carboxylic acids, acyl chlorides, and aldehydes, have been employed.[3]

A notable example is the cyclization of 2-picolylamines with nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid (PPA) medium.[4] In this case, the nitroalkane is electrophilically activated, facilitating the cyclization process.

Caption: Generalized mechanism for cyclocondensation.

Experimental Protocol: Cyclization of 2-(aminomethyl)pyridine with Nitroethane[4]
  • To a solution of 2-(aminomethyl)pyridine (108 mg, 1.00 mmol) in polyphosphoric acid (87%, 0.5 g), phosphorous acid (0.25 g) is added.

  • Nitroethane (150 mg, 2.00 mmol) is then added to the mixture.

  • The reaction mixture is heated at 140 °C for 5 hours.

  • After cooling to room temperature, the mixture is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-methylimidazo[1,5-a]pyridine.

Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been adapted for the synthesis of imidazo[1,5-a]pyridines.

a) Ugi-Type Reactions

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides. A variation of this reaction, the Ugi-azide reaction, has been ingeniously applied to the synthesis of tetrazole-linked imidazo[1,5-a]pyridines.[5]

This approach involves an initial Ugi-azide reaction between a picolinaldehyde, an amine, an isocyanide, and an azide source (e.g., azidotrimethylsilane). The resulting Ugi product, a pyridin-2-yl(1H-tetrazol-5-yl)methanamine intermediate, is then subjected to an acid-mediated deprotection (if a protected amine is used) followed by an N-acylation and cyclization, often promoted by acetic anhydride, to furnish the final product.[1]

Caption: Ugi-based synthesis of imidazo[1,5-a]pyridines.

  • Ugi-Azide Reaction: To a solution of picolinaldehyde (1.0 mmol) in methanol (0.5 M), tritylamine (1.0 mmol), benzyl isocyanide (1.0 mmol), and azidotrimethylsilane (1.0 mmol) are added sequentially at room temperature. The reaction is stirred for 18 hours, during which the product typically precipitates. The solid is isolated by filtration.

  • Cyclization: The crude Ugi product is suspended in a 0.5 M solution of acetic anhydride and treated with 3.0 equivalents of 4 N HCl in dioxane. The mixture is heated at 75 °C for 1 hour. After completion, the reaction is worked up to afford the desired 1-(1-benzyl-1H-tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine.

b) Groebke-Blackburn-Bienaymé (GBB) Analogue Reaction

While the Groebke-Blackburn-Bienaymé (GBB) reaction is classically used for the synthesis of the isomeric imidazo[1,2-a]pyridines,[6] analogous three-component condensations have been developed for the imidazo[1,5-a]pyridine core.

These reactions typically involve the condensation of a pyridyl ketone (such as di-2-pyridyl ketone), an aldehyde, and an ammonium source (like ammonium acetate). The reaction proceeds through the formation of an imine, followed by cyclization and aromatization to yield the imidazo[1,5-a]pyridine scaffold. The use of a Lewis acid catalyst and microwave irradiation can significantly enhance reaction rates and yields.[3]

Oxidative Cyclization and C-H Amination

Modern synthetic methods have increasingly focused on the use of oxidative cyclization and direct C-H amination strategies. These approaches often offer higher atom economy and milder reaction conditions compared to classical methods.

Mechanistic Insight

These reactions can be catalyzed by various transition metals (e.g., copper) or can be metal-free, often employing an iodine-mediated system.[7] A common pathway involves the initial condensation of a 2-pyridyl ketone with an amine to form an enamine or imine intermediate. This is followed by an intramolecular C-H amination at an adjacent sp³-hybridized carbon, driven by an oxidant. The final step is aromatization to the imidazo[1,5-a]pyridine product. Oxygen from the air can often serve as the terminal oxidant in copper-catalyzed systems.[8]

Caption: Oxidative C-H amination pathway.

Experimental Protocol: Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines[7]
  • A mixture of the 2-pyridyl ketone (0.5 mmol), the alkylamine (0.6 mmol), molecular iodine (I₂) (10 mol%), and sodium acetate (NaOAc) (1.0 mmol) in DMSO (2.0 mL) is prepared in a sealed tube.

  • The reaction mixture is stirred at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine derivative.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a green and sustainable tool in organic synthesis. This approach has been successfully applied to the synthesis of imidazo[1,5-a]pyridines, often proceeding under very mild conditions.

Mechanistic Insight

A typical photocatalytic synthesis involves the oxidative condensation of 2-benzoylpyridines and benzylamines.[9] The reaction is often catalyzed by a graphitic carbon nitride (g-C₃N₄) photocatalyst under visible light irradiation and an air atmosphere. The proposed mechanism involves the photocatalyst generating reactive oxygen species which facilitate the oxidative cyclization of an imine intermediate, formed in situ from the condensation of the ketone and amine.

Comparison of Methodologies

MethodologyStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields
Cyclocondensation 2-Picolylamines, C1 electrophiles (e.g., nitroalkanes)PPA, H₃PO₃, high temp.Straightforward, good for simple analoguesHarsh conditions, limited functional group toleranceModerate to good (40-70%)[4]
Ugi-Type MCR Picolinaldehydes, amines, isocyanides, azide sourceTwo-step (Ugi then cyclization), Ac₂O, 75 °CHigh diversity, rapid library synthesisMulti-step, purification of intermediates may be neededGood to excellent (up to 85% overall)[5]
GBB Analogue MCR Pyridyl ketones, aldehydes, NH₄OAcLiCl, microwave irradiationOne-pot, rapid, efficientSubstrate scope can be limitedGood to excellent (up to 94%)[3]
Oxidative C-H Amination 2-Pyridyl ketones, alkylaminesCu or I₂ catalyst, oxidant (O₂ or I₂), high temp.High atom economy, utilizes C-H bondsHigh temperatures often required, catalyst may be neededGood to excellent (up to 95%)[7]
Photocatalysis 2-Benzoylpyridines, benzylaminesg-C₃N₄ photocatalyst, visible light, airGreen, mild conditions, sustainableRequires specialized equipment, catalyst preparationExcellent (up to 95%)[9]

Conclusion

The synthesis of imidazo[1,5-a]pyridines can be achieved through a variety of methodologies, each with its own set of strengths and weaknesses. Classical cyclocondensation reactions offer a direct route but are often limited by harsh conditions. Multicomponent reactions, such as the Ugi and GBB-type strategies, provide a powerful platform for generating diverse libraries of compounds efficiently. More modern approaches, including oxidative C-H amination and photocatalysis, represent the state-of-the-art in terms of atom economy and sustainability. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For drug discovery and development, the efficiency and diversity-generating power of MCRs and the green credentials of photocatalytic methods are particularly compelling.

References

Sources

Comparative

A Tale of Two Scaffolds: Evaluating the Anti-TB Potential of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Analogues

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb),...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), is a constant battle against evolving drug resistance. This necessitates a perpetual search for novel chemical entities with potent antimycobacterial activity. Among the heterocyclic scaffolds that have garnered significant attention, the imidazopyridines stand out. This guide provides a comparative evaluation of two isomeric imidazopyridine cores: the extensively studied imidazo[1,2-a]pyridines and the largely unexplored imidazo[1,5-a]pyridines, as potential sources of new anti-TB agents.

The Frontrunner: Imidazo[1,2-a]pyridines - A Success Story in Anti-TB Drug Discovery

The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" framework in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its journey in the anti-TB arena has been particularly fruitful, leading to the development of potent drug candidates.

Potent In Vitro and In Vivo Activity

High-throughput screening and subsequent lead optimization have identified numerous imidazo[1,2-a]pyridine analogues with remarkable potency against Mtb.[4][5] Minimum Inhibitory Concentration (MIC) values against the virulent H37Rv strain often fall in the low micromolar to nanomolar range.[1][6] Notably, these compounds retain their activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, a critical attribute for new anti-TB drugs.[1][3]

One of the most promising candidates from this class is Telacebec (Q203) , which has progressed to clinical trials.[1] Telacebec exhibits exceptional potency with an MIC as low as 0.003 µM against Mtb.[1]

Mechanism of Action: Targeting the Mtb Respiratory Chain

A significant body of evidence points to the cytochrome bc1 complex (also known as complex III) of the Mtb electron transport chain as the primary target for the anti-TB activity of imidazo[1,2-a]pyridines.[1][5] Specifically, these compounds inhibit the QcrB subunit of this complex, disrupting the generation of adenosine triphosphate (ATP) and leading to bacterial cell death.[1][5] This mechanism is distinct from that of many existing anti-TB drugs, making imidazo[1,2-a]pyridines attractive candidates for use in combination therapies and for combating drug-resistant TB.

cluster_Mtb Mycobacterium tuberculosis Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB QcrB Imidazo[1,2-a]pyridine->QcrB Inhibition Imidazo[1,2-a]pyridine->QcrB Cytochrome_bc1 Cytochrome bc1 Complex QcrB->Cytochrome_bc1 ETC Electron Transport Chain Cytochrome_bc1->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Bacterial_Death Bacterial Death ATP->Bacterial_Death Depletion leads to

Caption: Mechanism of action of imidazo[1,2-a]pyridine analogues.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on the imidazo[1,2-a]pyridine scaffold. Key findings indicate that:

  • Substitution at the 3-position: Carboxamide moieties at this position are crucial for potent anti-TB activity.[1][6]

  • Substitution on the pyridine ring: Small electron-withdrawing groups at the 7-position can enhance activity.[5]

  • The amide side chain: The nature of the substituent on the amide nitrogen significantly influences potency and pharmacokinetic properties. Bulky and lipophilic groups are often favored.[1][6]

The Enigma: Imidazo[1,5-a]pyridines - An Uncharted Territory

In stark contrast to its well-studied isomer, the imidazo[1,5-a]pyridine scaffold remains largely unexplored for its anti-TB potential. A comprehensive search of the scientific literature reveals a significant knowledge gap, with no dedicated studies on the synthesis and evaluation of imidazo[1,5-a]pyridine analogues specifically for antimycobacterial activity.

A Glimmer of Potential: Insights from Imidazo[1,5-a]quinolines

While direct evidence for the anti-TB activity of imidazo[1,5-a]pyridines is lacking, a recent study on the related imidazo[1,5-a]quinoline scaffold offers a preliminary, albeit indirect, glimpse of potential.[2] In this study, a series of imidazo[1,5-a]quinolines were synthesized and evaluated for their antimycobacterial activity.

The most potent compound in this series, a zinc complex of an imidazo[1,5-a]quinoline derivative, exhibited an IC90 of 7.7 µM against Mtb H37Rv.[2] While this potency is modest compared to the leading imidazo[1,2-a]pyridine analogues, it is a crucial first indication that the imidazo[1,5-a] fused heterocyclic system can support antimycobacterial activity.

Comparative Summary and Future Perspectives

The table below summarizes the current state of knowledge for both scaffolds, highlighting the stark contrast in research focus and available data.

FeatureImidazo[1,2-a]pyridine AnaloguesImidazo[1,5-a]pyridine Analogues
Anti-TB Potency High (MICs in low µM to nM range)[1][6]Largely unknown; related quinolines show modest activity (IC90 ~7.7 µM)[2]
Mechanism of Action Well-defined: Inhibition of QcrB in the electron transport chain[1][5]Unknown
SAR Studies Extensive and well-documented[1][5][6]None reported
Clinical Development Advanced, with Telacebec (Q203) in clinical trials[1]None
Research Focus A major area of anti-TB drug discoveryNegligible

The extensive research on imidazo[1,2-a]pyridines has provided a clear roadmap for developing potent anti-TB agents, culminating in a clinical candidate. The success of this scaffold is a testament to the power of focused medicinal chemistry efforts.

Conversely, the imidazo[1,5-a]pyridine scaffold represents a significant untapped resource in the quest for new anti-TB drugs. The preliminary findings on the related quinoline analogues, while not directly comparable, suggest that this isomeric core should not be overlooked. The subtle change in the fusion of the imidazole and pyridine rings could lead to novel SAR, different target interactions, and potentially a distinct pharmacological profile.

Future research should be directed towards:

  • The systematic synthesis and screening of a diverse library of imidazo[1,5-a]pyridine analogues against Mtb.

  • Determination of the MIC values and cytotoxicity of promising hits.

  • Elucidation of the mechanism of action of any active compounds.

  • Comprehensive SAR studies to guide lead optimization.

Experimental Protocols

For researchers venturing into the evaluation of these or other novel compounds for anti-TB activity, the following experimental protocols are fundamental.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.

Start Start Prepare_Compound_Dilutions Prepare 2-fold serial dilutions of test compounds in a 96-well plate. Start->Prepare_Compound_Dilutions Add_Mtb_Culture Add Mtb H37Rv culture to each well. Prepare_Compound_Dilutions->Add_Mtb_Culture Incubate_1 Incubate for 7 days at 37°C. Add_Mtb_Culture->Incubate_1 Add_Alamar_Blue Add Alamar Blue reagent. Incubate_1->Add_Alamar_Blue Incubate_2 Incubate for 24 hours. Add_Alamar_Blue->Incubate_2 Read_Results Read results visually (blue = inhibition, pink = growth) or with a fluorometer. Incubate_2->Read_Results End End Read_Results->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase and dilute to the desired concentration.

  • Inoculation: Add the bacterial suspension to the wells containing the test compounds. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is the lowest compound concentration that prevents a color change from blue to pink.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

The imidazo[1,2-a]pyridine scaffold has proven to be a rich source of potent anti-TB agents, with a well-defined mechanism of action and a clinical candidate in Telacebec (Q203). In contrast, the isomeric imidazo[1,5-a]pyridine scaffold remains a largely unexplored chemical space in the context of TB drug discovery. The preliminary activity of the related imidazo[1,5-a]quinolines provides a compelling rationale for the systematic investigation of imidazo[1,5-a]pyridine analogues. Such exploration could unveil a new class of anti-TB compounds with novel properties, contributing valuable assets to the ongoing fight against this global health threat.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-608. [Link]

  • Marner, M., Kulhanek, N., Eichberg, J., Hardes, K., Dal Molin, M., Rybniker, J., ... & Göttlich, R. (2024). Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes. RSC Medicinal Chemistry, 15(4), 1083-1090. [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J. W., Armstrong, D., & Miller, M. J. (2013). Advancement of imidazo[1,2-a]pyridines with improved pharmacokinetics and nM activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(7), 679-683. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • O'Malley, T., Alling, T., Early, J. V., Wescott, H. A., Kumar, A., Moraski, G. C., ... & Parish, T. (2018). Imidazopyridine compounds inhibit mycobacterial growth by depleting ATP levels. Antimicrobial agents and chemotherapy, 62(6), e02439-17. [Link]

  • Kumar, A., Roberts, D. M., & Parish, T. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PloS one, 14(1), e0205479. [Link]

Sources

Validation

In vitro cytotoxicity comparison between metal complexes and ligands of imidazo[1,5-a]pyridine

Executive Summary: The Metallodrug Advantage The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its isomer imidazo[1,2-a]pyridine.[1][2] While the organic liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metallodrug Advantage

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its isomer imidazo[1,2-a]pyridine.[1][2] While the organic ligands themselves can be engineered for specific targets (e.g., tubulin inhibition), their coordination to transition metals (Ru, Cu, Zn, Au) frequently results in a "potency jump" —a significant reduction in IC50 values.

This guide objectively compares the cytotoxic performance of free imidazo[1,5-a]pyridine ligands versus their metal complexes. The data indicates that metalation transforms these molecules from simple organic scaffolds into multi-modal anticancer agents that exploit DNA intercalation , ROS generation , and mitochondrial dysfunction to overcome drug resistance.

Chemical Basis of Comparison

To understand the biological divergence, we must first distinguish the chemical species.

  • The Ligand (L): Imidazo[1,5-a]pyridine is an electron-rich, planar aromatic system.

    • Limitation: Simple derivatives often suffer from poor water solubility and limited cellular uptake.

    • Mechanism:[3][4][5][6][7] Highly functionalized hybrids (e.g., benzimidazole-fused) target specific proteins like tubulin or PI3K/Akt .

  • The Metal Complex (M-L): Coordination to a metal center (Ru(II/III), Cu(II), Au(I/III)) introduces:

    • Positive Charge: Enhances electrostatic attraction to the negatively charged DNA backbone.

    • 3D Geometry: "Piano-stool" (Ru) or Square-planar (Cu) geometries allow for specific steric fits in the DNA minor groove.

    • Redox Activity: Metals like Cu(II) and Ru(III) can catalyze the formation of Reactive Oxygen Species (ROS).

Comparative Cytotoxicity Data

The following table summarizes experimental IC50 values (inhibitory concentration to kill 50% of cells) from key studies. Note the trend: Metalation generally lowers IC50 , indicating higher potency.

Compound ClassSpecific ExampleCell LineIC50 (Ligand)IC50 (Complex)Fold ImprovementPrimary Mechanism (Complex)
Ru(III) Systems [Ru(L)₂Cl₂]PF₆S. pombe> 100 µM~15 - 30 µM> 3x DNA Intercalation / Cleavage [1]
Cu(II) Systems [Cu(T4)Cl₂]MCF-7 (Breast)> 50 µM27.99 µM~2x ROS Generation / DNA Binding [2]
Zn(II) Systems [Zn(T4)Cl₂]A549 (Lung)> 50 µM18.93 µM~2.5x Mitochondrial Disruption [2]
Au(I) NHC [Au(L)Cl]HepG2 (Liver)N/A (Low)~5 µMHigh Thioredoxin Reductase Inhibition [3]
Hybrid Ligands *Benzimidazole-fusedMCF-71.71 µMN/AN/ATubulin Polymerization Inhibition [4]

*Note: Highly functionalized "Hybrid Ligands" are potent on their own. The "Metal Advantage" is most pronounced when activating simple or moderately active scaffolds.

Mechanism of Action: The Divergence

The most critical insight for drug development is that ligands and complexes often kill cancer cells differently .

  • Ligand Pathway: Organic derivatives typically act as inhibitors , binding to specific enzymatic pockets (e.g., ATP binding site of kinases) or disrupting structural proteins (microtubules).

  • Complex Pathway: Metal complexes act as damaging agents . They intercalate into DNA base pairs, causing replication arrest, or generate a "storm" of oxidative stress (ROS) that triggers mitochondrial apoptosis.

Figure 1: Mechanistic Pathways of Cytotoxicity

MOA cluster_Ligand Free Ligand Path cluster_Complex Metal Complex Path (Ru/Cu) Compound Imidazo[1,5-a]pyridine Derivative Tubulin Tubulin Polymerization Compound->Tubulin Organic Functionalization Kinase PI3K/Akt Signaling Compound->Kinase Specific Binding DNA DNA Intercalation Compound->DNA Metalation (Ru, Pt, Au) Mito Mitochondria Compound->Mito Lipophilic Cation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Kinase->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Damage DNA Cleavage / Oxidative Stress DNA->Damage ROS ROS Generation Mito->ROS ROS->Damage Damage->Apoptosis

Caption: Divergent cytotoxic pathways. Ligands typically inhibit cell cycle progression via specific protein targets, while metal complexes induce catastrophic DNA damage and oxidative stress.

Experimental Protocols for Validation

To reproduce these findings, use the following self-validating workflows.

A. Synthesis & Characterization Workflow

Before cytotoxicity testing, the complex must be verified to ensure the metal is actually coordinated.

  • Ligand Synthesis: Condensation of pyridine-2-carbaldehyde with amines (Groebke-Blackburn-Bienaymé or similar).

  • Metalation: Reflux ligand with metal salt (e.g., RuCl₃·xH₂O or K₂PtCl₄) in ethanol/methanol.

  • Validation:

    • ¹H NMR: Look for the downfield shift of protons adjacent to the coordination site (pyridyl ring).

    • Mass Spec (ESI-MS): Confirm the m/z corresponds to [M-Cl]⁺ or similar cationic species.

B. In Vitro Cytotoxicity Assay (MTT)

This protocol measures metabolic activity as a proxy for viability.

  • Seeding: Plate cancer cells (A549/MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Ligand and Complex at gradient concentrations (0.1 µM – 100 µM).

    • Control: DMSO (vehicle) < 0.5%.

    • Positive Control: Cisplatin.[6][8][9]

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

C. DNA Binding Assay (Viscosity & UV-Titration)

To confirm the "Metal Advantage" mechanism (Intercalation).

  • Viscosity: Measure flow time of CT-DNA with increasing compound concentration.

    • Result: Increased viscosity = Intercalation (lengthening of DNA helix).

    • Result: No change/Decrease = Groove Binding or Electrostatic .

  • UV-Titration: Monitor the Metal-to-Ligand Charge Transfer (MLCT) band.

    • Result: Hypochromism (lower absorbance) + Red Shift = Intercalation .

Figure 2: Experimental Validation Workflow

Workflow cluster_Chem Chemical Validation cluster_Bio Biological Screen cluster_Mech Mechanistic Confirmation Start Start: Ligand vs. Complex NMR 1H NMR Shift (Confirm Coordination) Start->NMR Stability Stability Check (in DMSO/Buffer) NMR->Stability MTT MTT Assay (IC50 Determination) Stability->MTT Selectivity Selectivity Index (Cancer vs. Normal Cells) MTT->Selectivity Viscosity Viscosity/UV-Titration (DNA Binding?) Selectivity->Viscosity ROS_Assay DCFDA Assay (ROS Generation?) Viscosity->ROS_Assay Decision Lead Candidate Selection ROS_Assay->Decision

Caption: Step-by-step validation workflow. Chemical stability must be proven before biological testing to ensure observed toxicity is due to the complex, not dissociated metal ions.

References

  • Imidazo[1,5-a]pyridine Ru(III) Complexes: Imidazo[1,5-a]pyridine based Ru(III) complexes as biological active agent.[10][11] (Demonstrates enhanced activity of complexes vs ligands against S. pombe and DNA intercalation).

  • Cu(II) & Zn(II) Complexes: Syntheses, structures and anticancer activities of CuII and ZnII complexes containing 1,1′-[(3-fluorophenyl)methylene]bis[3-(3-fluorophenyl)imidazo[1,5-a]pyridine]. (IUCrJ, 2025).

  • Au(I) NHC Complexes: Cytotoxicity of silver(I), gold(I) and gold(III) complexes of a pyridine wingtip substituted annelated N-heterocyclic carbene. (Dalton Trans., 2013).

  • Functionalized Ligands: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. (Org.[8][10][12][13] Biomol. Chem., 2018).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate: Proper Disposal Procedures

Part 1: Executive Summary (Immediate Action Card) STOP & READ: This compound is a halogenated heteroaromatic ester . It falls under strict disposal categories due to the chlorine substituent and the imidazopyridine core.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

STOP & READ: This compound is a halogenated heteroaromatic ester . It falls under strict disposal categories due to the chlorine substituent and the imidazopyridine core. DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents if the concentration exceeds 2%.

Parameter Critical Directive
Waste Class Halogenated Organic Waste (Strict Segregation)
Primary Hazard Skin/Eye Irritant; Potential Aquatic Toxicity; Organochlorine emissions upon incineration.
Spill Response Do not use water. Adsorb with vermiculite/sand.[1] Double-bag.
Container HDPE or Glass. Avoid metal containers for acidic solutions.

Part 2: Chemical Profile & Hazard Identification[2][3][4]

Understanding the structural reactivity is the first step in safe disposal. This compound contains a chlorine atom on the imidazo[1,5-a]pyridine ring, which dictates its classification as Halogenated Waste .

Structural Analysis
  • Chemical Name: Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate[2][3]

  • Molecular Formula: C₁₀H₉ClN₂O₂[4][5]

  • Key Functional Groups:

    • Chloro-substituent: Mandates "Halogenated" waste stream to prevent formation of dioxins/furans during improper incineration.

    • Ethyl Ester: Susceptible to hydrolysis in strong acid/base; generally stable in organic solvents.

    • Imidazo[1,5-a]pyridine Core: Nitrogen-rich heterocycle; potential for forming nitrogen oxides (NOx) during combustion.

Inferred Hazard Profile (GHS)

Based on structural analogs (e.g., imidazo[1,2-a]pyridine derivatives) and standard safety protocols for halogenated esters:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[8]

  • H411: Toxic to aquatic life with long-lasting effects (Standard assumption for chlorinated heteroaromatics).

Part 3: Waste Segregation & Handling Protocols

The integrity of your waste stream depends on source segregation. Mixing this compound with non-halogenated waste (e.g., Acetone, Methanol) can increase disposal costs by 300-500% and violate EPA/RCRA regulations.

Decision Matrix: Waste Streams
Waste TypeCompositionDisposal ContainerLabeling Code (Example)
Mother Liquor / Reaction Solvent DCM, Chloroform, or >2% Halogenated contentPolyethylene (HDPE) Carboy (Red/Yellow label)HALOGENATED SOLVENTS
Rinsate (First Wash) Acetone/Ethanol with trace compoundPolyethylene (HDPE) Carboy (Red/Yellow label)HALOGENATED SOLVENTS
Solid Waste Contaminated gloves, weighing boats, silica gelWide-mouth HDPE Drum or Double-lined Haz-BagHAZARDOUS SOLID DEBRIS
Sharps Needles/Syringes with residueRigid Sharps Container (Red)BIO/CHEM SHARPS
The "Halogen Rule"

If the Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate) at a concentration >1-2% , the entire mixture must be classified as Halogenated Waste .

  • Why? Incinerators require specific scrubbers for HCl gas generated by burning chlorinated compounds. Mislabeled waste can damage facility infrastructure.

Part 4: Operational Workflows

Scenario A: Disposal of Reaction Mixtures (Liquid)

Context: You have completed a synthesis and have the crude reaction mixture in Dichloromethane (DCM).

  • Cool & Quench: Ensure the reaction is chemically quenched and at room temperature.

  • Transfer: Pour the mixture into the Halogenated Waste carboy. Use a funnel to prevent spills.

  • Rinsing: Rinse the flask with a minimal amount of DCM or Acetone. Add this rinsate to the same Halogenated Waste container.

  • Log It: Immediately record the addition on the waste tag. Specify: "DCM, Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate".

Scenario B: Disposal of Solid Residues (Silica Gel/TLC Plates)

Context: You have purified the compound via column chromatography.

  • Dry the Solids: Allow volatile solvents to evaporate from the silica gel in a fume hood (if permitted by local VOC regulations) or transfer wet.

  • Primary Containment: Place silica/TLC plates into a heavy-duty clear plastic bag (minimum 2 mil thickness).

  • Seal & Tag: Zip-tie the bag. Place it inside the Hazardous Solid Waste drum.

  • Labeling: Mark the drum tag with "Silica Gel contaminated with Halogenated Organics".

Part 5: Emergency Spill Response

Spill Criteria: > 5 grams or > 100 mL of solution.

  • Evacuate & Ventilate: Clear the immediate area. Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Encircle the spill with absorbent socks or vermiculite dams.

    • Solids: Cover with wet paper towels to prevent dust generation.

  • Cleanup:

    • Absorb liquid with vermiculite or spill pads.

    • Scoop material into a wide-mouth plastic jar .

    • DO NOT use a dustpan/brush that will be reused. Use disposable scoops.

  • Decontamination: Scrub the surface with a soap/water solution. Collect the soapy water into the liquid hazardous waste (do not flush).

Part 6: Visualization (Process Logic)

Waste Segregation Decision Tree

This logic ensures compliance with RCRA and local EHS standards for halogenated compounds.

WasteSegregation Start Waste Generation: Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate StateCheck Physical State? Start->StateCheck LiquidCheck Is it Liquid? StateCheck->LiquidCheck Solution/Mother Liquor SolidCheck Is it Solid? StateCheck->SolidCheck Powder/Debris SolventCheck Solvent Type? LiquidCheck->SolventCheck BinSolid HAZARDOUS SOLID WASTE (Yellow Bag/White Bin) SolidCheck->BinSolid Gloves/Silica/Tissues BinSharps SHARPS CONTAINER (Rigid Red Box) SolidCheck->BinSharps Needles/Glass HaloCheck Contains Halogens? (DCM, Chloroform, or Compound >2%) SolventCheck->HaloCheck BinHalo HALOGENATED WASTE (Red Can) HaloCheck->BinHalo YES (Critical) BinNonHalo NON-HALOGENATED WASTE (Clear/White Can) HaloCheck->BinNonHalo NO (Trace <1%)

Caption: Logic flow for segregating Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate waste streams.

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify Lab Manager PPE 2. PPE UPGRADE Double Gloves, Goggles Alert->PPE Contain 3. CONTAIN Vermiculite Dam / Wet Towel PPE->Contain Collect 4. COLLECT Scoop into Jar Contain->Collect Label 5. LABEL & DISPOSE 'Hazardous Spill Debris' Collect->Label

Caption: Immediate response protocol for spills >5g or >100mL.

Part 7: References

  • National Institutes of Health (PubChem). (2025). Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (Analogous Hazard Data). PubChem Compound Summary. Retrieved February 19, 2026, from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved February 19, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 19, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate. Adherence to these protocols is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate. The following guidance is based on the known hazards of structurally similar compounds, such as chlorinated pyridines, and established best practices for handling potentially hazardous research chemicals. It is imperative to treat this compound with caution as a substance of unknown toxicity.

Hazard Assessment and Engineering Controls

The structure of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate, featuring a chlorinated pyridine core, suggests potential for skin, eye, and respiratory irritation. Similar compounds are often harmful if inhaled, ingested, or absorbed through the skin. Therefore, a precautionary approach is mandatory.

Primary Engineering Control: Chemical Fume Hood

All handling of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control to minimize inhalation exposure to aerosols or fine powders.[1] The fume hood should be inspected to ensure it is functioning correctly before any work begins.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most crucial line of defense against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness).Provides robust splash protection. The outer glove should be removed and replaced immediately upon contamination. Nitrile is recommended for its resistance to a broad range of chemicals, including pyridine-based compounds.[1][2]
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against accidental splashes and airborne particles. Standard safety glasses do not offer sufficient protection.[1]
Body Protection A chemical-resistant lab coat, fully buttoned.Prevents contamination of personal clothing and minimizes skin contact.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if there is a risk of exposure outside of a fume hood.This is a secondary measure to the primary engineering control of a fume hood.[1]
Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate in a laboratory setting.

3.1. Preparation and Pre-Handling Checklist

  • Verify that the chemical fume hood is operational.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and place them inside the fume hood.

  • Prepare a designated waste container for contaminated solids and another for liquid waste within the fume hood.

  • Don all required PPE as specified in the table above.

3.2. Weighing and Reconstitution

  • Perform all weighing of the solid compound within the fume hood.

  • To minimize the generation of airborne dust, handle the compound gently.

  • If reconstituting, slowly add the solvent to the solid to avoid splashing.

  • Cap the vial or flask securely before removing it from the fume hood.

3.3. Post-Handling Procedures

  • Decontaminate any surfaces within the fume hood that may have come into contact with the compound.

  • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in the designated solid hazardous waste container.[1]

  • Remove PPE in the correct order to avoid cross-contamination.

Workflow for Handling Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling A Verify Fume Hood Functionality B Assemble Equipment in Hood A->B C Prepare Waste Containers B->C D Don Appropriate PPE C->D E Weigh Solid Compound D->E F Reconstitute with Solvent E->F G Cap and Seal Container F->G H Decontaminate Surfaces G->H I Dispose of Contaminated Materials H->I J Doff PPE Correctly I->J

A step-by-step workflow for the safe handling of the compound.

Emergency Procedures: Spill and Exposure Management

4.1. Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Contain: For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[2]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor or safety officer.[2]

4.2. Exposure Response

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

All waste containing Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[4][5]

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: All solutions containing the compound must be collected in a separate, clearly labeled, and sealed hazardous waste container.[1] Ensure that the waste container is compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[5]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[5]

Conclusion

The safe handling of novel chemical entities like Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is paramount in a research environment. By adhering to these guidelines, which are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), researchers can minimize their risk of exposure and ensure a safe laboratory environment.[6][7] A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is the cornerstone of responsible chemical research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide.
  • MasterControl. 29 CFR 1910.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Chemical Safety Guidelines.
  • Penta. (2024, November 26).
  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Occupational Safety and Health Administration.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Oregon OSHA.
  • KEY ELEMENTS OF A OSHA COMPLIANT LABOR
  • Thermo Fisher Scientific. (2025, September 16).
  • Fisher Scientific. SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • SAFETY DATA SHEET - 3-Pyridinecarboxylic Anhydride.
  • CymitQuimica. (2024, December 19).
  • Aaronchem. (2024, November 1).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET - 5-Ethylpyridine-2,3-dicarboxylic acid.
  • Amadis Chemical.
  • ChemicalBook. (2025, July 19).
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